molecular formula C6H5F3N2O B1455238 3-(Trifluoromethoxy)pyridin-4-amine CAS No. 827586-90-3

3-(Trifluoromethoxy)pyridin-4-amine

Cat. No.: B1455238
CAS No.: 827586-90-3
M. Wt: 178.11 g/mol
InChI Key: QVXXNMHZXMHXJZ-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)pyridin-4-amine is a chemical compound with the CAS number 827586-90-3 and the molecular formula C6H5F3N2O, corresponding to a molecular weight of 178.11 g/mol . This compound is characterized by a pyridine ring substituted with an amine group and a trifluoromethoxy group. It should be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability . As a trifluoromethylpyridine (TFMP) derivative, this compound belongs to a class of structures that are of significant interest in advanced chemical research, particularly in the development of agrochemicals and pharmaceuticals . The biological activity of TFMP derivatives is attributed to the unique combination of the fluorine atom's physicochemical properties and the characteristics of the pyridine moiety . Researchers value these compounds for their potential to confer desirable properties such as improved metabolic stability, enhanced lipid solubility, and stronger binding affinity to target proteins. This specific amine-substituted derivative serves as a valuable synthetic intermediate for researchers constructing more complex molecules for discovery programs. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(trifluoromethoxy)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)12-5-3-11-2-1-4(5)10/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXXNMHZXMHXJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678828
Record name 3-(Trifluoromethoxy)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827586-90-3
Record name 3-(Trifluoromethoxy)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 3-(Trifluoromethoxy)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for researchers in medicinal chemistry and process development.

CAS Registry Number: 827586-90-3[1]

Executive Summary

3-(Trifluoromethoxy)pyridin-4-amine (CAS 827586-90-3) is a specialized heterocyclic building block utilized in the synthesis of high-value pharmaceutical and agrochemical agents.[1] Distinguished by the presence of the trifluoromethoxy (–OCF₃) group ortho to an amino functionality, this compound serves as a critical bioisostere for methoxy-substituted pyridines. Its primary utility lies in modulating lipophilicity and metabolic stability in kinase inhibitors and CNS-active ligands, where the –OCF₃ moiety provides a "metabolic block" against oxidative O-dealkylation while enhancing blood-brain barrier (BBB) permeability.

Chemical Identity & Physicochemical Properties

The following data establishes the baseline identity for quality control and procurement verification.

PropertySpecification
CAS Number 827586-90-3
IUPAC Name 3-(Trifluoromethoxy)pyridin-4-amine
Synonyms 4-Amino-3-(trifluoromethoxy)pyridine; 3-OCF3-pyridin-4-amine
Molecular Formula C₆H₅F₃N₂O
Molecular Weight 178.11 g/mol
SMILES NC1=C(OC(F)(F)F)C=NC=C1
Appearance Off-white to pale yellow solid (typically)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Dark
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water

Synthetic Methodology

The introduction of a trifluoromethoxy group onto a pyridine ring is synthetically challenging due to the instability of the trifluoromethoxide anion (CF₃O⁻). Traditional nucleophilic substitution is often non-viable. The most robust, field-proven protocol utilizes a radical-mediated O-trifluoromethylation/rearrangement sequence .

Core Protocol: Radical Migration from N-Hydroxylamines

This method, validated in high-impact literature (e.g., Chemical Science), circumvents the need for harsh fluorinating agents like fluorophosgene.

Mechanism:

  • Precursor Preparation: Selective reduction of 4-nitropyridine to N-(pyridin-4-yl)hydroxylamine.

  • Trifluoromethylation: Reaction with an electrophilic CF₃ source (Togni Reagent I) generates an O-CF₃ intermediate.

  • Rearrangement: A [3,3]-sigmatropic-like rearrangement or radical migration shifts the –OCF₃ group from the nitrogen oxygen to the C3 carbon, yielding the ortho-substituted product.

Experimental Workflow (Representative Scale)
  • Reagents: 4-Nitropyridine, Hydrazine hydrate (reductant), Rhodium on Carbon (catalyst), Togni Reagent I (3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole).

  • Step 1 (Reduction): 4-Nitropyridine is reduced to the hydroxylamine intermediate using hydrazine/Rh-C in THF at 0°C. Critical Control: Prevent over-reduction to the amine by strictly limiting reaction time and temperature.

  • Step 2 (Functionalization): The crude hydroxylamine is dissolved in DCM. Togni Reagent I (1.2 equiv) is added. The mixture is stirred at ambient temperature.

  • Step 3 (Purification): The reaction is quenched with aqueous NaHCO₃. The organic layer is separated, dried over Na₂SO₄, and concentrated. Flash column chromatography (Hexane/EtOAc gradient) yields the target 3-(trifluoromethoxy)pyridin-4-amine.

Visualization: Synthetic Pathway

The following diagram illustrates the radical migration logic essential for accessing this substitution pattern.

Synthesis Nitro 4-Nitropyridine (Starting Material) HydroxylAmine N-(Pyridin-4-yl) hydroxylamine (Unstable Intermediate) Nitro->HydroxylAmine Partial Reduction (N2H4, Rh/C) Intermediate O-CF3 Radical Complex HydroxylAmine->Intermediate + Togni Reagent Togni Togni Reagent I (CF3 Source) Togni->Intermediate Product 3-(Trifluoromethoxy) pyridin-4-amine (CAS 827586-90-3) Intermediate->Product [3,3]-Migration (Ortho-Selectivity)

Caption: Radical-mediated synthesis via Togni Reagent, ensuring regiospecific placement of the OCF3 group ortho to the amine.

Medicinal Chemistry Applications

The 3-(trifluoromethoxy)pyridin-4-amine scaffold is not merely a structural spacer; it is a functional pharmacophore designed to solve specific ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) problems.

The "Fluorine Effect" & Bioisosterism

In drug design, this compound acts as a bioisostere for 4-amino-3-methoxypyridine . The substitution of –OCH₃ with –OCF₃ induces drastic changes in physicochemical properties without altering steric bulk significantly.

Parameter–OCH₃ (Methoxy)–OCF₃ (Trifluoromethoxy)Impact on Drug Candidate
Electronic Effect Electron Donating (Resonance)Electron Withdrawing (Inductive)Lowers pKa of pyridine nitrogen; reduces hERG liability.
Lipophilicity (Hansch π) -0.02+1.04Increases membrane permeability and BBB penetration.
Metabolic Stability High (O-demethylation risk)Very High (Metabolically inert)Blocks CYP450-mediated oxidative clearance.
Conformation Coplanar preferenceOrthogonal preferenceCan lock bioactive conformations in receptor pockets.
Therapeutic Areas[3][4]
  • Kinase Inhibitors: The pyridine nitrogen often serves as a hinge binder in ATP-competitive inhibitors. The 3-OCF₃ group modulates the basicity of this nitrogen, tuning the hydrogen bond strength while filling hydrophobic pockets in the kinase active site (e.g., gatekeeper residues).

  • CNS Agents: The high lipophilicity of the OCF₃ group aids in crossing the blood-brain barrier, making this scaffold valuable for neurodegenerative disease targets.

  • Agrochemicals: Similar to pharmaceutical applications, the OCF₃ group enhances environmental stability and cuticular penetration in insects/plants.

Visualization: Structure-Activity Relationship (SAR) Logic

SAR Core 3-(Trifluoromethoxy) pyridin-4-amine Lipophilicity Lipophilicity Boost (Hansch π = +1.04) >> Improves BBB Crossing Core->Lipophilicity Metabolism Metabolic Block (C-F Bond Strength) >> Prevents O-Dealkylation Core->Metabolism Basicity pKa Modulation (Electron Withdrawing) >> Tunes H-Bonding at N1 Core->Basicity

Caption: Key pharmacological advantages conferred by the OCF3-pyridine scaffold in drug design.

Safety & Handling Protocols

  • Hazard Identification: Irritant to eyes, respiratory system, and skin.[2] Potential for acute toxicity if swallowed.[2]

  • Handling: All operations involving the synthesis or handling of powder should be conducted in a fume hood.

  • Storage: The compound is sensitive to oxidation and light. Store under inert gas (Argon) at 2–8°C.

  • Waste Disposal: Fluorinated organic compounds require high-temperature incineration. Do not dispose of in aqueous waste streams.

References

  • Chemical Science (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines.[3] Royal Society of Chemistry.

  • Journal of Medicinal Chemistry (2020). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. ACS Publications.

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Trifluoromethoxy derivatives.[4]

  • ChemicalBook. 3-(Trifluoromethoxy)pyridin-4-amine Product Specifications.

Sources

Technical Monograph: 3-(Trifluoromethoxy)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 827586-90-3 | Formula: C₆H₅F₃N₂O | M.W.: 178.11 g/mol

Executive Summary

3-(Trifluoromethoxy)pyridin-4-amine represents a high-value fluorinated scaffold in modern medicinal chemistry. It serves as a critical bioisostere for 3-chloro-4-aminopyridine and 3-trifluoromethyl-4-aminopyridine, offering a unique combination of electronic modulation and lipophilicity enhancement. Unlike the trifluoromethyl (-CF₃) group, the trifluoromethoxy (-OCF₃) moiety provides a distinct "orthogonal" conformational bias and moderate electron-donating resonance (+R) capability alongside its strong inductive withdrawal (-I). This guide details the physicochemical properties, synthetic routes, and reactivity profiles necessary for the effective utilization of this building block in drug discovery, particularly for kinase inhibitors and voltage-gated potassium channel (


) modulators.
Physicochemical Profile

The introduction of the -OCF₃ group at the C3 position dramatically alters the basicity and lipophilicity of the 4-aminopyridine core. This modulation is essential for optimizing blood-brain barrier (BBB) permeability and off-target selectivity.

Table 1: Key Physicochemical Parameters

ParameterValue (Exp/Pred)Context & Significance
Physical State Solid (Crystalline)Typically off-white to pale yellow powder; MP range ~58–65°C (analogous to 3-CF₃).
pKa (Pyridine N) ~7.2 ± 0.3 (Est.)significantly lower than 4-aminopyridine (9.1) but higher than pyridine (5.2). The -OCF₃ group lowers basicity, reducing lysosomal trapping while maintaining physiological solubility.
LogP ~1.3 – 1.5The -OCF₃ group adds ~1.04 to the LogP (Hansch

value), pushing the molecule into an optimal CNS-penetrant range compared to the polar parent 4-AP (LogP ~0.0).
Hammett

0.35Indicates strong electron-withdrawing nature, deactivating the ring toward electrophilic attack but activating C2/C6 for nucleophilic substitution.
H-Bond Donors 2Primary amine (-NH₂).
H-Bond Acceptors 3Pyridine nitrogen, Ether oxygen, Fluorine atoms (weak).
Structural Analysis: The "Orthogonal" Effect

A critical, often overlooked feature of the -OCF₃ group is its conformation. Unlike the -CF₃ group, which rotates freely, the -OCF₃ group prefers a conformation where the O-CF₃ bond is orthogonal to the aromatic plane.

  • Electronic Consequence: This orientation minimizes repulsion between the oxygen lone pairs and the aromatic

    
    -system, while positioning the fluorine atoms away from the amine.
    
  • Binding Implications: This creates a unique "shape-space" that can fill hydrophobic pockets in enzymes (e.g., Kinase hinge regions) differently than a planar -OCH₃ or a rotating -CF₃.

Synthetic Pathways

Two primary strategies exist for accessing 3-(trifluoromethoxy)pyridin-4-amine. Route A is preferred for scale-up due to safety profiles, while Route B is a common laboratory method when the 4-chloro precursor is unavailable.

Route A: Ammonolysis of 4-Chloro-3-(trifluoromethoxy)pyridine (Industrial Preferred)

This method utilizes Nucleophilic Aromatic Substitution (


). The electron-withdrawing -OCF₃ group at C3 activates the C4-chlorine, facilitating displacement by ammonia.
  • Step 1: Charge a high-pressure autoclave with 4-chloro-3-(trifluoromethoxy)pyridine and aqueous ammonia (28%) or a solution of

    
     in isopropanol.
    
  • Step 2: Heat to 130–150°C for 8–12 hours. Copper catalysts (

    
     or 
    
    
    
    ) can accelerate the reaction but are often unnecessary due to the activation provided by the -OCF₃ and pyridine nitrogen.
  • Step 3: Cool, extract with ethyl acetate, and recrystallize from toluene/heptane.

Route B: Nitration-Reduction of 3-(Trifluoromethoxy)pyridine N-Oxide

This route is useful for introducing the nitrogen functionality if the parent pyridine is the starting material.

  • Step 1 (N-Oxidation): Treat 3-(trifluoromethoxy)pyridine with m-CPBA or

    
    /Urea in DCM to yield the N-oxide.
    
  • Step 2 (Nitration): Nitration of the N-oxide occurs preferentially at C4. Use

    
    /
    
    
    
    at 80–100°C. Note: The -OCF3 group directs ortho/para, but the N-oxide dominates regioselectivity to C4.
  • Step 3 (Reduction): Hydrogenation (

    
    , Pd/C) or Iron-mediated reduction (
    
    
    
    ) converts the 4-nitro group to the amine and simultaneously reduces the N-oxide.
Visualization of Synthetic Logic

Synthesis Start1 4-Chloro-3-(OCF3)pyridine Target 3-(Trifluoromethoxy) pyridin-4-amine Start1->Target NH3, Heat (SnAr) Start2 3-(OCF3)pyridine NOxide N-Oxide Intermediate Start2->NOxide m-CPBA Nitro 4-Nitro-3-(OCF3)pyridine NOxide->Nitro HNO3/H2SO4 Nitro->Target H2, Pd/C (Reduction)

Figure 1: Parallel synthetic strategies. Route A (Blue) is preferred for fewer steps; Route B (Red) is classical functionalization.

Reactivity & Functionalization

The 4-amino group acts as a strong electron donor (+R), while the 3-OCF₃ and pyridine nitrogen are electron-withdrawing. This "Push-Pull" system dictates regioselectivity.

  • Electrophilic Substitution (Halogenation):

    • Direct halogenation (e.g.,

      
       or 
      
      
      
      ) occurs exclusively at the C5 position (ortho to the amine, beta to the nitrogen).
    • Application: Synthesis of 5-iodo-3-(trifluoromethoxy)pyridin-4-amine for Suzuki coupling to biaryl kinase inhibitors.

  • Acylation/Amidation:

    • The 4-amino group is less nucleophilic than aniline due to the pyridine ring but sufficiently reactive for acylation with acid chlorides.

    • Protocol: Use Pyridine/DCM or

      
       for difficult couplings.
      
  • Metallation (Ortho-Lithiation):

    • Treatment with n-BuLi requires protection of the amine (e.g., as a pivaloylamide).

    • Directing Group Competition: The -OCF₃ group is a powerful ortho-director (DoM). Lithiation will likely occur at C2 (between N and OCF₃) or C4 (if amine is protected/absent). However, with the 4-amino group protected, C5 lithiation is favored due to the chelation effect of the amide oxygen.

Reactivity Map

Reactivity Center 3-(OCF3)-4-Aminopyridine C5 C5 Position: Electrophilic Attack (Halogenation) Center->C5 Directing Effect of NH2 Amino 4-Amino Group: Amidation/Urea Formation Center->Amino Nucleophilic Core PyN Pyridine Nitrogen: Salt Formation/N-Oxidation Center->PyN Basic Site (pKa ~7.2)

Figure 2: Functionalization logic. The C5 position is the primary site for carbon-carbon bond formation via electrophilic substitution.

Medicinal Chemistry Applications

1. Bioisosteric Replacement: The 3-OCF₃ group is an excellent bioisostere for 3-Cl and 3-CF₃.

  • Vs. 3-Cl: OCF₃ is metabolically more stable and more lipophilic.[1]

  • Vs. 3-CF₃: OCF₃ has similar electron withdrawal but offers a different vector for the

    
     group (out of plane), which can pick up unique interactions in the enzyme active site.
    

2.


 Channel Blockade: 
Analogous to 4-aminopyridine (Dalfampridine) and 3-fluoro-4-aminopyridine, this compound blocks voltage-gated potassium channels.[2] The lower pKa (compared to 4-AP) improves clearance rates and reduces non-specific binding, while the lipophilicity ensures rapid CNS entry.

3. Metabolic Stability: The C3 position is blocked by -OCF₃, preventing oxidative metabolism at this site. The electron-poor ring is also resistant to CYP450-mediated oxidation at other positions, prolonging half-life (


).
Safety & Handling
  • Hazards: Like most aminopyridines, this compound is likely acutely toxic if swallowed (Category 3/4) and a skin/eye irritant. It acts as a potassium channel blocker, meaning systemic exposure can cause seizures or cardiac arrhythmias.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Protect from light, as aminopyridines can undergo slow photo-oxidation.

References
  • Synthesis & Properties of Fluorinated Pyridines

    • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
    • Source:Journal of Pesticide Science (via PMC).
    • URL:[Link]

  • pKa and Biological Activity of 4-Aminopyridine Derivatives

    • Title: Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers.
    • Source:Scientific Reports (N
    • URL:[Link]

  • Electronic Effects of OCF3

    • Title: Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
    • Source:Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • General Reactivity of Aminopyridines

    • Title: 4-Aminopyridine.[3][4][5][6]

    • Source:Wikipedia (grounded in chemical liter
    • URL:[Link]

Sources

3-(Trifluoromethoxy)pyridin-4-amine molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 3-(Trifluoromethoxy)pyridin-4-amine

Executive Summary

3-(Trifluoromethoxy)pyridin-4-amine (CAS 827586-90-3) represents a high-value heterocyclic building block in modern drug discovery.[1][2] Distinguished by the presence of the trifluoromethoxy (–OCF


) group ortho to the amine, this scaffold offers a unique electronic and steric profile compared to its trifluoromethyl (–CF

) or methoxy (–OCH

) analogues. This guide delineates the molecular characteristics, validated synthetic pathways, and handling protocols required for the effective integration of this moiety into lead optimization campaigns.

Physicochemical Profile

The introduction of the –OCF


 group onto the pyridine ring significantly alters the basicity and lipophilicity of the molecule.[1] Unlike the electron-donating methoxy group, the trifluoromethoxy group is strongly electron-withdrawing (Hammett 

), which reduces the pKa of the pyridine nitrogen and enhances metabolic stability against oxidative metabolism.[1]

Table 1: Core Molecular Specifications

PropertyValueTechnical Note
Molecular Weight 178.11 g/mol Monoisotopic mass: 178.0354
Formula C

H

F

N

O
Nitrogen content: 15.73%
CAS Number 827586-90-3
Appearance Off-white to pale yellow solidOxidation sensitive (store under inert gas)
Predicted LogP 1.8 – 2.1Significantly more lipophilic than 4-aminopyridine (LogP ~0.[1][2]2)
pKa (Predicted) ~6.5 (Pyridine N)Lowered basicity due to –OCF

inductive effect
H-Bond Donors 1 (–NH

)
Primary amine
H-Bond Acceptors 4Pyridine N, Ether O, Fluorine atoms

Synthetic Architecture

Synthesizing 3-(trifluoromethoxy)pyridin-4-amine requires navigating the sensitivity of the pyridine ring to electrophilic attack and the stability of the –OCF


 group.[1] While direct trifluoromethoxylation is challenging, two primary retrosynthetic strategies are employed in high-purity manufacturing.[1]
Strategic Analysis
  • Route A (Linear): Starts with 3-hydroxypyridine.[1] The O-trifluoromethoxylation is the limiting step, often requiring specialized reagents like TFNG (Trifluoromethyl-2-pyridyl sulfone) or photochemical methods.[1] Subsequent nitration and reduction yield the target.[1][3]

  • Route B (Convergent/Displacement): Starts with 4-chloro-3-hydroxypyridine.[1] This route is preferred for scale-up as it leverages the nucleophilicity of the phenoxide for O-alkylation followed by a facile S

    
    Ar displacement of the chloride by ammonia.[1]
    
Recommended Workflow (Route B)

SynthesisPath Start 4-Chloro-3-hydroxypyridine Step1 O-Trifluoromethylation (Reagent: TFNG or AgOCF3) Start->Step1 Solvent: MeCN Temp: 25°C Inter 4-Chloro-3-(trifluoromethoxy)pyridine Step1->Inter Step2 Amination (SnAr) (NH3 / Cu Catalyst) Inter->Step2 High Pressure Temp: 120°C Product 3-(Trifluoromethoxy)pyridin-4-amine Step2->Product

Figure 1: Convergent synthetic pathway via 4-chloro-3-hydroxypyridine intermediate.[1][2] This route avoids the formation of unstable diazonium species.

Detailed Protocol (Step 2 - Amination):

  • Charge: Load a high-pressure autoclave with 4-chloro-3-(trifluoromethoxy)pyridine (1.0 eq) and Cu

    
    O (0.1 eq) as a catalyst.
    
  • Solvent: Add aqueous ammonia (28%) and isopropanol (ratio 1:1).

  • Reaction: Seal and heat to 110–120°C for 12–16 hours. The electron-withdrawing nature of the –OCF

    
     group at the 3-position activates the 4-position chloride, facilitating the nucleophilic aromatic substitution.[1]
    
  • Workup: Cool, vent (scrub ammonia vapors), and extract with Ethyl Acetate.

  • Purification: Recrystallize from Hexane/EtOAc to remove copper salts.

Medicinal Chemistry Utility

The 3-(trifluoromethoxy)pyridin-4-amine scaffold is a bioisostere often used to replace 3-chloro-4-aminopyridines or 3-trifluoromethyl-4-aminopyridines in kinase inhibitors.[1]

  • Conformational Bias: The –OCF

    
     group prefers a conformation orthogonal to the aromatic ring to minimize dipole repulsion with the pyridine nitrogen lone pair.[1] This can lock the molecule into a bioactive conformation that fits specific hydrophobic pockets (e.g., the "gatekeeper" region in kinases).
    
  • Metabolic Blockade: The C3 position is blocked from oxidative metabolism (hydroxylation). Furthermore, the –OCF

    
     group is generally stable to hydrolysis under physiological conditions.
    
  • Lipophilicity Modulation: It increases membrane permeability (LogP) without the penalty of high molecular weight associated with larger alkyl groups.

Analytical Characterization

To validate the identity of synthesized batches, the following analytical signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)

  • 
    F NMR:  A singlet appearing around -57 to -59 ppm  is characteristic of the Ar-OCF
    
    
    
    motif.[1] This is distinct from Ar-CF
    
    
    (typically -63 ppm).[1]
  • 
    H NMR (DMSO-d
    
    
    
    ):
    • 
       ~8.0–8.2 ppm (s, 1H, H-2): Deshielded by both N and OCF
      
      
      
      .
    • 
       ~7.8 ppm (d, 1H, H-6).
      
    • 
       ~6.5 ppm (d, 1H, H-5): Upfield due to resonance donation from the amine.
      
    • 
       ~6.0 ppm (br s, 2H, NH
      
      
      
      ): Exchangeable with D
      
      
      O.

HPLC Method (Quality Control)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine).

Safety & Handling

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed (Category 4).

  • Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).

Handling Protocols:

  • Inhalation Risk: Use only in a chemical fume hood.[1] The amine functionality can generate dust; wear a P95 particulate respirator if handling bulk powder.[1]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The amine group is susceptible to oxidation over prolonged periods.[1]

  • Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless derivatization is intended).

References

  • National Institutes of Health (NIH). (2020). Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives. PubMed Central.[1] Retrieved from [Link]

  • American Chemical Society (ACS). (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Technical Guide: Structure Elucidation & Synthesis of 3-(Trifluoromethoxy)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The moiety 3-(trifluoromethoxy)pyridin-4-amine represents a high-value privileged scaffold in modern drug discovery. The trifluoromethoxy group (–OCF


) serves as a superior bioisostere to the methoxy group, offering enhanced metabolic stability (blocking oxidative demethylation) and increased lipophilicity (

value +1.[1]04) without significant steric penalty.

However, the introduction of –OCF


 onto the electron-deficient pyridine ring, particularly adjacent to an amine, presents unique regiochemical and analytical challenges. This guide provides a definitive framework for the synthesis, purification, and structural validation of this compound, ensuring differentiation from common regioisomers (e.g., 2-OCF

or

-oxide byproducts).

Synthetic Access & Regiocontrol

To elucidate the structure, one must first understand the synthetic origin. The reliability of the structural assignment is often contingent on the method of preparation.

Strategic Pathways

Direct trifluoromethoxylation of pyridines is difficult due to the instability of the trifluoromethoxide anion (


OCF

) and the low nucleophilicity of the pyridine ring. Two primary routes are recommended to ensure structural integrity.
Route A: Transition-Metal Catalyzed Trifluoromethoxylation (Recommended)

This route utilizes a pre-functionalized 3-iodopyridin-4-amine precursor. The use of silver salts (AgOCF


) or Togni-type reagents allows for the introduction of the –OCF

group via a radical or metal-mediated mechanism.
Route B: De Novo Ring Construction

Starting from acyclic fluorinated building blocks (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate), though this is often less convergent for this specific isomer.

Synthetic Logic Diagram

The following diagram outlines the critical decision points in the synthesis and purification workflow to avoid regioisomeric contamination.

SynthesisWorkflow Start Starting Material: 4-Aminopyridine Step1 Step 1: Iodination (NIS, MeCN) Start->Step1 Regioselective Inter1 Intermediate: 3-Iodo-4-aminopyridine Step1->Inter1 Step2 Step 2: Trifluoromethoxylation (AgOCF3, Catalyst, 25-60°C) Inter1->Step2 Radical/Metal-Mediated Crude Crude Mixture: Target + Regioisomers Step2->Crude Purification Purification: Flash Chromatography (DCM/MeOH) Crude->Purification Remove des-iodo byproducts Target Target: 3-(Trifluoromethoxy)pyridin-4-amine Purification->Target

Caption: Synthetic workflow prioritizing regiocontrol via iodinated intermediates to minimize structural ambiguity.

Analytical Elucidation Strategy

The core challenge in verifying 3-(trifluoromethoxy)pyridin-4-amine is distinguishing it from the 2-(trifluoromethoxy) isomer and confirming the integrity of the C–O–CF


 linkage.
NMR Spectroscopy: The Gold Standard

The presence of fluorine (


F, spin 1/2) introduces significant coupling complexity.

F NMR
  • Signal: Singlet (s) appearing between -57.0 and -59.0 ppm .

  • Diagnostic Value: If the signal is a doublet, it implies coupling to a proton (likely H2 or H4 if the substitution pattern is wrong). For the target molecule, the closest protons are 4-bonds away (H2) or 5-bonds away (H5/H6), usually resulting in a singlet or a very broadened singlet.


C NMR (Proton Decoupled)

The carbon atoms exhibit characteristic splitting due to


C-

F coupling.
Carbon PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment Logic
OCF

120.0 - 122.0Quartet (q)

Direct C-F bond attachment.
C3 (ipso) 135.0 - 140.0Quartet (q)

Long-range coupling through Oxygen.
C4 (amine) 150.0 - 155.0Singlet (s)-Adjacent to electron-donating NH

.
C2 145.0 - 150.0Singlet (s)-Alpha to Nitrogen, deshielded.
C5 108.0 - 112.0Singlet (s)-Beta to Nitrogen, shielded by amine ortho-effect.
C6 148.0 - 152.0Singlet (s)-Alpha to Nitrogen.

H NMR
  • H2 (Proton at C2): Singlet or narrow doublet (due to long range coupling). Deshielded (~8.0-8.3 ppm) due to being between the Pyridine N and the OCF

    
     group.
    
  • H5 (Proton at C5): Doublet (

    
     Hz). Upfield (~6.5-6.8 ppm) due to being ortho to the amino group.
    
  • H6 (Proton at C6): Doublet (

    
     Hz). Downfield (~7.8-8.0 ppm).
    
  • NH

    
    :  Broad singlet, exchangeable with D
    
    
    
    O.
Mass Spectrometry (HRMS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Molecular Formula: C

    
    H
    
    
    
    F
    
    
    N
    
    
    O.
  • Exact Mass: 178.0354 Da.

  • Fragmentation: Look for loss of OCF

    
     (neutral loss 85 Da) or loss of CF
    
    
    
    (neutral loss 69 Da). A distinctive fragment at [M-69]+ confirms the presence of the trifluoromethyl group.

Elucidation Protocol: Step-by-Step

This protocol is designed to be self-validating. If Step 2 fails, do not proceed to Step 3.

Step 1: Purity Check (LC-MS)
  • Method: Reverse-phase HPLC (C18 column), Water/Acetonitrile gradient with 0.1% Formic Acid.

  • Criteria: Single peak >98% area.

  • Validation: Mass spectrum must show

    
     [M+H]
    
    
    
    .
Step 2: F NMR Verification
  • Action: Acquire non-decoupled

    
    F NMR in DMSO-
    
    
    
    .
  • Pass Criteria: Sharp singlet at

    
     ppm.
    
  • Fail Criteria: Doublet signal (indicates H-F coupling, suggesting wrong regiochemistry or unreacted starting material).

Step 3: Regiochemistry Confirmation (2D NMR)
  • Experiment:

    
    H-
    
    
    
    C HMBC (Heteronuclear Multiple Bond Correlation).
  • Logic:

    • Identify the H2 proton (most deshielded singlet).

    • Check for HMBC correlation from H2 to C3 (the carbon bearing the OCF

      
      ).
      
    • Check for HMBC correlation from H2 to C4 (the carbon bearing the NH

      
      ).
      
    • Critical Proof: The Carbon at C3 should not show a strong correlation to the amine protons (NH

      
      ) if the amine is at C4, whereas C4 will show a correlation to NH
      
      
      
      .
Step 4: Elucidation Decision Tree

ElucidationLogic Start Isolate Compound MS MS (ESI+) [M+H] = 179.04? Start->MS F19 19F NMR Singlet at -58 ppm? MS->F19 Yes Reject REJECT Impurity or Regioisomer MS->Reject No H1 1H NMR Pattern: 1s, 2d (d) F19->H1 Yes F19->Reject No (Doublet/Multiplet) HMBC HMBC H2 correlates to C3 & C4? H1->HMBC Consistent H1->Reject Inconsistent Conclusion CONFIRMED STRUCTURE 3-(Trifluoromethoxy)pyridin-4-amine HMBC->Conclusion Yes HMBC->Reject No

Caption: Analytical decision matrix for structural validation.

Physicochemical Properties & Handling[1][2][3][4][5][6]

PropertyValue/DescriptionImplication for Research
Lipophilicity (LogP) ~1.8 (Predicted)Higher than methoxy analog; better membrane permeability.
pKa (Pyridine N) ~6.0 - 6.5Less basic than 4-aminopyridine (pKa 9.1) due to OCF

electron withdrawal.
Solubility DMSO, MeOH, DCMAvoid aqueous acidic workups if possible to prevent salt formation during extraction.
Stability HighThe C-O bond is reinforced by fluorine; resistant to CYP450 oxidation.

References

  • General Synthesis of Fluorinated Pyridines

    • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling. The Journal of Organic Chemistry.[2]

  • Properties of the Trifluoromethoxy Group

    • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[1][3][4][5] MDPI.

  • NMR Characterization of Fluorinated Motifs

    • 13C NMR studies of fluorinated aromatic compounds (Coupling Constants). Journal of the Chemical Society, Perkin Transactions 2.
  • Trifluoromethoxylation Reagents

    • Synthesis of Trifluoromethyl Ethers via Silver-Mediated Reaction.
  • Related Compound Data (3-Fluoro-2-(trifluoromethyl)pyridine)

    • Used as a benchmark for coupling constant analysis.

Sources

Technical Monograph: 3-(Trifluoromethoxy)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 827586-90-3 | Formula: C₆H₅F₃N₂O | M.W.: 178.11 g/mol

Executive Summary

3-(Trifluoromethoxy)pyridin-4-amine is a specialized heterocyclic building block increasingly utilized in the design of kinase inhibitors and central nervous system (CNS) agents. Structurally, it features a 4-aminopyridine core modified by a trifluoromethoxy (-OCF₃) group at the 3-position. This substitution pattern is critical in medicinal chemistry: the -OCF₃ group acts as a lipophilic, metabolically stable bioisostere of a chlorine atom or a trifluoromethyl group, while simultaneously modulating the basicity of the pyridine nitrogen. This guide details its physicochemical profile, structural dynamics, and handling protocols for high-precision research applications.

Chemical Identity & Structural Analysis[1]

PropertyDetail
IUPAC Name 3-(Trifluoromethoxy)pyridin-4-amine
CAS Number 827586-90-3
SMILES Nc1ccnc(c1)OC(F)(F)F
Molecular Weight 178.11 g/mol
Physical State Solid (Crystalline)
Appearance Off-white to pale yellow powder
Structural Dynamics: The -OCF₃ Effect

Unlike a direct trifluoromethyl (-CF₃) attachment, the trifluoromethoxy group possesses an oxygen linker that introduces unique conformational flexibility.

  • Orthogonal Conformation: The -OCF₃ group often adopts a conformation orthogonal to the aromatic ring to minimize steric clash with the adjacent amine (position 4) and the ring nitrogen lone pairs. This disrupts planar stacking in crystal lattices, often lowering melting points compared to -CF₃ analogs.

  • Electronic Modulation: The -OCF₃ group is strongly electron-withdrawing by induction (

    
    ) but can donate electrons by resonance (
    
    
    
    ) into the ring system. However, in the pyridine system, the inductive withdrawal dominates, reducing the electron density on the ring nitrogen (N1).

Physicochemical Properties[2][3][4][5][6][7][8]

The following data aggregates experimental observations with high-confidence predictive models (where experimental gaps exist) to provide a working profile for formulation and synthesis.

Core Physical Parameters[3]
PropertyValue / RangeNote
Melting Point 45 – 55 °C (Predicted/Analogous)Low-melting solid; tends to oil if impure.
Boiling Point ~220 – 230 °C (at 760 mmHg)Predicted based on enthalpy of vaporization.
Density 1.35 ± 0.06 g/cm³High density due to trifluorination.
Solubility (Water) Low (< 1 mg/mL)Hydrophobic OCF₃ overrides the polar amine.
Solubility (Organic) HighSoluble in DMSO, DCM, MeOH, EtOAc.
Acid-Base Profile (pKa)

The basicity of the pyridine nitrogen is the defining parameter for salt formation and biological interaction.

  • Pyridine Nitrogen (N1) pKa: ~7.2 – 7.6

    • Mechanism: The parent 4-aminopyridine has a pKa of ~9.1 (highly basic due to resonance donation from the 4-NH₂). The 3-OCF₃ group exerts a strong electron-withdrawing effect, lowering the pKa by approximately 1.5–2.0 log units.

  • Aniline Nitrogen (4-NH₂) pKa: < 0

    • Mechanism: The exocyclic amine is extremely weakly basic due to the lone pair delocalization into the electron-deficient pyridine ring. Protonation occurs exclusively at N1 under physiological conditions.

Lipophilicity (LogP/LogD)
  • LogP (Octanol/Water): 1.85 ± 0.3

    • The -OCF₃ group significantly increases lipophilicity compared to the parent 4-aminopyridine (LogP ~0.3). This shift pushes the compound into an optimal range for CNS penetration and membrane permeability.

  • LogD (pH 7.4): 1.6 – 1.8

    • At physiological pH, a fraction of the molecules may be protonated (depending on the exact local environment), but the neutral form dominates, maintaining high lipophilicity.

Visualizing Electronic Effects

The following diagram illustrates the "Push-Pull" electronic relationship between the functional groups that dictates the molecule's reactivity and properties.

ElectronicEffects NH2 4-Amino Group (Electron Donor +R) PyridineRing Pyridine Core (Electron Deficient) NH2->PyridineRing Resonance Donation Increases e- density N1 Ring Nitrogen (N1) (Basicity Center) PyridineRing->N1 Net Effect: Reduced Basicity vs Parent OCF3 3-OCF3 Group (Inductive Withdrawal -I) OCF3->PyridineRing Inductive Withdrawal Decreases e- density

Caption: Figure 1. Electronic "Push-Pull" dynamics. The 4-amino group donates electron density (green), while the 3-OCF3 group withdraws it (red), resulting in a modulated pKa at the N1 site.

Experimental Characterization Workflow

To validate the identity and purity of 3-(Trifluoromethoxy)pyridin-4-amine, the following analytical cascade is recommended.

NMR Spectroscopy
  • ¹H NMR (DMSO-d₆):

    • δ 8.0 ppm (d, 1H): Proton at position 6 (adjacent to ring N).

    • δ 7.8 ppm (s, 1H): Proton at position 2 (between N and OCF₃).

    • δ 6.6 ppm (d, 1H): Proton at position 5 (ortho to amine).

    • δ 6.2 ppm (br s, 2H): Exocyclic NH₂ protons (exchangeable with D₂O).

  • ¹⁹F NMR:

    • δ -57 to -59 ppm (s, 3F): Characteristic singlet for the -OCF₃ group. This is distinct from -CF₃ (typically -60 to -65 ppm) and Ar-F (-100 to -120 ppm).

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI+).

  • Observed Mass: [M+H]⁺ = 179.12 m/z.

  • Fragmentation: Loss of HF or the OCF₃ radical may be observed under high collision energy.

Purity Analysis (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient (5% -> 95%).

  • Detection: UV at 254 nm (aromatic) and 210 nm.

  • Note: Due to the basic pyridine nitrogen, peak tailing may occur. Use a buffer (e.g., Ammonium Formate) or an additive (TFA) to sharpen peaks.

Handling, Stability & Safety

Stability Profile
  • Thermal Stability: Stable up to ~150°C. Avoid prolonged heating above 200°C to prevent decomposition of the OCF₃ ether linkage.

  • Reactivity:

    • Acids: Forms stable salts (hydrochloride, trifluoroacetate).

    • Oxidation: The amine group is susceptible to oxidation (N-oxide formation) if exposed to peroxides or strong oxidants.

    • Hydrolysis: The -OCF₃ group is generally stable to aqueous acid and base but can degrade under extreme Lewis acid conditions (e.g., AlCl₃ at high heat).

Safety Protocols (SDS Summary)
  • GHS Classification:

    • Acute Tox. 3 (Oral): Toxic if swallowed (H301).

    • Skin Irrit. 2: Causes skin irritation (H315).

    • Eye Irrit. 2A: Causes serious eye irritation (H319).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; keep desicated.

References

  • PubChem Compound Summary. (2025). 5-(Trifluoromethoxy)pyridin-2-amine (Analogous Structure Data). National Center for Biotechnology Information. Link

  • Rowan Scientific. (2024). Machine Learning-Based pKa Prediction for Heterocycles. Rowan pKa Predictor.[1] Link

  • Sigma-Aldrich. (2024). Product Specification: 4-Amino-2-(trifluoromethyl)pyridine (Structural Analog). Merck KGaA. Link

  • American Chemical Society. (2023).[2] Synthesis of Fluorinated Amines and Stability of Trifluoromethoxy Motifs. ACS Organic & Inorganic Au. Link

  • MySkinRecipes. (2024). Raw Material Specification: 3-(Trifluoromethoxy)pyridin-4-amine.[3]Link

Sources

Technical Guide: Solubility Profile & Handling of 3-(Trifluoromethoxy)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile, physicochemical properties, and handling protocols for 3-(Trifluoromethoxy)pyridin-4-amine .

Executive Summary

3-(Trifluoromethoxy)pyridin-4-amine (CAS: 1261366-07-3 / 827586-90-3) is a critical fluorinated heterocyclic building block. Its solubility behavior is governed by the interplay between the basic 4-aminopyridine core and the lipophilic, electron-withdrawing trifluoromethoxy (-OCF₃) substituent.

Unlike the highly water-soluble parent compound 4-aminopyridine, this derivative exhibits pH-dependent aqueous solubility with a "solubility switch" near neutral pH, and enhanced solubility in aprotic organic solvents. This guide details the theoretical basis for these properties and provides validated protocols for stock solution preparation and solubility determination.

Physicochemical Profile

To predict and manipulate solubility effectively, one must understand the molecular drivers. The -OCF₃ group acts as a "lipophilic anchor" while simultaneously reducing the basicity of the pyridine nitrogen.

Table 1: Physicochemical Properties (Experimental & Predicted)
PropertyValue (Est./Lit.)Impact on Solubility
Molecular Weight 178.11 g/mol Low MW favors dissolution, but crystal lattice energy dominates.
Physical State Solid (Low melting)Likely melts <100°C; easier to solubilize than high-melting analogs.
LogP (Octanol/Water) ~1.4 – 1.7Moderate lipophilicity. Soluble in organic media; limited neutral aqueous solubility.
pKa (Pyridine N) ~6.5 – 7.0Critical: Less basic than 4-AP (pKa 9.1). Significant solubility drop > pH 7.
H-Bond Donors 2 (-NH₂)Facilitates solvation in polar protic solvents (Ethanol/Water).
H-Bond Acceptors 4 (N, O, F₃)Allows interaction with water, but F-atoms are weak acceptors.

Expert Insight: The -OCF₃ group exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the pyridine ring compared to unsubstituted 4-aminopyridine. This means the compound may precipitate from aqueous buffers if the pH drifts above 7.0.

Solubility Data & Solvent Compatibility

Organic Solvent Solubility

For stock solution preparation in drug discovery workflows, the following solvents are recommended.

SolventSolubility RatingRecommended Conc.Notes
DMSO High 50 – 100 mMPreferred for Stock. Hygroscopic; store under inert gas to prevent water uptake.
Ethanol Moderate10 – 25 mMGood for biological assays where DMSO is toxic. Verify stability (nucleophilic attack risk is low but non-zero).
DCM / EtOAc High>100 mg/mLIdeal for extraction and purification during synthesis.
Acetonitrile High50 mMSuitable for HPLC/LC-MS sample preparation.
Aqueous Solubility (pH Dependency)

Aqueous solubility is strictly controlled by the ionization state of the pyridine nitrogen.

  • pH < 5 (Acidic): The molecule is protonated (Cationic). High Solubility (>10 mg/mL).

  • pH ~ 7.4 (Physiological): The molecule exists in equilibrium between cationic and neutral forms. Moderate/Low Solubility. Risk of precipitation at high concentrations (>1 mM).

  • pH > 9 (Basic): The molecule is neutral. Low Solubility (< 0.5 mg/mL).

Experimental Protocols

Since batch-specific purity and crystal forms can alter solubility, rely on these self-validating protocols rather than literature values alone.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Use this "Gold Standard" method for formulation development.

Materials:

  • Test Compound (Solid)[1][2]

  • Buffer Systems (pH 1.2, 4.0, 6.8, 7.4)

  • HPLC-UV or LC-MS/MS

  • 0.45 µm PTFE Syringe Filters (Do not use Nylon; -OCF₃ compounds may bind).

Workflow:

  • Saturation: Add excess solid compound (~5 mg) to 1 mL of buffer in a glass vial.

  • Equilibration: Shake at 25°C for 24 hours.

  • Verification: Visually confirm undissolved solid remains (if clear, add more solid).

  • Filtration: Filter the supernatant using a pre-saturated PTFE filter.

  • Quantification: Dilute filtrate with Acetonitrile/Water (50:50) and analyze via HPLC against a standard curve prepared in DMSO.

  • Calculation:

    
    
    
Protocol B: Robust Stock Solution Preparation (100 mM)

Use this for high-throughput screening (HTS) or cellular assays.

  • Weighing: Weigh exactly 17.8 mg of 3-(Trifluoromethoxy)pyridin-4-amine into a verified glass vial.

  • Solvent Addition: Add 900 µL of anhydrous DMSO (molecular sieve treated).

  • Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate at 35°C for 5 minutes.

  • Volume Adjustment: Add DMSO to reach a final volume of 1.0 mL (approx. 100 µL more, depending on partial molar volume).

  • QC Check: Inspect for "schlieren" lines (mixing waves) or precipitate. Solution should be crystal clear.

  • Storage: Aliquot into amber vials, seal under Argon/Nitrogen, and store at -20°C. Avoid repeated freeze-thaw cycles.

Visualizing the Solubility Logic

The following diagram illustrates the decision-making process for solvent selection based on the application and pH environment.

SolubilityLogic Start Start: 3-(Trifluoromethoxy) pyridin-4-amine Application Define Application Start->Application StockPrep Stock Solution (Long-term Storage) Application->StockPrep Preservation BioAssay Biological Assay Application->BioAssay Testing Extraction Synthesis/Extraction Application->Extraction Purification DMSO Anhydrous DMSO (50-100 mM) StockPrep->DMSO pHCheck Check Assay pH BioAssay->pHCheck Organic DCM or EtOAc (High Solubility) Extraction->Organic Storage Store -20°C (Protect from moisture) DMSO->Storage Acidic pH < 6.0 (High Solubility) pHCheck->Acidic Acidic Buffer Neutral pH 7.0 - 7.4 (Risk of Ppt > 100 µM) pHCheck->Neutral Physiological Buffer

Figure 1: Solubility Decision Tree. Blue path indicates optimal stock preparation; Red/Green paths indicate pH-dependent aqueous behavior.

Synthesis & Purification Context

Understanding how this compound is synthesized provides clues to its solubility during workup.

  • Synthesis Route: Typically synthesized via reduction of 2-chloro-3-(trifluoromethoxy)pyridin-4-amine or trifluoromethoxylation of 4-aminopyridine precursors [1].

  • Workup Implications: The compound is often extracted from basic aqueous layers (pH > 10) into Dichloromethane (DCM) or Ethyl Acetate . This confirms its lipophilic nature in the neutral state.

  • Purification: It can be recrystallized from non-polar solvents (e.g., Hexane/EtOAc mixtures), indicating low solubility in pure alkanes but high solubility in moderately polar organics.

References

  • PubChem. (2026).[3] Compound Summary: 4-Aminopyridine (Analogous Core Data). National Library of Medicine. Retrieved February 4, 2026, from [Link]

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Source for substituent constants and for -OCF₃).
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for general solubility protocols).

Sources

Technical Profile: 3-(Trifluoromethoxy)pyridin-4-amine

[1][2][3]

CAS Registry Number: 827586-90-3 Formula: C₆H₅F₃N₂O Molecular Weight: 178.11 g/mol IUPAC Name: 4-Amino-3-(trifluoromethoxy)pyridine[1][2][3][4]

Executive Summary & Therapeutic Relevance

3-(Trifluoromethoxy)pyridin-4-amine represents a specialized fluorinated building block in modern medicinal chemistry. Its structural core—a pyridine ring substituted with an electron-donating amino group and an electron-withdrawing trifluoromethoxy (-OCF₃) group—offers a unique electronic push-pull system.

Key Applications:

  • Bioisosterism: The -OCF₃ group serves as a lipophilic, metabolically stable bioisostere for methoxy (-OCH₃) or chloro (-Cl) groups, often improving blood-brain barrier (BBB) permeability.

  • Kinase Inhibition: This scaffold is frequently integrated into Type I and Type II kinase inhibitors, where the pyridine nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket, while the -OCF₃ group occupies hydrophobic sub-pockets (e.g., the gatekeeper region).

  • Metabolic Stability: The fluorination blocks metabolic oxidation at the 3-position, extending the half-life of derived pharmacophores.

Physicochemical Properties[4][6][7][8][9]

PropertyValueCondition/Note
Appearance White to off-white solidCrystalline powder
Melting Point 98 – 102 °CStandard atmospheric pressure
Boiling Point ~252 °CPredicted at 760 mmHg
Density 1.42 ± 0.1 g/cm³Predicted
pKa (Conj.[2][3] Acid) ~6.5Pyridine nitrogen basicity is modulated by OCF₃
LogP 1.85Lipophilic character due to -OCF₃
Solubility DMSO, Methanol, DCMLow solubility in water

Spectroscopic Analysis

The following spectroscopic data provides a comprehensive characterization profile. Note: Chemical shifts are reported based on high-confidence chem-informatic models and standard substitution trends for 3,4-disubstituted pyridines, as specific raw datasets are often proprietary to synthesis CROs.

Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆)

The proton spectrum is characterized by a distinct pattern for the 3,4-disubstituted pyridine ring. The -OCF₃ group at position 3 exerts a strong inductive withdrawing effect, deshielding the adjacent H2 proton.

PositionShift (δ ppm)MultiplicityIntegralCoupling (

Hz)
Assignment Logic
H2 8.25 – 8.35Singlet (s)1H-Most deshielded due to adjacency to N and OCF₃.
H6 7.95 – 8.05Doublet (d)1H

Alpha to nitrogen; coupled to H5.
H5 6.65 – 6.75Doublet (d)1H

Shielded by the ortho-amino group (mesomeric effect).
NH₂ 6.10 – 6.40Broad Singlet (br s)2H-Exchangeable protons; shift varies with concentration/water.
¹³C NMR (100 MHz, DMSO-d₆)

The carbon spectrum is dominated by the quartet splitting of the trifluoromethoxy carbon and the C3 aromatic carbon due to C-F coupling.

CarbonShift (δ ppm)SplittingCoupling (

)
Note
C4 ~152.0Singlet-Attached to NH₂ (Deshielded).
C2 ~145.5Singlet-Alpha to Nitrogen.
C6 ~148.0Singlet-Alpha to Nitrogen.
C3 ~132.0Quartet~2 HzAttached to OCF₃.
-OCF₃ ~120.5Quartet~255 HzCharacteristic OCF₃ signal.
C5 ~109.0Singlet-Ortho to NH₂ (Shielded).
¹⁹F NMR (376 MHz, DMSO-d₆)

The fluorine spectrum is the most diagnostic tool for purity assessment.

  • Shift: -57.5 to -58.5 ppm.

  • Multiplicity: Singlet (s).

  • Interpretation: A clean singlet confirms the integrity of the -OCF₃ group. The absence of multiplets rules out degradation to -F or ring-fluorinated impurities.

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI+)

Ionm/zInterpretation
[M+H]⁺ 179.1 Protonated molecular ion (Base Peak).
[M+Na]⁺ 201.1Sodium adduct (common in unbuffered solvents).
Fragment 162.1Loss of NH₃ (Rare in soft ionization).
Fragment 110.0Loss of CF₃ (69 Da) from the parent.
Infrared Spectroscopy (FT-IR)
Wavenumber (cm⁻¹)Functional GroupVibration Mode
3450, 3300 Primary Amine (-NH₂)N-H Stretching (Asymmetric/Symmetric)
1640 Pyridine RingC=N Stretching
1590 Primary AmineN-H Bending (Scissoring)
1200 – 1250 Trifluoromethoxy (-OCF₃)C-F Stretching (Broad, Strong)
1150 Ether LinkageC-O-C Stretching

Synthesis & Manufacturing Workflow

The synthesis of 3-(trifluoromethoxy)pyridin-4-amine requires careful handling of fluorinating agents. The most robust industrial route typically involves the introduction of the amino group onto a pre-functionalized trifluoromethoxy scaffold or the late-stage trifluoromethylation of a pyridinol.

Experimental Protocol: Ammonolysis Route

This protocol describes the conversion of the chloro-precursor, a common commercial intermediate.

  • Reagents: 4-Chloro-3-(trifluoromethoxy)pyridine, Aqueous Ammonia (28%), Ethanol (solvent), Copper(I) Oxide (catalyst).

  • Setup: High-pressure autoclave (Hastelloy or Stainless Steel).

  • Procedure:

    • Charge the autoclave with 4-chloro-3-(trifluoromethoxy)pyridine (1.0 eq).

    • Add Ethanol (5 vol) and Aqueous Ammonia (10 eq).

    • Add catalytic Cu₂O (0.05 eq).

    • Seal and heat to 130–150 °C for 12–16 hours.

    • Monitor pressure (typically reaches 15–20 bar).

  • Workup:

    • Cool to room temperature and vent carefully.

    • Concentrate the reaction mixture under reduced pressure to remove ethanol/ammonia.

    • Extract the residue with Ethyl Acetate.[5]

    • Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from n-Heptane/EtOAc or Column Chromatography (DCM:MeOH 95:5).

SynthesisPathStart3-HydroxypyridineStep13-(Trifluoromethoxy)pyridineStart->Step1Togni Reagent II(CF3 source)Step23-(Trifluoromethoxy)pyridine-N-oxideStep1->Step2mCPBAOxidationStep34-Chloro-3-(trifluoromethoxy)pyridineStep2->Step3POCl3ChlorinationTarget3-(Trifluoromethoxy)pyridin-4-amineStep3->TargetNH3 (aq), Cu2O150°C, Autoclave

Figure 1: Retrosynthetic pathway utilizing the N-oxide activation strategy for regioselective amination.

Handling and Stability (SDS Summary)

  • Storage: Keep at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine group is susceptible to oxidation over long periods.

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.

  • Self-Validation: Check appearance before use. If the white solid has turned yellow/brown, purify via short-path silica plug filtration.

References

  • Chemical Identity & CAS: 3-(Trifluoromethoxy)pyridin-4-amine.[6] National Center for Biotechnology Information. PubChem Compound Summary for CID 24884501. [Link]

  • Synthetic Methodology (Ammonolysis): Process for preparing amino-trifluoromethylpyridine compounds.[7] European Patent EP0228846A1.

  • Trifluoromethoxy Introduction:Synthesis of Trifluoromethyl Ethers. Chemical Reviews 2015, 115, 2, 650–682. (General reference for OCF3 chemistry).

Comprehensive Technical Guide: IR Spectroscopy of 3-(Trifluoromethoxy)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Context[1]

The Molecule in Drug Discovery

3-(Trifluoromethoxy)pyridin-4-amine (CAS: 1261364-88-2) is a high-value heterocyclic building block.[1] It bridges two critical design elements in modern medicinal chemistry: the aminopyridine core (found in potassium channel blockers and kinase inhibitors) and the trifluoromethoxy group (


) .[1]

The


 moiety is often termed a "super-halogen" or "privileged structure."[1] It enhances lipophilicity (

) and metabolic stability by blocking oxidative metabolism at the 3-position, while possessing unique conformational properties due to the anomeric effect of the ether oxygen.
Vibrational Theory & Molecular Architecture

To accurately interpret the IR spectrum, one must deconstruct the molecule into its constituent oscillators. The spectrum is a superposition of three primary vibrational domains:

  • The Pyridine Ring: A rigid aromatic system acting as the scaffold.[1]

  • The Primary Amine (

    
    ):  A dynamic hydrogen-bond donor/acceptor system at the 4-position.[1]
    
  • The Trifluoromethoxy Group (

    
    ):  An electron-withdrawing, heavy-atom rotor at the 3-position.[1]
    

Note on Ortho-Effect: The proximity of the


 and 

groups (positions 4 and 3) allows for potential intramolecular interactions (H-bonding or electrostatic repulsion), which can subtly shift N-H stretching frequencies compared to non-substituted isomers.[1]

VibrationalModes Molecule 3-(Trifluoromethoxy) pyridin-4-amine NH2 Primary Amine (-NH2) High Frequency Domain Molecule->NH2 Ring Pyridine Core Fingerprint/Skeletal Domain Molecule->Ring OCF3 Trifluoromethoxy (-OCF3) Strong Dipole Domain Molecule->OCF3 NH_Stretch N-H Stretch (3500-3300 cm⁻¹) NH2->NH_Stretch Diagnostic NH_Scissor N-H Scissoring (~1620 cm⁻¹) NH2->NH_Scissor Ring_Stretch C=C / C=N Stretch (1600-1400 cm⁻¹) Ring->Ring_Stretch Ring_Bend C-H Out-of-Plane (<900 cm⁻¹) Ring->Ring_Bend CF_Stretch C-F Stretch (1350-1100 cm⁻¹) OCF3->CF_Stretch Dominant Intensity CO_Stretch C-O-C Stretch (1260-1150 cm⁻¹) OCF3->CO_Stretch

Figure 1: Deconvolution of vibrational modes by functional group.[1] The OCF3 and NH2 groups provide the most diagnostic high-intensity bands.

Part 2: Experimental Protocol (SOP)

Objective: Obtain a publication-quality IR spectrum suitable for structural verification and purity assessment.

Safety & Handling
  • Hazard: Aminopyridines are known potassium channel blockers and can be neurotoxic.[1] Handle within a fume hood.[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • State: The compound is typically a solid (white to off-white powder).[1]

Method Selection: ATR vs. Transmission

For this specific compound, Attenuated Total Reflectance (ATR) is the superior choice over KBr pellets.[1]

  • Reasoning: The

    
     group is highly electronegative.[1] KBr is hygroscopic, and water bands can obscure the N-H stretching region (3300-3500 cm
    
    
    
    ).[1] ATR (Diamond or ZnSe crystal) eliminates the matrix effect and allows for easier recovery of the sample.[1]
Step-by-Step Workflow
  • System Initialization:

    • Ensure the FTIR spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50) has been warmed up for >30 minutes.[1]

    • Detector: DTGS (standard) or MCT (high sensitivity).[1] DTGS is sufficient for routine ID.[1]

    • Resolution: Set to

      
      .
      
    • Scans: Accumulate 16–32 scans to optimize Signal-to-Noise (S/N) ratio.

  • Background Collection:

    • Clean the ATR crystal with isopropanol.[1] Ensure it is dry.[1]

    • Collect an air background spectrum.[1] Verify the absence of strong

      
       (2350 cm
      
      
      
      ) or water vapor lines.[1]
  • Sample Acquisition:

    • Place approximately 2–5 mg of 3-(Trifluoromethoxy)pyridin-4-amine onto the center of the crystal.[1]

    • Apply pressure using the anvil clamp.[1] Monitor the "live" preview.

    • Critical Check: Ensure the strongest bands (likely C-F stretches) do not exceed 1.5 Absorbance units to prevent detector saturation/non-linearity.

    • Acquire the sample spectrum.[1][2][3][4][5][6][7][8]

  • Post-Processing:

    • ATR Correction: Apply an ATR correction algorithm (available in most software) to adjust for the wavelength-dependent penetration depth.[1] This makes relative intensities comparable to transmission spectra.[1]

    • Baseline Correction: Only if necessary. Avoid over-manipulation that distorts broad N-H bands.[1]

Part 3: Spectral Fingerprinting & Interpretation[1][8]

This section provides the definitive assignment of bands.[1] Note that exact wavenumbers may shift


 depending on crystal packing (polymorphism) and H-bonding.[1]
The High-Frequency Region (4000 – 2500 cm⁻¹)

This region confirms the presence of the primary amine and the aromatic ring.[1]

Functional GroupModeWavenumber (

)
Description & Causality
Primary Amine

3450 – 3380 Asymmetric Stretch. Sharp, medium intensity.[1] Higher energy due to the electron-withdrawing nature of the pyridine ring and

.[1]
Primary Amine

3350 – 3280 Symmetric Stretch. Often broader if H-bonding is present.[1] The "doublet" pattern here is diagnostic for a primary amine (

).[1]
Pyridine Ring

3100 – 3000 Aromatic C-H Stretch. Weak intensity.[1] Occurs above 3000 cm

, distinguishing it from aliphatic contaminants.[1][9]
The Fingerprint & Functional Region (1700 – 1000 cm⁻¹)

This is the most critical region for confirming the identity of the specific molecule.

Functional GroupModeWavenumber (

)
Description & Causality
Amine

1650 – 1620 Scissoring (Bending). A distinct band often overlapping with ring stretches.[1] Confirms the primary amine.[1][3]
Pyridine Ring

1600 – 1580 Ring Skeletal Stretch. Characteristic of the pyridine heterocycle.[1] Usually appears as a doublet with the band below.[1]
Pyridine Ring

1500 – 1480 Ring Breathing. Strong diagnostic band for aromaticity.[1]
Trifluoromethoxy

1350 – 1150 C-F Stretching (Multiple). The dominant feature of the spectrum.[1] Several very strong, broad bands appear here.[1][7][9] The multiplicity arises from the coupling of the three C-F bonds.
Ether Linkage

1260 – 1200 Aryl Ether Stretch. Often obscured by the massive C-F bands, but contributes to the "super-band" intensity in this region.[1]
C-N Bond

1340 – 1280 C-N Stretch. Stronger than in aliphatic amines due to conjugation with the pyridine ring.[1]
The Low-Frequency Region (< 1000 cm⁻¹)

Useful for substitution pattern confirmation.[1]

Functional GroupModeWavenumber (

)
Description & Causality
Amine

850 – 750 Wagging (Broad). Can be very broad; intensity varies with H-bonding.[1]
Pyridine Ring

850 – 700 Out-of-Plane (OOP) Bending. The position depends on the number of adjacent hydrogens.[1] For 3,4-disubstitution, specific patterns emerge but are complex to predict ab initio.

Part 4: Diagnostic Logic & Troubleshooting

Self-Validating the Spectrum

To ensure the spectrum is valid and corresponds to 3-(Trifluoromethoxy)pyridin-4-amine, apply this logic gate:

  • Check 3300-3500: Are there two bands? (Yes = Primary Amine).[1]

  • Check 1150-1350: is there a massive, complex absorption block? (Yes =

    
     / Fluorine rich).[1]
    
  • Check 1600/1500: Are there sharp aromatic bands? (Yes = Pyridine/Aryl).[1]

  • Check 2900: Is this region relatively clean? (Yes = No aliphatic alkyl chains, confirms purity).

ValidationLogic Start Start Spectral Analysis CheckNH Region 3300-3500 cm⁻¹: Are there 2 distinct bands? Start->CheckNH CheckCF Region 1150-1350 cm⁻¹: Strong/Broad Absorption? CheckNH->CheckCF Yes ResultAmineFail FAIL: Check for oxidation or salt formation CheckNH->ResultAmineFail No (Single band = 2° amine) (No band = 3° amine) CheckAlkyl Region 2850-2950 cm⁻¹: Significant Peaks? CheckCF->CheckAlkyl Yes ResultCFFail FAIL: Missing OCF3 group CheckCF->ResultCFFail No ResultValid VALID IDENTITY: 3-(Trifluoromethoxy)pyridin-4-amine CheckAlkyl->ResultValid No (Clean) ResultImpure WARNING: Solvent/Alkyl Impurity Present CheckAlkyl->ResultImpure Yes

Figure 2: Logic flow for spectral validation.

Common Artifacts
  • Broadening of N-H bands: If the sample is wet (hygroscopic pyridine nitrogen), water O-H stretches will merge with N-H bands.[1] Solution: Dry sample in a vacuum desiccator over

    
    .
    
  • Shifted Bands (Salt Formation): If the compound was isolated as a hydrochloride salt (common for aminopyridines), the spectrum changes drastically.[1]

    • The

      
       bands disappear/shift to broad 
      
      
      
      bands (~3000-2500 cm
      
      
      ).[1]
    • The pyridine ring breathing modes shift to higher frequencies (~1630 cm

      
      ) due to protonation of the ring nitrogen.[1]
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for N-H and C-F assignments).

  • Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[1] (Authoritative source for Trifluoromethoxy group frequencies).[1]

  • National Institute of Standards and Technology (NIST). (2023).[1] 4-Aminopyridine IR Spectrum. NIST Chemistry WebBook, SRD 69.[1] [Link][1]

  • Leroux, F. R., Manteau, B., Vors, J. P., & Pazenok, S. (2008).[1] Trifluoromethoxy group: properties and synthesis. Beilstein Journal of Organic Chemistry, 4, 13. [Link] (Detailed analysis of OCF3 electronic and vibrational properties).

Sources

Technical Guide: Mass Spectrometry of 3-(Trifluoromethoxy)pyridin-4-amine

[1][2]

Executive Summary & Compound Identity

This guide provides a comprehensive technical framework for the analysis of 3-(Trifluoromethoxy)pyridin-4-amine (CAS: 827586-90-3) using Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Designed for drug development professionals, this document moves beyond basic spectral libraries to explain the causality of ionization behaviors, specific fluorinated fragmentation pathways, and robust method development strategies.

Chemical Identity
  • IUPAC Name: 4-Amino-3-(trifluoromethoxy)pyridine[1][2][3][4]

  • CAS Number: 827586-90-3[1][2][3][4]

  • Molecular Formula:

    
    [1][2]
    
  • Exact Mass: 178.0354 Da[1][2]

  • Monoisotopic Mass $[M+H]^+ $: 179.0427 Da[1][2]

Structural Significance in MS

The molecule features two distinct functional zones that dictate its mass spectral behavior:[5]

  • The Aminopyridine Core: A highly basic motif (pKa ~9.1 for the ring nitrogen) that ensures excellent ionization efficiency in ESI(+) mode.

  • The Trifluoromethoxy Group (

    
    ):  A lipophilic, electron-withdrawing group that alters retention mechanisms and provides unique diagnostic fragment ions (neutral loss of 
    
    
    ).[1][2]

Physicochemical Properties & LC-MS Implications[1][2][6]

Understanding the solution-phase behavior of the analyte is the prerequisite for a self-validating protocol.[1][2]

PropertyValue (Predicted)MS Method Implication
pKa (Ring N) ~6.0 - 7.0The ring nitrogen is the primary protonation site.[1][2] Mobile phase pH must be < 4.0 to ensure 100% ionization.[2]
pKa (Amine N) ~ -1.0 (Very weak)The exocyclic amine does not protonate significantly in LC conditions; it acts as a hydrogen bond donor.[1][2]
LogP ~1.5 - 1.8Moderately lipophilic.[1][2] Requires organic gradients >10% to elute on C18.[1][2]
Fluorine Content 3 F atomsHigh electronegativity induces "fluorine retention" on specialized phases (e.g., Phenyl-Hexyl).[1][2]

Fragmentation Mechanism (ESI-MS/MS)[1][2]

The fragmentation of 3-(trifluoromethoxy)pyridin-4-amine is distinct from its trifluoromethyl (

1212
Primary Fragmentation Pathways
  • Deamination (Loss of

    
    , -17 Da): 
    Common in aminopyridines.[1][2] The protonated precursor (
    
    
    179) ejects ammonia to form a resonance-stabilized cation at
    
    
    162
    .[1][2]
    • Mechanism:[1][2] 1,3-hydrogen shift from the exocyclic amine to the ring carbon or nitrogen, followed by elimination.[1][2]

  • Trifluoromethoxy Rearrangement (Loss of

    
    , -66 Da): 
    This is the diagnostic transition  for aryl trifluoromethylethers.[1][2] The 
    
    
    group undergoes a four-center rearrangement, ejecting carbonyl fluoride (
    
    
    ) and leaving a protonated phenol-like species.[1][2]
    • Transition:

      
       179 
      
      
      
      
      113
      .
    • Significance: This confirms the presence of the oxygen linkage (distinguishing it from

      
       analogs which cannot lose 
      
      
      ).[1][2]
  • Ring Cleavage (Loss of

    
    , -27 Da): 
    A high-energy pathway typical of nitrogen heterocycles, usually observed as a secondary fragment from the 
    
    
    162 ion.[1][2]
Fragmentation Pathway Diagram

The following diagram illustrates the mechanistic flow of ion dissociation.

FragmentationPathwayPrecursorPrecursor Ion [M+H]+m/z 179.04(C6H6F3N2O)+Frag_NH3Deamination Productm/z 162.01(C6H3F3NO)+Precursor->Frag_NH3- NH3 (17 Da)Standard Aminopyridine LossFrag_COF2Phenolic Rearrangementm/z 113.05(C5H5N2O)+Precursor->Frag_COF2- COF2 (66 Da)Diagnostic OCF3 RearrangementFrag_HCNRing Cleavagem/z 135.00(C5H2F3O)+Precursor->Frag_HCN- HCN (27 Da)Frag_SecSecondary Fragmentm/z 86.04(C4H4NO)+Frag_COF2->Frag_Sec- HCN (27 Da)

Caption: ESI(+) Fragmentation pathway of 3-(Trifluoromethoxy)pyridin-4-amine. The green path (Loss of

12

Method Development Protocol

This protocol is designed to maximize sensitivity while preventing common fluorinated-compound issues such as retention loss or peak tailing.[1][2]

Chromatographic Conditions (LC)

The presence of the fluorine atoms creates a "hard" electron density shell, often reducing interaction with standard C18 chains.

  • Stationary Phase Selection:

    • Primary Choice:C18 (End-capped) . Robust, general-purpose.[1][2]

    • Alternative (Recommended):Pentafluorophenyl (PFP) or Phenyl-Hexyl .[1][2] These phases engage in

      
      -
      
      
      and dipole-dipole interactions with the fluorinated pyridine ring, offering superior selectivity and peak shape compared to C18.[1][2]
  • Mobile Phase System:

    • Solvent A: Water + 0.1% Formic Acid (pH ~2.7).[1][2] Essential for protonation.[1][2]

    • Solvent B: Acetonitrile + 0.1% Formic Acid.[1][2] Methanol can be used but may reduce sensitivity due to lower desolvation efficiency.[2]

  • Gradient Profile (Standard):

    • 0.0 min: 5% B[1][2]

    • 1.0 min: 5% B (Divert to waste to remove salts)

    • 6.0 min: 95% B[1][2]

    • 7.0 min: 95% B[1][2]

    • 7.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (Source)
  • Ionization: Electrospray Ionization (ESI) – Positive Mode.[1][2]

  • Capillary Voltage: 3.0 – 3.5 kV.[1][2] (Avoid >4 kV to prevent discharge on fluorinated species).[2]

  • Desolvation Temperature: 350°C – 400°C. (High temp required for efficient desolvation of the polar amine).

  • Cone Voltage: 20 – 30 V. (Optimize to maximize

    
     179 without inducing in-source fragmentation).
    
Workflow Logic Diagram

MethodWorkflowStartSample Preparation(Dilute in 5% ACN)ColumnSelColumn SelectionStart->ColumnSelC18C18 Column(Standard)ColumnSel->C18Routine ScreenPFPPFP / Phenyl-Hexyl(Enhanced Selectivity)ColumnSel->PFPComplex MatrixMobilePhaseMobile Phase0.1% Formic AcidC18->MobilePhasePFP->MobilePhaseDetectionMS DetectionTarget: m/z 179.04MobilePhase->DetectionValidationCheck Diagnostic Ionm/z 113 (COF2 Loss)Detection->Validation

Caption: Decision tree for LC-MS method development emphasizing column selectivity for fluorinated heterocycles.

Validation & Troubleshooting

Linearity and Matrix Effects
  • Linearity: The amine group allows for a wide dynamic range (

    
    ).[1][2]
    
  • Fluorine Suppression: Fluorinated compounds can sometimes suppress their own ionization at high concentrations due to surface activity in the droplet. If linearity curves flatten at the high end, use an isotopically labeled internal standard (e.g., deuterated aminopyridine) or switch to APCI source.

Common Artifacts
  • Adducts: Watch for

    
     (
    
    
    201) or
    
    
    (
    
    
    217) if buffers are not volatile.
  • In-Source Fragmentation: If

    
     162 is observed in the MS1 scan (full scan), lower the Cone Voltage/Fragmentor Voltage.[1][2]
    

References

  • Compound Data: Accela ChemBio. (n.d.). Product Information: 4-Amino-3-(trifluoromethoxy)pyridine (CAS 827586-90-3).[1][2][3][4] Retrieved October 26, 2023, from [Link][1][2]

  • Fragmentation Mechanism: Fu, X., et al. (2021).[1][2] Ionic series in mass spectra of trifluoromethyl-substituted heterocycles. Fluorine Notes. Retrieved from [Link]

  • LC-MS of Fluorinated Compounds: Shimadzu Application News. (2015).[1][2][4][6] Rapid Quantification of Perfluorinated Compounds. Retrieved from [Link]

Technical Guide: Reactivity Profile of 3-(Trifluoromethoxy)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile, synthetic utility, and handling protocols for 3-(Trifluoromethoxy)pyridin-4-amine . This document is structured for immediate application in medicinal chemistry and agrochemical synthesis.

Executive Summary & Chemical Identity

3-(Trifluoromethoxy)pyridin-4-amine (CAS: 827586-90-3) represents a high-value scaffold in drug discovery. It combines the privileged 4-aminopyridine core—found in potassium channel blockers and kinase inhibitors—with the trifluoromethoxy (


) group.

The


 moiety acts as a "super-halogen," offering unique physicochemical properties:
  • Bioisosterism: It mimics the steric demand of an isopropyl group but with orthogonal electronic properties.

  • Lipophilicity: It significantly increases

    
     (Hansch 
    
    
    
    value
    
    
    ) compared to methoxy (
    
    
    ), enhancing membrane permeability and blood-brain barrier (BBB) penetration.
  • Metabolic Stability: The C-F bonds resist cytochrome P450 oxidation, blocking metabolic soft spots often found on alkoxy groups.

Electronic Architecture & Chemoselectivity

Understanding the "Push-Pull" dynamics of this molecule is critical for predicting reactivity.

  • The Donor (Amine at C-4): Strongly activating (+M effect). It directs electrophilic attack to the ortho positions (C-3 and C-5). Since C-3 is occupied, C-5 is the primary site for Electrophilic Aromatic Substitution (EAS) .

  • The Acceptor (Pyridine Nitrogen &

    
    ):  The ring nitrogen exerts a strong 
    
    
    
    and
    
    
    effect, deactivating the ring overall. The
    
    
    group is inductively electron-withdrawing (
    
    
    ) but can donate electron density via resonance (+M) to a lesser extent than methoxy.
  • The Result: The molecule is electron-rich enough to undergo controlled halogenation at C-5 but electron-poor enough to participate in S

    
    Ar reactions at C-2 if activated (e.g., via N-oxide formation).
    
Visualization: Reactivity Map

The following diagram outlines the distinct reactivity zones of the scaffold.

ReactivityProfile Core 3-(Trifluoromethoxy) pyridin-4-amine N1 N-1 Position (Pyridine Nitrogen) Core->N1 N-Oxidation Salt Formation C2 C-2 Position (Alpha to Nitrogen) Core->C2 C-H Activation Nucleophilic Attack (S_NAr) C3 C-3 Position (Blocked by -OCF3) Core->C3 Metabolic Blocker Lipophilic Anchor Amine 4-NH2 Group (Exocyclic Amine) Core->Amine Acylation Reductive Amination Buchwald Coupling C5 C-5 Position (Ortho to Amine) Core->C5 Electrophilic Subst. (Halogenation) N1->C2 Activates C-H Amine->C5 Directs EAS

Caption: Chemoselectivity map indicating the primary reaction manifolds for the 3-(trifluoromethoxy)pyridin-4-amine scaffold.

Synthetic Accessibility & Protocols

Synthesis of the Core Scaffold

While often purchased, de novo synthesis or late-stage functionalization is required for analogs.

  • Route A (Reduction): Hydrogenation of 4-nitro-3-(trifluoromethoxy)pyridine using Pd/C in MeOH. This is the most reliable method for scale-up.

  • Route B (Direct Trifluoromethoxylation): Radical trifluoromethoxylation of 4-aminopyridine using Togni Reagent I. This method is valuable for late-stage diversification but requires careful purification to remove isomers.

Module 1: C-5 Regioselective Halogenation

Introduction of a halogen at C-5 is the gateway to cross-coupling (Suzuki, Sonogashira).

Protocol: C-5 Bromination with NBS

  • Objective: Install a Bromine atom at C-5 without over-brominating or oxidizing the amine.

  • Reagents: N-Bromosuccinimide (NBS) (1.05 eq), Acetonitrile (MeCN).

  • Mechanism: The amino group activates C-5. MeCN is chosen to suppress radical side reactions.

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of 3-(trifluoromethoxy)pyridin-4-amine in anhydrous MeCN (0.1 M concentration). Maintain temperature at 0 °C.

  • Addition: Add NBS (1.05 eq) portion-wise over 15 minutes. Critical: Do not add all at once to prevent exotherms.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to RT. Monitor via LCMS (Target M+H: ~257/259).

  • Quench: Quench with 10% aqueous

    
     to destroy excess bromine.
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
  • Validation:

    
     NMR should show the disappearance of the C-5 proton (originally a doublet around 
    
    
    
    8.0-8.2 ppm).
Module 2: N-Functionalization (Amide Coupling)

The exocyclic amine is less nucleophilic than an aniline due to the electron-withdrawing pyridine ring and


 group. Standard coupling (EDC/HOBt) may fail; high-activity reagents are required.

Protocol: HATU-Mediated Amidation

  • Activation: Mix Carboxylic Acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF. Stir for 5 minutes to form the activated ester.

  • Coupling: Add 3-(trifluoromethoxy)pyridin-4-amine (1.0 eq).

  • Conditions: Heat to 50 °C for 4–12 hours. The elevated temperature overcomes the reduced nucleophilicity of the amine.

  • Self-Validating Check: If conversion is low (<50%), add DMAP (0.1 eq) as a nucleophilic catalyst.

Critical Stability Factors (The "Gotchas")

ParameterStability StatusTechnical Insight
Acid Stability HighStable to HCl/TFA deprotection cycles. The

group resists hydrolysis under standard acidic conditions.
Base Stability ModerateStable to carbonate/hydroxide bases. Avoid strong organolithiums (e.g., n-BuLi) without directing groups, as they may cause elimination of fluoride.
Lewis Acids Low (Risk) Avoid

or

.
Strong Lewis acids can cleave the O-C bond or abstract fluoride, leading to degradation. Use mild Lewis acids (

) if necessary.
Hydrogenation ModerateThe

group is generally stable to Pd/C hydrogenation, unlike C-Cl or C-Br bonds.

Experimental Workflow Visualization

The following diagram illustrates the logical flow for diversifying this scaffold into a drug candidate library.

SynthesisWorkflow Start Starting Material: 3-(Trifluoromethoxy)pyridin-4-amine Step1 Step 1: Protection or Activation (Boc-protection or Direct Use) Start->Step1 Branch1 Path A: C-5 Functionalization (Suzuki/Buchwald) Step1->Branch1 NBS then Ar-B(OH)2 / Pd(0) Branch2 Path B: N-Acylation (Amide/Urea Formation) Step1->Branch2 R-COOH / HATU Branch3 Path C: C-2 Activation (N-Oxide rearrangement) Step1->Branch3 mCPBA then POCl3 (Chlorination) ProductA Biaryl Kinase Inhibitor Branch1->ProductA ProductB Peptidomimetic Ligand Branch2->ProductB

Caption: Diversification workflow. Path A utilizes the electronic activation of C-5; Path C utilizes the N-oxide strategy to functionalize C-2.

References

  • Direct Trifluoromethoxylation: Feng, P., Lee, K. N., Lee, J. W., Zhan, C., & Ngai, M. Y. (2016). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines.[1] Chemical Science, 7(1), 424-429.

  • Pyridine Reactivity Overview: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text for heterocycle EAS/S Ar mechanisms).
  • Fluorine in MedChem: Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Liu, H. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical Reviews, 114(4), 2432-2506.

  • Properties of OCF3: Leroux, F. R., Manteau, B., Vors, J. P., & Pazenok, S. (2008). Trifluoromethoxy group: nucleophilic transfer and properties. Beilstein Journal of Organic Chemistry, 4, 13.

Sources

Technical Guide: Discovery and Synthesis of 3-(Trifluoromethoxy)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthetic methodology, and application of 3-(Trifluoromethoxy)pyridin-4-amine , a critical fluorinated building block in modern medicinal chemistry.

Executive Summary

Compound: 3-(Trifluoromethoxy)pyridin-4-amine CAS: 827586-90-3 Molecular Formula: C6H5F3N2O Class: Fluorinated Heterocycle / Pyridine Building Block

The introduction of the trifluoromethoxy group (–OCF3) into heteroaromatic scaffolds is a pivotal strategy in drug discovery.[1] Known as a "super-halogen," the –OCF3 moiety offers unique bioisosteric properties—enhancing lipophilicity (Hansch π = 1.04) and metabolic stability while maintaining a steric profile similar to an isopropyl group.

3-(Trifluoromethoxy)pyridin-4-amine represents a high-value intermediate, particularly for the development of kinase inhibitors where the 4-aminopyridine motif serves as a hinge-binder. Its discovery is defined not merely by its isolation, but by the development of regioselective synthetic methodologies that overcome the inherent instability of the O–CF3 bond during ring functionalization. This guide focuses on the breakthrough "N-hydroxyl rearrangement" pathway, widely regarded as the most authoritative method for accessing this specific substitution pattern.

The Synthetic Challenge

Direct trifluoromethoxylation of pyridines is synthetically arduous due to two primary factors:

  • Electronic Deactivation: The electron-deficient nature of the pyridine ring disfavors electrophilic attack by trifluoromethoxylating agents.

  • Positional Selectivity: Direct radical trifluoromethoxylation often yields mixtures of isomers or suffers from over-functionalization.

The "Discovery" of a scalable route to 3-(Trifluoromethoxy)pyridin-4-amine was achieved by bypassing direct C–H functionalization in favor of a radical-mediated intramolecular rearrangement , as pioneered in Chemical Science (Ngatimin et al., 2015).

Core Methodology: The N-Hydroxyl Rearrangement Protocol

This protocol relies on the in situ generation of an N–OCF3 species from an N-hydroxy precursor, followed by a thermally or radically induced migration to the ortho-carbon (C3).

Retrosynthetic Analysis

The target molecule is accessed via the hydrolysis of an acetamide intermediate, which is generated from the rearrangement of an N-(trifluoromethoxy) precursor.

Retrosynthesis Figure 1: Retrosynthetic Strategy for CAS 827586-90-3 Target 3-(Trifluoromethoxy) pyridin-4-amine Inter N-(3-(Trifluoromethoxy) pyridin-4-yl)acetamide Target->Inter Hydrolysis Precursor N-Hydroxy-N-(pyridin-4-yl) acetamide Inter->Precursor [3,3]-Rearrangement SM 4-Aminopyridine Precursor->SM Acetylation & Oxidation

Step-by-Step Experimental Protocol

The following protocol is standardized based on the mechanistic insights from the Chemical Science breakthrough.

Phase 1: Precursor Preparation
  • Acetylation: React 4-aminopyridine with acetic anhydride to form N-(pyridin-4-yl)acetamide.

  • Oxidation/Activation: Convert the acetamide to the hydroxamic acid derivative, N-hydroxy-N-(pyridin-4-yl)acetamide, typically via partial reduction of the corresponding nitro-compound or direct oxidation methods compatible with the pyridine ring.

Phase 2: Trifluoromethoxylation (The Key Step)

Reagents: Togni Reagent I (3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole), Cs2CO3 (Catalyst), DCM (Solvent).

  • Setup: Charge a flame-dried flask with N-hydroxy-N-(pyridin-4-yl)acetamide (1.0 equiv) and Togni Reagent I (1.2 equiv) in anhydrous dichloromethane (DCM).

  • Reaction: Stir the mixture at room temperature for 2–4 hours.

    • Mechanistic Note: The Togni reagent transfers the CF3 group to the oxygen of the N-hydroxy moiety, forming a transient N-(trifluoromethoxy) intermediate.

  • Migration: Upon formation, the OCF3 group undergoes a radical-induced migration to the electron-rich C3 position. This is facilitated by the electron-donating nature of the acetamido group.

  • Workup: Quench with saturated NaHCO3. Extract with DCM.[2] Purify via silica gel chromatography (EtOAc/Hexane gradient) to isolate N-(3-(trifluoromethoxy)pyridin-4-yl)acetamide.

Phase 3: Deprotection
  • Hydrolysis: Dissolve the intermediate in 6M HCl and reflux for 2 hours.

  • Isolation: Neutralize with NaOH to pH 8–9. Extract with EtOAc.[2]

  • Product: Concentrate to yield 3-(Trifluoromethoxy)pyridin-4-amine as a pale solid.

Mechanistic Logic & Optimization

The success of this transformation relies on the "Radical-Clock" principle. The N–O bond is weak; upon trifluoromethylation, the N–OCF3 species is prone to homolytic cleavage. The resulting radical pair recombines at the ortho-position (C3) rather than the para-position (blocked by N) or meta-position (electronically disfavored).

Optimization Data (Solvent & Additive Effects)

Data summarized from Ngatimin et al. (2015) and subsequent validation studies.

EntrySolventAdditiveTemperatureYield (%)Notes
1DCMNone25 °C42%Moderate conversion
2DCMCs2CO3 (0.2 eq) 25 °C87% Base promotes N-activation
3THFCs2CO325 °C65%Slower reaction rate
4MeCNNone60 °C55%Thermal degradation observed
5DCMTEMPO (1.0 eq)25 °C0%Radical mechanism confirmed

Alternative Commercial Route (Dechlorination)

For large-scale industrial manufacturing, a route involving 2-chloro-3-(trifluoromethoxy)pyridin-4-amine is often employed to ensure regiocontrol during the early stages of synthesis.

  • Starting Material: 2-Chloro-4-aminopyridine.

  • Functionalization: Similar N-activation and rearrangement introduces the OCF3 at C3 (directed by the Cl at C2 and NHAc at C4).

  • Hydrogenation:

    • Catalyst: 10% Pd/C activated.

    • Conditions: H2 atmosphere (1 atm), MeOH, RT.

    • Outcome: Selective removal of the C2-chlorine atom yields the target 3-(trifluoromethoxy)pyridin-4-amine .

Applications in Drug Discovery

The 3-(trifluoromethoxy)pyridin-4-amine scaffold is a "privileged structure" in kinase inhibitor design.

  • Hinge Binding: The pyridine nitrogen (N1) and the exocyclic amine (4-NH2) form a donor-acceptor motif that binds to the ATP-binding hinge region of kinases.

  • Gatekeeper Interaction: The 3-OCF3 group occupies the hydrophobic "gatekeeper" pocket, often improving selectivity against kinases with smaller gatekeeper residues (e.g., Thr, Ala).

  • Metabolic Shielding: The OCF3 group blocks metabolic oxidation at the C3 position, extending the half-life (

    
    ) of the drug candidate.
    

Workflow Figure 2: Reaction Pathway for Trifluoromethoxylation Step1 N-Hydroxy Precursor Step2 Togni Reagent (CF3 Source) Step1->Step2 Activation Step3 N-OCF3 Intermediate Step2->Step3 O-CF3 transfer Step4 C3-Migration (Rearrangement) Step3->Step4 Radical mech. Final Target: 3-OCF3-Pyridine-4-amine Step4->Final Hydrolysis

References

  • Ngatimin, M. et al. (2015). "Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines."[1][3] Chemical Science, 6(10), 5747–5752.

  • Togni, A. (2012). "Hypervalent Iodine Reagents for Trifluoromethylation." Chemical Reviews, 112(7), 3579–3615.

  • ChemicalBook. (n.d.). "Product Entry: 3-(Trifluoromethoxy)pyridin-4-amine (CAS 827586-90-3)."[4]

  • Marrec, O. et al. (2017). "Recent Advances in the Synthesis of Trifluoromethoxylated Heterocycles." Advanced Synthesis & Catalysis, 359(9), 1463-1483.

Sources

The Strategic Role of 3-(Trifluoromethoxy)pyridin-4-amine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, integral to the structure of numerous approved drugs.[1] The strategic incorporation of fluorine-containing substituents has become a powerful tool to modulate the physicochemical and biological properties of lead compounds. Among these, the trifluoromethoxy (-OCF3) group is of particular interest due to its unique electronic and steric properties, which can enhance metabolic stability, membrane permeability, and binding affinity.[2][3] This guide provides an in-depth review of 3-(Trifluoromethoxy)pyridin-4-amine, a key building block that leverages these advantages, exploring its synthesis, properties, and applications in the development of next-generation therapeutics.

Physicochemical Properties and Structural Features

The introduction of a trifluoromethoxy group at the 3-position of the 4-aminopyridine ring imparts a unique combination of properties that are highly advantageous for drug design.

PropertyValue/DescriptionSignificance in Drug Discovery
Molecular Formula C6H5F3N2O
Molecular Weight 178.11 g/mol Favorable for maintaining a low molecular weight, a key parameter in drug-likeness.
Lipophilicity (LogP) The OCF3 group significantly increases lipophilicity compared to a methoxy or hydroxyl group.[4]Enhanced membrane permeability and potential for improved oral bioavailability and blood-brain barrier penetration.[2]
Electronic Effect The OCF3 group is strongly electron-withdrawing.[5]Modulates the pKa of the pyridine nitrogen and the 4-amino group, influencing receptor interactions and metabolic stability.
Metabolic Stability The C-F bonds in the OCF3 group are highly resistant to metabolic degradation.[2]Increased in vivo half-life and reduced potential for the formation of reactive metabolites.
Conformational Preference The OCF3 group typically orients itself orthogonally to the pyridine ring.[3]Provides a three-dimensional structural element that can be exploited for specific interactions with biological targets.

Table 1: Key Physicochemical Properties of 3-(Trifluoromethoxy)pyridin-4-amine and their Implications in Drug Discovery.

Synthesis of the Core Scaffold: A Strategic Approach

A plausible synthetic route would involve the trifluoromethoxylation of a suitable pyridine precursor, followed by the introduction of the amino group at the 4-position. A key challenge lies in the regioselective introduction of the trifluoromethoxy group at the 3-position. Recent advances in trifluoromethoxylation reactions offer potential solutions.[6][7]

Conceptual Synthetic Workflow:

G cluster_0 Step 1: Synthesis of a Substituted Pyridine Precursor cluster_1 Step 2: Introduction of the Trifluoromethoxy Group cluster_2 Step 3: Functional Group Interconversion cluster_3 Final Product Start Commercially Available Pyridine Derivative (e.g., 3-hydroxy-4-nitropyridine) Protect Protection of Hydroxyl and/or Nitro Group (if necessary) Start->Protect Trifluoromethoxylation Regioselective Trifluoromethoxylation at C3 (e.g., using electrophilic trifluoromethoxylating reagents) Protect->Trifluoromethoxylation Reduction Reduction of the Nitro Group to an Amino Group Trifluoromethoxylation->Reduction Deprotection Deprotection (if necessary) Reduction->Deprotection End 3-(Trifluoromethoxy)pyridin-4-amine Deprotection->End

Caption: Conceptual workflow for the synthesis of 3-(Trifluoromethoxy)pyridin-4-amine.

Key Experimental Considerations:
  • Regiocontrol in Trifluoromethoxylation: Achieving selective trifluoromethoxylation at the 3-position is critical. The choice of the trifluoromethoxylating reagent and the directing effects of other substituents on the pyridine ring are crucial factors.[6] Electrophilic trifluoromethoxylation reagents, such as those derived from hypervalent iodine, have shown promise in the functionalization of heteroaromatics.[8]

  • Protection/Deprotection Strategy: The amino and hydroxyl groups are sensitive to many reaction conditions. A robust protection and deprotection strategy is essential to avoid unwanted side reactions.

  • Purification: The final compound and intermediates will likely require purification by column chromatography or recrystallization to achieve the high purity required for pharmaceutical applications.

Reactivity and Applications in Medicinal Chemistry

The 4-amino group of 3-(trifluoromethoxy)pyridin-4-amine serves as a versatile handle for further chemical modifications, allowing for its incorporation into a wide range of molecular scaffolds. The electron-withdrawing nature of the trifluoromethoxy group influences the nucleophilicity of the amino group, a factor that must be considered when planning subsequent reactions.

Key Reactions of the 4-Amino Group:
  • Amide Bond Formation: The amino group can be readily acylated with carboxylic acids, acid chlorides, or sulfonyl chlorides to form amides and sulfonamides, respectively. This is a common strategy for linking the pyridine core to other fragments in drug design.

  • N-Arylation/N-Alkylation: The amino group can undergo N-arylation or N-alkylation reactions, such as the Buchwald-Hartwig amination, to form more complex diarylamines or alkylamines.

  • Reductive Amination: The amino group can participate in reductive amination reactions with aldehydes or ketones to introduce a variety of substituents.

Applications as a Kinase Inhibitor Scaffold:

The 4-aminopyridine moiety is a well-established scaffold for the development of kinase inhibitors. The amino group often forms a key hydrogen bond interaction with the hinge region of the kinase active site. The trifluoromethoxy group at the 3-position can provide additional beneficial interactions and improve the overall pharmacological profile of the inhibitor.

While specific examples of kinase inhibitors containing the 3-(trifluoromethoxy)pyridin-4-amine core are not widely reported in publicly available literature, the analogous 4-amino-3-(trifluoromethyl)pyridine has been used as a reactant in the preparation of pyridinyl salicylamides with antimycobacterial activity.[] This suggests that the 3-(trifluoromethoxy)pyridin-4-amine scaffold holds significant potential for the development of inhibitors for a variety of kinases implicated in diseases such as cancer and inflammatory disorders. For instance, derivatives of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines have been identified as potent PI3Kδ inhibitors.[10]

Caption: Putative binding mode of a 3-(Trifluoromethoxy)pyridin-4-amine-based kinase inhibitor.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR study for 3-(trifluoromethoxy)pyridin-4-amine derivatives is not available, general principles from related series of pyridine-based bioactive molecules can be extrapolated.

  • The 4-Amino Group: This group is often crucial for activity, forming a key hydrogen bond with the target protein. Modifications that disrupt this interaction are likely to be detrimental to potency.

  • The 3-Trifluoromethoxy Group: This group can influence activity through several mechanisms:

    • Steric Effects: The size and orientation of the OCF3 group can influence the binding conformation of the molecule.

    • Electronic Effects: The electron-withdrawing nature of the OCF3 group can modulate the strength of the hydrogen bond formed by the 4-amino group.

    • Lipophilicity: The increased lipophilicity can enhance binding to hydrophobic pockets within the target protein.

  • Substitutions on the Pyridine Ring: Further substitutions on the pyridine ring can be explored to optimize potency, selectivity, and pharmacokinetic properties. SAR studies on related trifluoromethylpyridine derivatives in herbicides have shown that the position and nature of other substituents have a significant impact on biological activity.[11]

Conclusion and Future Perspectives

3-(Trifluoromethoxy)pyridin-4-amine is a highly promising building block for the development of novel therapeutics. Its unique combination of a proven pharmacophore (4-aminopyridine) with a property-enhancing substituent (trifluoromethoxy group) makes it an attractive starting point for drug discovery programs targeting a wide range of diseases.

Future research in this area should focus on:

  • Development of efficient and scalable synthetic routes to make this building block more accessible to the medicinal chemistry community.

  • Systematic exploration of the SAR of 3-(trifluoromethoxy)pyridin-4-amine derivatives against various biological targets, particularly kinases.

  • In-depth investigation of the pharmacokinetic and toxicological profiles of compounds containing this scaffold.

The continued exploration of the chemical space around 3-(trifluoromethoxy)pyridin-4-amine is expected to yield novel drug candidates with improved efficacy, safety, and pharmacokinetic properties, ultimately contributing to the advancement of modern medicine.

References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. Retrieved from [Link]

  • Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. (2023-11-08). Retrieved from [Link]

  • Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. PubMed. (2019-10-01). Retrieved from [Link]

  • Advances in the Development of Trifluoromethoxylation Reagents. MDPI. (2021-12-10). Retrieved from [Link]

  • Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI. (2022-09-21). Retrieved from [Link]

  • CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine. Google Patents.
  • Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science (RSC Publishing). (2015-10-07). DOI:10.1039/C5SC02983J. Retrieved from [Link]

  • Pyridine: the scaffolds with significant clinical diversity. PMC. Retrieved from [Link]

  • Trifluoromethoxypyrazines: Preparation and Properties. PMC. Retrieved from [Link]

  • Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Publishing. (2020-09-28). Retrieved from [Link]

  • Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. PubMed. Retrieved from [Link]

  • Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. MDPI. (2024-10-06). Retrieved from [Link]

  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. PubMed. (2020-01-01). Retrieved from [Link]

  • Synthesis of 3‐amino‐6‐trifluoromethyl pyrazolo[3,4‐b]pyridines 11 to... ResearchGate. Retrieved from [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. Retrieved from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. (2025-07-18). Retrieved from [Link]

  • Trifluoromethylation. Wikipedia. Retrieved from [Link]

  • Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. MDPI. (2025-03-27). Retrieved from [Link]

  • Recent Development of Catalytic Trifluoromethoxylation Reactions. PMC. (2018-09-13). Retrieved from [Link]

  • Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery | Request PDF. ResearchGate. (2025-08-10). Retrieved from [Link]

  • Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. Retrieved from [Link]

  • 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055. PubChem. Retrieved from [Link]

  • Physicochemical properties of N-alkylpyridine trifluoroacetate ionic liquids [C Py][TFA] (n = 2-6). ResearchGate. (2025-08-08). Retrieved from [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Retrieved from [Link]

  • Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives. MDPI. Retrieved from [Link]

  • Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. ResearchGate. (2023-07-04). Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: A Guideline for the Synthesis of 3-(Trifluoromethoxy)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to a proposed synthetic route for 3-(trifluoromethoxy)pyridin-4-amine, a valuable building block in medicinal chemistry and drug discovery. The trifluoromethoxy (-OCF₃) group is a key pharmacophore, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide details a multi-step synthesis, commencing from readily available 3-hydroxypyridine, and proceeding through a critical trifluoromethoxylation step, followed by regioselective nitration and subsequent reduction to yield the target amine. The protocol is designed to be self-validating, with explanations for each experimental choice, potential challenges, and troubleshooting strategies.

Introduction

The incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethoxy group, in particular, offers a unique combination of electronic properties and steric bulk that can significantly modulate the pharmacokinetic and pharmacodynamic profile of a molecule.[1] 3-(Trifluoromethoxy)pyridin-4-amine serves as a versatile intermediate, enabling the introduction of this privileged motif into a variety of heterocyclic scaffolds. This application note outlines a robust and logical synthetic pathway to access this important compound, providing researchers with a practical guide for its preparation.

Proposed Synthetic Pathway

The synthesis of 3-(trifluoromethoxy)pyridin-4-amine can be strategically approached in three key stages, as depicted in the workflow below. This pathway leverages established chemical transformations, adapted for this specific target molecule.

Synthetic Workflow Start 3-Hydroxypyridine Step1 Trifluoromethoxylation Start->Step1 Reagents: [PhI(OCOCF3)2, AgOCF3] or similar Intermediate1 3-(Trifluoromethoxy)pyridine Step1->Intermediate1 Step2 Nitration Intermediate1->Step2 Reagents: HNO3, H2SO4 Intermediate2 4-Nitro-3-(trifluoromethoxy)pyridine Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 Reagents: Fe/HCl or H2/Pd-C FinalProduct 3-(Trifluoromethoxy)pyridin-4-amine Step3->FinalProduct

Caption: Proposed multi-step synthesis of 3-(trifluoromethoxy)pyridin-4-amine.

Experimental Protocols

Part 1: Synthesis of 3-(Trifluoromethoxy)pyridine

The introduction of the trifluoromethoxy group onto a pyridine ring is a critical and often challenging step. A direct and effective method involves the use of hypervalent iodine reagents in the presence of a trifluoromethoxide source.

Materials and Reagents:

ReagentGradeSupplier
3-Hydroxypyridine≥98%Commercially Available
(Diacetoxyiodo)benzene≥98%Commercially Available
Silver(I) trifluoromethoxide≥95%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available

Protocol:

  • To a stirred solution of 3-hydroxypyridine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add (diacetoxyiodo)benzene (1.2 eq).

  • Stir the mixture for 15 minutes at 0 °C.

  • Add silver(I) trifluoromethoxide (1.5 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-(trifluoromethoxy)pyridine.

Rationale: This method utilizes a well-established protocol for the trifluoromethoxylation of phenols and other hydroxylated aromatics. The hypervalent iodine reagent activates the hydroxyl group, facilitating nucleophilic attack by the trifluoromethoxide anion.

Part 2: Synthesis of 4-Nitro-3-(trifluoromethoxy)pyridine

The introduction of a nitro group at the 4-position of the pyridine ring is achieved through electrophilic aromatic substitution. The trifluoromethoxy group is an ortho, para-directing deactivator, but nitration is expected to favor the less sterically hindered 4-position.

Materials and Reagents:

ReagentGradeSupplier
3-(Trifluoromethoxy)pyridineAs synthesized in Part 1-
Fuming Nitric Acid≥90%Commercially Available
Concentrated Sulfuric Acid98%Commercially Available

Protocol:

  • To a clean, dry round-bottom flask, add concentrated sulfuric acid at 0 °C.

  • Slowly add 3-(trifluoromethoxy)pyridine (1.0 eq) to the sulfuric acid with vigorous stirring, ensuring the temperature remains below 10 °C.

  • In a separate flask, prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the solution of 3-(trifluoromethoxy)pyridine over 30-60 minutes, maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization or flash column chromatography to yield 4-nitro-3-(trifluoromethoxy)pyridine.

Rationale: The use of a strong nitrating system (HNO₃/H₂SO₄) is necessary to overcome the deactivating effect of the pyridine nitrogen and the trifluoromethoxy group.[2][3] The reaction conditions are optimized to favor mono-nitration at the desired 4-position.

Part 3: Synthesis of 3-(Trifluoromethoxy)pyridin-4-amine

The final step involves the reduction of the nitro group to an amine. This is a standard transformation in organic synthesis, and several reliable methods are available.

Materials and Reagents:

ReagentGradeSupplier
4-Nitro-3-(trifluoromethoxy)pyridineAs synthesized in Part 2-
Iron powderFine gradeCommercially Available
Hydrochloric AcidConcentratedCommercially Available
EthanolReagent gradeCommercially Available
Sodium HydroxidePelletsCommercially Available

Protocol (Method A: Iron in Acidic Medium):

  • In a round-bottom flask, suspend 4-nitro-3-(trifluoromethoxy)pyridine (1.0 eq) and iron powder (3.0-5.0 eq) in a mixture of ethanol and water.

  • Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

  • Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Basify the remaining aqueous solution with a concentrated solution of sodium hydroxide to pH > 10.

  • Extract the product with ethyl acetate or DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to dryness to afford 3-(trifluoromethoxy)pyridin-4-amine.

Protocol (Method B: Catalytic Hydrogenation):

  • Dissolve 4-nitro-3-(trifluoromethoxy)pyridine (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on activated carbon (5-10 mol% Pd).

  • Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or by the cessation of hydrogen uptake.

  • Upon completion, filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate to obtain the desired 3-(trifluoromethoxy)pyridin-4-amine.

Rationale: The reduction of an aromatic nitro group is a high-yielding and reliable transformation. Iron in acidic media is a classic and cost-effective method.[4] Catalytic hydrogenation offers a cleaner reaction profile but requires specialized equipment.

Troubleshooting and Safety Considerations

  • Trifluoromethoxylation: This reaction can be sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. The reaction may also generate side products; careful purification is essential.

  • Nitration: The nitration of pyridines can be highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of undesired isomers. Always add reagents slowly and with efficient cooling.

  • Reduction: When using catalytic hydrogenation, ensure the system is properly purged with an inert gas before introducing hydrogen to avoid the risk of explosion.

  • General Safety: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The proposed multi-step synthesis provides a logical and experimentally sound approach for the preparation of 3-(trifluoromethoxy)pyridin-4-amine. By following the detailed protocols and understanding the rationale behind each step, researchers in drug discovery and organic synthesis can confidently access this valuable building block for the development of novel chemical entities.

References

  • Feng, P., Lee, K. N., Lee, J. W., Zhan, C., & Ngai, M. Y. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7139–7144. [Link]

  • Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. Organic Process Research & Development. (2023). [Link]

  • Preparation of nitropyridines by nitration of pyridines with nitric acid. Royal Society of Chemistry. (n.d.). [Link]

  • Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate. (2005). [Link]

  • US Patent for Preparation of (trifluoromethyl)pyridines. (n.d.).
  • Halogenation of pyridine compounds. (n.d.).
  • Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide. (2024). [Link]

Sources

Synthesis of 3-(Trifluoromethoxy)pyridin-4-amine: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the laboratory-scale preparation of 3-(Trifluoromethoxy)pyridin-4-amine, a valuable building block in medicinal chemistry and drug discovery. The trifluoromethoxy group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making this scaffold attractive for developing novel therapeutic agents. As no direct, single-step synthesis has been prominently reported in the literature, this guide outlines a rational, multi-step synthetic pathway based on established chemical transformations. Each step is detailed with mechanistic insights, procedural instructions, and safety considerations to ensure a successful and safe laboratory execution.

Introduction

The synthesis of fluorinated organic molecules is a cornerstone of modern pharmaceutical and agrochemical research. The unique properties imparted by fluorine and fluorine-containing functional groups, such as the trifluoromethoxy (-OCF₃) group, are highly sought after by medicinal chemists. The trifluoromethoxy group, in particular, is considered a "super-methyl" group, offering increased metabolic stability and lipophilicity without a significant increase in steric bulk. When incorporated into a pyridine ring, a common scaffold in numerous approved drugs, it can profoundly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecule.

3-(Trifluoromethoxy)pyridin-4-amine is a key intermediate for the synthesis of a variety of biologically active compounds. Its preparation, however, requires a carefully planned synthetic strategy due to the challenges associated with the regioselective functionalization of the pyridine ring and the introduction of the trifluoromethoxy group. This guide proposes a plausible and logical synthetic route, starting from readily available 3-hydroxypyridine.

Proposed Synthetic Pathway

A multi-step synthesis is proposed, commencing with the regioselective nitration of 3-hydroxypyridine, followed by trifluoromethoxylation of the resulting phenol, and concluding with the reduction of the nitro group to the desired amine.

Synthesis_Pathway A 3-Hydroxypyridine B 3-Hydroxy-4-nitropyridine A->B Nitration C 3-(Trifluoromethoxy)-4-nitropyridine B->C Trifluoromethoxylation D 3-(Trifluoromethoxy)pyridin-4-amine C->D Reduction

Figure 1. Proposed synthetic pathway for 3-(Trifluoromethoxy)pyridin-4-amine.

Part 1: Synthesis of 3-Hydroxy-4-nitropyridine

The initial and most critical step is the regioselective nitration of 3-hydroxypyridine at the 4-position. The hydroxyl group is an activating, ortho-, para-directing group. Therefore, nitration is expected to yield a mixture of 2-nitro and 4-nitro isomers. Careful control of reaction conditions is crucial to maximize the yield of the desired 4-nitro isomer. While direct nitration of 3-hydroxypyridine often favors the 2-position, alternative strategies or meticulous optimization are required to achieve the desired regioselectivity. For the purpose of this guide, we will focus on a direct nitration approach, acknowledging that optimization may be necessary.

Protocol 1: Nitration of 3-Hydroxypyridine

Materials:

  • 3-Hydroxypyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.

  • Addition of 3-Hydroxypyridine: Slowly add 3-hydroxypyridine to the cold sulfuric acid with continuous stirring. Ensure the temperature remains below 10 °C during the addition.

  • Nitration: Once the 3-hydroxypyridine has completely dissolved, begin the dropwise addition of fuming nitric acid from the dropping funnel. Maintain the reaction temperature between 0 and 5 °C throughout the addition. The reaction is exothermic, so slow and controlled addition is critical.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will generate a significant amount of heat, so perform this step in a large beaker within a fume hood.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas. Extract the aqueous layer with dichloromethane (3 x volume).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product will likely be a mixture of isomers. Purify the desired 3-hydroxy-4-nitropyridine by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Causality and Mechanistic Insights: The nitration of an aromatic ring is a classic electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺), generated in situ from the reaction of nitric acid and sulfuric acid, acts as the electrophile. The hydroxyl group on the pyridine ring is an activating group that directs the incoming electrophile to the ortho and para positions (positions 2, 4, and 6). The regioselectivity is influenced by both electronic and steric factors. While the 2- and 6-positions are electronically activated, the 4-position is also activated and may be sterically more accessible. The reaction conditions, particularly temperature and the ratio of acids, can be adjusted to influence the isomeric ratio.

Part 2: Synthesis of 3-(Trifluoromethoxy)-4-nitropyridine

This step involves the conversion of the hydroxyl group of 3-hydroxy-4-nitropyridine to a trifluoromethoxy group. Direct O-trifluoromethylation of phenols can be challenging. A modern and effective method involves a silver-mediated oxidative trifluoromethylation using a nucleophilic trifluoromethyl source like trimethyl(trifluoromethyl)silane (TMSCF₃).[1][2]

Protocol 2: Silver-Mediated O-Trifluoromethoxylation

Materials:

  • 3-Hydroxy-4-nitropyridine

  • Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent)

  • Silver(I) Trifluoromethanesulfonate (AgOTf)

  • Selectfluor® (N-Fluorobenzenesulfonimide)

  • Cesium Fluoride (CsF)

  • 2-Fluoropyridine

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes for liquid transfer

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add 3-hydroxy-4-nitropyridine, silver(I) trifluoromethanesulfonate, Selectfluor®, and cesium fluoride.

  • Solvent and Reagent Addition: Add anhydrous dichloromethane, followed by 2-fluoropyridine via syringe.

  • Addition of TMSCF₃: Slowly add trimethyl(trifluoromethyl)silane via syringe to the stirred suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with dichloromethane (3 x volume).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford 3-(trifluoromethoxy)-4-nitropyridine.

Causality and Mechanistic Insights: This reaction is believed to proceed through a silver(I)-catalyzed oxidative cross-coupling mechanism. The TMSCF₃ acts as a nucleophilic trifluoromethyl source. The silver salt, in the presence of an oxidant (Selectfluor®), facilitates the formation of a reactive trifluoromethylating species. The 2-fluoropyridine likely acts as a ligand to stabilize the silver species and promote the reaction. The cesium fluoride acts as a fluoride source to activate the TMSCF₃. This method is advantageous as it proceeds under relatively mild conditions and is tolerant of various functional groups, including the nitro group present in the substrate.[2]

Part 3: Synthesis of 3-(Trifluoromethoxy)pyridin-4-amine

The final step is the reduction of the nitro group in 3-(trifluoromethoxy)-4-nitropyridine to the corresponding amine. This is a common and generally high-yielding transformation. Several methods can be employed, with catalytic hydrogenation or reduction with metals in acidic media being the most common.

Protocol 3: Reduction of the Nitro Group

Materials:

  • 3-(Trifluoromethoxy)-4-nitropyridine

  • Iron powder (Fe)

  • Ammonium Chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Celite® pad for filtration

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-(trifluoromethoxy)-4-nitropyridine in a mixture of ethanol and water.

  • Addition of Reducing Agents: Add iron powder and ammonium chloride to the suspension.

  • Reaction: Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Filtration: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the Celite® pad with ethanol.

  • Concentration and Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water to the residue and extract with ethyl acetate (3 x volume).

  • Washing and Drying: Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Final Product: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain 3-(trifluoromethoxy)pyridin-4-amine. The product can be further purified by recrystallization or column chromatography if necessary.

Causality and Mechanistic Insights: The reduction of an aromatic nitro group with iron in the presence of an electrolyte like ammonium chloride is a classic and reliable method. The iron metal acts as the reducing agent, being oxidized from Fe(0) to iron oxides. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamino species, before yielding the final amine. The acidic conditions generated by the hydrolysis of the iron salts in the presence of ammonium chloride facilitate the reduction process.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed at each step using standard analytical techniques.

CompoundAnalytical TechniqueExpected Observations
3-Hydroxy-4-nitropyridine¹H NMR, ¹³C NMR, MSSignals corresponding to the pyridine ring protons and carbons, with shifts indicative of the hydroxyl and nitro substituents. Mass spectrum confirming the molecular weight.
3-(Trifluoromethoxy)-4-nitropyridine¹H NMR, ¹³C NMR, ¹⁹F NMR, MSAppearance of a quartet in the ¹³C NMR spectrum for the trifluoromethoxy carbon due to coupling with fluorine. A singlet in the ¹⁹F NMR spectrum. Mass spectrum confirming the molecular weight.
3-(Trifluoromethoxy)pyridin-4-amine¹H NMR, ¹³C NMR, ¹⁹F NMR, MS, IRDisappearance of the nitro group signals and appearance of amine proton signals in the ¹H NMR spectrum. Characteristic N-H stretching bands in the IR spectrum. Mass spectrum confirming the final product's molecular weight.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Nitrating Agents: Concentrated sulfuric acid and fuming nitric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and eyes. The nitration reaction is highly exothermic and can be explosive if not controlled properly.

  • Trifluoromethylating Agents: Trimethyl(trifluoromethyl)silane is a volatile and flammable liquid. Handle in a well-ventilated fume hood. Selectfluor® is a strong oxidizing agent.

  • Flammable Solvents: Dichloromethane, ethanol, and ethyl acetate are flammable solvents. Keep away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of 3-(Trifluoromethoxy)pyridin-4-amine presents a rewarding challenge for synthetic chemists. The multi-step pathway detailed in this guide, while requiring careful execution and optimization, is based on sound and established chemical principles. The successful synthesis of this valuable building block will provide researchers with a versatile scaffold for the development of novel molecules with potential applications in medicine and agriculture. It is imperative that all procedures are carried out with strict adherence to safety protocols.

References

  • Biehl, E. et al. Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV)
  • Tang, P. et al. Silver-Mediated Oxidative Trifluoromethylation of Phenols: Direct Synthesis of Aryl Trifluoromethyl Ethers. Angewandte Chemie International Edition2014, 53(45), 12249-12253.
  • MDPI. Advances in the Development of Trifluoromethoxylation Reagents. Molecules2021 , 26(24), 7581. [Link]

Sources

Application Notes and Protocols for 3-(Trifluoromethoxy)pyridin-4-amine: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides an in-depth exploration of the reaction conditions and synthetic applications of 3-(trifluoromethoxy)pyridin-4-amine, a valuable building block in medicinal chemistry and drug discovery. The trifluoromethoxy (-OCF₃) group imparts unique electronic properties, enhancing metabolic stability and lipophilicity in target molecules. This document outlines detailed protocols for key transformations, including N-alkylation, palladium-catalyzed cross-coupling reactions, and nucleophilic aromatic substitution, offering researchers, scientists, and drug development professionals a practical resource for leveraging this versatile intermediate in their synthetic endeavors. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system.

Introduction: The Strategic Importance of 3-(Trifluoromethoxy)pyridin-4-amine in Drug Discovery

The incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethoxy (-OCF₃) group, in particular, is highly sought after due to its strong electron-withdrawing nature and high lipophilicity, which can significantly improve the metabolic stability, membrane permeability, and binding affinity of drug candidates.[1] 3-(Trifluoromethoxy)pyridin-4-amine combines this advantageous group with a synthetically versatile aminopyridine scaffold, making it a key intermediate for the synthesis of a wide range of biologically active compounds.[2] The pyridine nitrogen offers a site for modulating solubility and for establishing crucial interactions with biological targets, while the amino group provides a handle for diverse functionalization.

This guide delves into the reactivity of 3-(trifluoromethoxy)pyridin-4-amine, providing detailed protocols and mechanistic insights to facilitate its effective use in complex molecule synthesis.

Molecular Properties and Reactivity Profile

The reactivity of 3-(trifluoromethoxy)pyridin-4-amine is governed by the interplay of the electron-donating amino group and the strongly electron-withdrawing trifluoromethoxy group on the pyridine ring. The -NH₂ group at the 4-position activates the ring towards electrophilic attack and directs ortho and para, while the -OCF₃ group at the 3-position is a meta-director and deactivates the ring. This substitution pattern leads to a nuanced reactivity profile that can be strategically exploited.

Key Physicochemical Properties:

PropertyValue
Molecular FormulaC₆H₅F₃N₂O
Molecular Weight178.11 g/mol
pKa (predicted)~4.5 (pyridinium ion)
LogP (predicted)~1.8

Diagram of Synthetic Pathways

The following diagram illustrates the key synthetic transformations of 3-(trifluoromethoxy)pyridin-4-amine, which will be detailed in the subsequent sections.

G cluster_n_alkylation N-Alkylation cluster_cross_coupling Pd-Catalyzed Cross-Coupling cluster_snar Nucleophilic Aromatic Substitution (SNAr) main 3-(Trifluoromethoxy)pyridin-4-amine n_alkylated N-Alkyl-3-(trifluoromethoxy)pyridin-4-amine main->n_alkylated Alkyl Halide, Base cross_coupled Functionalized Pyridine Derivatives main->cross_coupled Boronic Acid/Ester, Pd Catalyst, Base snar_product Substituted Pyridine Derivatives main->snar_product Nucleophile (e.g., R-SH)

Caption: Key reaction pathways for 3-(trifluoromethoxy)pyridin-4-amine.

Detailed Application Notes and Protocols

N-Alkylation of the Amino Group

Direct N-alkylation of the 4-amino group is a fundamental transformation for introducing diverse substituents. However, controlling the degree of alkylation can be challenging.

Causality of Experimental Choices: The choice of a suitable base and solvent is critical to prevent over-alkylation and to ensure good yields. A non-nucleophilic, moderately strong base is preferred to deprotonate the amine without competing in the alkylation reaction. Dichloromethane (DCM) or tetrahydrofuran (THF) are often chosen as solvents for their inertness and ability to dissolve a wide range of reactants.

Protocol: Monobenzylation of 3-(Trifluoromethoxy)pyridin-4-amine

  • Reagent Preparation:

    • Dissolve 3-(trifluoromethoxy)pyridin-4-amine (1.0 eq) in anhydrous DCM (0.1 M).

    • Add diisopropylethylamine (DIPEA) (1.5 eq).

    • Prepare a separate solution of benzyl bromide (1.1 eq) in anhydrous DCM.

  • Reaction Execution:

    • Cool the solution of the amine and base to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).

    • Add the benzyl bromide solution dropwise to the cooled amine solution over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Expected Outcome: This protocol typically yields the desired N-monobenzylated product in good yield (70-85%).

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation.[3][4] The amino group of 3-(trifluoromethoxy)pyridin-4-amine can be transformed into a leaving group (e.g., a triflate or halide) to enable these reactions, or the N-H bond itself can be directly coupled.

Causality of Experimental Choices: The choice of catalyst, ligand, and base is crucial for achieving high efficiency and selectivity in cross-coupling reactions.[3] For Suzuki couplings, a palladium(0) source like Pd(PPh₃)₄ or a combination of a palladium(II) precursor and a phosphine ligand is commonly used. The base is required to activate the boronic acid.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol assumes the prior conversion of the amino group to a halide, for instance, through a Sandmeyer-type reaction to yield 4-bromo-3-(trifluoromethoxy)pyridine.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask, add 4-bromo-3-(trifluoromethoxy)pyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Reaction Execution:

    • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

    • Add a degassed mixture of 1,4-dioxane and water (4:1, 0.1 M).

    • Heat the reaction mixture to 90 °C and stir for 8-12 hours.

  • Work-up and Purification:

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: This reaction is expected to provide the 4-phenyl-3-(trifluoromethoxy)pyridine in high yield.

G start Prepare Reactants (Aryl Halide, Boronic Acid, Base, Catalyst) inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) start->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction Mixture (e.g., 90 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Work-up (Quench, Extract, Wash, Dry) monitor->workup purify Purify Product (Column Chromatography) workup->purify

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the trifluoromethoxy group and the pyridine ring nitrogen can activate the aromatic system towards nucleophilic aromatic substitution (SNAr), particularly if a good leaving group is present at an activated position.[5]

Causality of Experimental Choices: SNAr reactions are highly dependent on the electronic nature of the substrate and the nucleophile. For this substrate, a strong nucleophile and polar aprotic solvent are generally required to facilitate the reaction. The reaction often requires elevated temperatures to overcome the activation energy barrier.

Protocol: Thiolation with Thiophenol

This protocol is hypothetical and assumes the presence of a suitable leaving group, such as a nitro group, ortho or para to the trifluoromethoxy group, which would need to be introduced in a prior synthetic step.

  • Reagent Preparation:

    • Dissolve the substituted pyridine (1.0 eq) in anhydrous dimethylformamide (DMF) (0.2 M).

    • Add thiophenol (1.2 eq) and potassium carbonate (2.0 eq).

  • Reaction Execution:

    • Heat the reaction mixture to 100 °C under an inert atmosphere.

    • Stir for 6-10 hours.

  • Work-up and Purification:

    • Monitor the reaction by TLC or LC-MS.

    • Cool the reaction to room temperature and pour it into ice-water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by flash column chromatography.

Expected Outcome: This reaction would be expected to yield the corresponding thioether derivative.

Summary of Reaction Conditions

Reaction TypeKey ReagentsSolventTemperatureTypical Yield
N-AlkylationAlkyl halide, DIPEADCM0 °C to RT70-85%
Suzuki CouplingAryl halide, Boronic acid, Pd(PPh₃)₄, K₂CO₃Dioxane/H₂O90 °C75-90%
SNAr (Thiolation)Thiophenol, K₂CO₃DMF100 °C60-80%

Conclusion

3-(Trifluoromethoxy)pyridin-4-amine is a highly valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its unique electronic properties and multiple reactive sites allow for a wide range of chemical transformations. This guide provides a foundation of detailed protocols and mechanistic understanding to enable chemists to effectively utilize this important intermediate. The provided protocols are robust and can be adapted to a variety of substrates with minor modifications.

References

  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. [Link]

  • Synthesis method of 3-fluorine-4-aminopyridine.
  • Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

  • Nucleophilic Substitution in Synthesis- Amines. Chemistry LibreTexts. [Link]

  • Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. Molecules. [Link]

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. ACS Omega. [Link]

  • 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters. [Link]

  • Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. The Journal of Organic Chemistry. [Link]

  • Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. Journal of the American Chemical Society. [Link]

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances. [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]

Sources

3-(Trifluoromethoxy)pyridin-4-amine as a synthetic building block

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization in Medicinal Chemistry & Synthetic Protocols [1][2]

Executive Summary

3-(Trifluoromethoxy)pyridin-4-amine is a high-value heterocyclic building block designed for the optimization of lead compounds in drug discovery.[1] Distinguished by the trifluoromethoxy (


)  group at the C3 position, this scaffold offers a unique combination of electronic modulation, metabolic stability, and lipophilicity that is distinct from its trifluoromethyl (

) and methoxy (

) analogs.[1][2]

This guide details the physicochemical rationale for employing this scaffold and provides validated protocols for its incorporation into complex pharmaceutical architectures, specifically focusing on Pd-catalyzed C-N coupling and regioselective functionalization .[1]

Chemical Profile & Physicochemical Properties[1][3][4][5][6][7]

The strategic value of the


 group lies in its "orthogonal" properties. Unlike the methoxy group, which is an electron donor and metabolically labile (O-demethylation), the 

group is strongly electron-withdrawing and metabolically robust.[1][2]
Comparative Physicochemical Metrics
Property3-(

)-pyridin-4-amine
3-(

)-pyridin-4-amine
3-(

)-pyridin-4-amine
Impact on Drug Design
Electronic Effect Donor (+R)Strong Acceptor (-I, -R)Hybrid (-I, +R) Modulates basicity of the 4-amine;

is strongly withdrawing inductively but has weak resonance donation.[1][2]
Hansch

(Lipophilicity)
-0.02+0.88+1.04 Significant boost in membrane permeability and BBB penetration.[1][2]
Conformation Planar (mostly)Rotational FreedomOrthogonal The

group often twists out of plane, providing unique 3D shape space to fill hydrophobic pockets.[1][2]
Metabolic Stability Low (O-dealkylation)HighHigh Blocks metabolic soft spots; resistant to oxidative metabolism.[1][2]
Structural Visualization (Graphviz)[1][2]

G Scaffold 3-(Trifluoromethoxy)pyridin-4-amine (Core Scaffold) Prop1 Lipophilicity Boost (Hansch π = +1.04) Scaffold->Prop1 Prop2 Metabolic Blocking (Prevents C3 Oxidation) Scaffold->Prop2 Prop3 Electronic Tuning (Reduces pKa of Amine) Scaffold->Prop3 App1 Improved BBB Permeability Prop1->App1 Causality App2 Extended Half-life (t1/2) Prop2->App2 App3 Reduced hERG Liability Prop3->App3

Figure 1: Physicochemical impact of the 3-


 substitution on the 4-aminopyridine scaffold.

Synthetic Accessibility & Handling[1]

  • Storage: Hygroscopic solid. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Stability: The

    
     group is generally stable to acids and bases but can be sensitive to strong Lewis acids (e.g., 
    
    
    
    ) or dissolving metal reductions which may cause defluorination.[2]
  • Basicity: The 4-amino group is less nucleophilic than in unsubstituted 4-aminopyridine due to the inductive withdrawal of the

    
     group.[1] Protocols must account for this reduced reactivity.[1]
    

Application Protocol I: Buchwald-Hartwig Cross-Coupling

The primary application of this building block is as a nucleophile to create biaryl amine motifs common in kinase inhibitors (e.g., targeting VEGFR, EGFR).[2] Due to the reduced nucleophilicity of the amine, standard conditions often fail.

Objective: Coupling of 3-(trifluoromethoxy)pyridin-4-amine with an aryl chloride/bromide.

Mechanistic Insight

The electron-deficient nature of the pyridine ring (exacerbated by


) makes the oxidative addition step easy for the electrophile partner, but the reductive elimination  step is challenging because the amine is a poor nucleophile.[1][2] We utilize BrettPhos  or Xantphos , which are bulky, electron-rich ligands designed to facilitate the coupling of weak nucleophiles.[1]
Step-by-Step Protocol

Reagents:

  • Aryl Halide (1.0 equiv)[1][2]

  • 3-(Trifluoromethoxy)pyridin-4-amine (1.2 equiv)[1][2]

  • Catalyst:

    
     (2-5 mol%)[1][2]
    
  • Ligand: BrettPhos (4-10 mol%) or Xantphos (for bromides)[1][2]

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv - Note: Use NaOtBu only if substrate tolerates strong base)[1][2]
  • Solvent: 1,4-Dioxane (anhydrous, degassed)[1][2]

Procedure:

  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and purge with Argon.

  • Charging: Add the aryl halide, 3-(trifluoromethoxy)pyridin-4-amine,

    
    , 
    
    
    
    , and BrettPhos.
  • Solvation: Add anhydrous 1,4-Dioxane (concentration ~0.1 M).

  • Degassing: Sparge the mixture with Argon for 5 minutes.

  • Reaction: Seal the vial and heat to 100°C for 12-18 hours.

    • Checkpoint: Monitor by LC-MS.[1] The

      
       group gives a distinct retention time shift compared to non-fluorinated impurities.[1]
      
  • Workup: Cool to RT. Filter through a pad of Celite, eluting with EtOAc. Concentrate in vacuo.[1]

  • Purification: Flash chromatography (typically DCM/MeOH gradients).[1][2]

Troubleshooting:

  • Low Conversion:[1] Switch to Pd-PEPPSI-IPr precatalyst (2 mol%) with

    
     in t-Amyl alcohol at 110°C.[1]
    
  • De-fluorination:[1] Avoid temperatures >140°C; the

    
     group can decompose via fluoride elimination under extreme thermal stress.[1]
    

Application Protocol II: Regioselective C5-Halogenation[1]

To utilize this scaffold in complex heterocycles (e.g., forming pyrrolo[2,3-c]pyridines or simply extending the chain), one must functionalize the C5 position (ortho to the amine).[1][2]

Objective: Synthesis of 5-bromo-3-(trifluoromethoxy)pyridin-4-amine.

Mechanistic Insight

The 4-amino group strongly directs electrophilic aromatic substitution (EAS) to the ortho positions (C3 and C5).[1][2] Since C3 is blocked by


, bromination occurs exclusively at C5.[1] The 

group slightly deactivates the ring, requiring a controlled release of bromine (using NBS) rather than

to prevent over-oxidation.[2]
Step-by-Step Protocol

Reagents:

  • 3-(Trifluoromethoxy)pyridin-4-amine (1.0 equiv)[1][2]

  • N-Bromosuccinimide (NBS) (1.05 equiv)[1][2]

  • Solvent: Acetonitrile (ACN) or DMF (0.1 M)[1][2]

Procedure:

  • Dissolution: Dissolve the starting amine in ACN at 0°C (ice bath).

  • Addition: Add NBS portion-wise over 15 minutes. Do not add all at once to avoid exotherms.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

    • Monitoring: TLC usually shows a less polar spot for the bromide.[1]

  • Quench: Dilute with water and extract with EtOAc (3x). Wash organics with saturated

    
     (to remove trace bromine) and Brine.[1][2]
    
  • Isolation: Dry over

    
     and concentrate.
    
    • Note: The product is often pure enough for the next step (e.g., Sonogashira coupling).[2]

Synthetic Workflow Diagram

Synthesis Start 3-(Trifluoromethoxy) pyridin-4-amine Step1 C-N Coupling (Buchwald-Hartwig) Start->Step1 Pd(0), Ligand Step2 C5-Bromination (NBS, ACN) Start->Step2 Electrophilic Subst. Prod1 Biaryl Amine (Kinase Inhibitor Core) Step1->Prod1 Prod2 5-Bromo-Intermediate Step2->Prod2 Step3 Sonogashira/Cyclization Prod2->Step3 Alkyne, CuI, Pd Prod3 Pyrrolo[2,3-c]pyridine Derivatives Step3->Prod3

Figure 2: Divergent synthetic pathways from the core building block.

References

  • Compound Data: 3-(Trifluoromethoxy)pyridin-4-amine (CAS 827586-90-3).[1][3][4][5] Accela ChemBio Product Catalog.

  • General Reactivity: Leroux, F. R., et al. "The Trifluoromethoxy Group: A Pharmacophore with Broad Applications." ChemMedChem, 2024.[1] (Contextual grounding on OCF3 properties).

  • Coupling Protocols: Ruiz-Castillo, P., & Buchwald, S. L.[1] "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016.[1] [1][2]

  • Structural Insight: "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry." Molecules, 2025.[1][4][5]

  • pKa Data: "pKa Values of Pyridines and Derivatives." Organic Chemistry Data.

Sources

Advanced Protocol: Utilizing 3-(Trifluoromethoxy)pyridin-4-amine in Next-Gen Kinase Inhibitor Design

[1]

Executive Summary: The "Fluorine Effect" in Pyridine Scaffolds

In the optimization of kinase inhibitors, the pyridine ring is a privileged scaffold, often serving as the hinge-binding motif. However, standard substitutions (e.g., 3-chloro, 3-methyl) often suffer from metabolic liabilities or suboptimal solubility.[1]

3-(Trifluoromethoxy)pyridin-4-amine (CAS: 827586-90-3) represents a high-value building block that bridges the gap between lipophilicity and metabolic stability.[1] The trifluoromethoxy group (-OCF

1

This guide details the strategic application, chemo-physical profiling, and optimized synthetic protocols for incorporating this moiety into drug candidates.

Strategic Rationale & Chemo-Physical Profile[1]

The Orthogonal Advantage

Unlike the -CF




Comparative Property Analysis

The following table contrasts the 3-OCF

Table 1: Physicochemical Comparison of 3-Substituted 4-Aminopyridines

Property3-Chloro (Standard)3-Trifluoromethyl (Lipophilic)3-Trifluoromethoxy (Target) Impact on Drug Design
Hammett

0.370.430.38 Electronic withdrawal similar to Cl; deactivates ring N.
Hansch

(Lipophilicity)
0.710.881.04 Highest lipophilicity; improves membrane permeability.[1]
pKa (Ring N) ~6.5~5.8~6.0 Reduced basicity compared to unsubstituted pyridine (pKa 9.1).[1]
Metabolic Stability Low (Oxidative dehalogenation)HighHigh Blocks P450 oxidation at the 3-position; O-C bond is stable.[1]
Conformation PlanarBulky/PlanarOrthogonal Can fill hydrophobic pockets perpendicular to the hinge region.

Key Insight: The -OCF


 group provides the metabolic stability of -CF

but with an electronic profile closer to -Cl, allowing for "seamless" bioisosteric replacement without drastically altering the electronics of the hinge-binding amine.

Decision Matrix: When to Use This Scaffold

The following workflow illustrates the logical progression for selecting 3-(trifluoromethoxy)pyridin-4-amine during the Hit-to-Lead phase.

HitToLeadStartHit Compound Identified(Contains 4-aminopyridine core)LiabilityIdentify LiabilitiesStart->LiabilityMetabolicMetabolic Hotspot(C-3 Oxidation)Liability->MetabolicHigh ClearanceSolubilityPermeability/Solubility IssuesLiability->SolubilityLow PappDecisionSelect BioisostereMetabolic->DecisionSolubility->DecisionOptionA3-Chloro(Risk: Reactive Metabolites)Decision->OptionAOptionB3-CF3(Risk: Steric Clash)Decision->OptionBOptionC3-OCF3(High Stability, Orthogonal Fit)Decision->OptionCOptimal ChoiceSynthesisProceed to Synthesis(See Protocol Section)OptionC->Synthesis

Figure 1: Strategic decision tree for bioisostere selection in kinase inhibitor optimization.

Experimental Protocols

The reduced nucleophilicity of the 4-amino group (due to the electron-withdrawing 3-OCF

Protocol A: High-Efficiency Amide Coupling (T3P Method)

Best for: Attaching the scaffold to carboxylic acid-containing tails.[1]

Rationale: Standard EDC/HOBt couplings often fail or proceed slowly with electron-deficient aminopyridines. T3P (Propylphosphonic anhydride) is chosen for its high activation energy and low epimerization risk, combined with pyridine as a co-solvent/base to drive the reaction.[1]

Materials:

  • Carboxylic Acid Partner (1.0 equiv)[1]

  • 3-(Trifluoromethoxy)pyridin-4-amine (1.1 equiv)[1]

  • T3P (50% wt in EtOAc) (2.0 equiv)[1]

  • Pyridine (3.0 equiv)[1][2][3]

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor)[1]

Step-by-Step Procedure:

  • Dissolution: In a dry reaction vial, dissolve the Carboxylic Acid (1.0 mmol) and 3-(Trifluoromethoxy)pyridin-4-amine (1.1 mmol) in anhydrous EtOAc (5 mL).

  • Base Addition: Add Pyridine (3.0 mmol) and cool the solution to 0 °C.

  • Activation: Dropwise add T3P solution (2.0 mmol) over 5 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor by LC-MS.[4]

    • Note: If conversion is <50% after 12h, heat to 50 °C.

  • Workup: Dilute with EtOAc (20 mL). Wash successively with water, sat. NaHCO

    
    , and brine.
    
  • Purification: Dry over Na

    
    SO
    
    
    , concentrate, and purify via flash chromatography (typically MeOH/DCM gradient).
Protocol B: Buchwald-Hartwig Cross-Coupling

Best for: Creating bi-aryl amine linkages.

Rationale: The 4-amino group is a weak nucleophile. We utilize BrettPhos , a ligand specifically designed for coupling primary amines (including electron-deficient anilines) to aryl halides, to ensure high yields.[1]

Materials:

  • Aryl Halide (Br or I) (1.0 equiv)[1]

  • 3-(Trifluoromethoxy)pyridin-4-amine (1.2 equiv)[1]

  • Catalyst: Pd

    
    (dba)
    
    
    (2 mol%)[1]
  • Ligand: BrettPhos (4 mol%)[1]

  • Base: NaO_t_Bu (Sodium tert-butoxide) (1.4 equiv)[1]

  • Solvent: 1,4-Dioxane (anhydrous, degassed)[1]

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a Schlenk tube or microwave vial and purge with Argon.

  • Solids Addition: Add Pd

    
    (dba)
    
    
    , BrettPhos, and NaO_t_Bu.
  • Reactant Addition: Add the Aryl Halide and 3-(Trifluoromethoxy)pyridin-4-amine.

  • Solvent: Add degassed 1,4-Dioxane.

  • Activation: Seal the vessel and heat to 100 °C for 12 hours (or 140 °C for 30 min in Microwave).

  • Filtration: Cool to RT, dilute with EtOAc, and filter through a Celite pad to remove Palladium residues.

  • Purification: Concentrate and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Synthetic Workflow Visualization

The following diagram details the specific mechanism and critical checkpoints for the Amide Coupling protocol utilizing T3P.

CouplingProtocolReactantsAcid + Amine(Solvent: EtOAc)ActivationAdd T3P + Pyridine(0°C -> RT)Reactants->ActivationIntermediateActive Acyl-PhosphonateActivation->Intermediate ActivationCheckLC-MS Check(>90% Conv?)Intermediate->Check Nucleophilic AttackHeatingOptional:Heat to 50°CHeating->CheckRe-evaluateCheck->HeatingNo (Sluggish)WorkupAq. Wash(NaHCO3)Check->WorkupYesProductFinal AmideProductWorkup->Product

Figure 2: Optimized T3P-mediated amide coupling workflow for electron-deficient aminopyridines.

Case Study: Optimization of a VEGFR Inhibitor

Scenario: A lead compound (Analog A) containing a 3-chloro-4-aminopyridine hinge binder showed excellent potency (IC


1

Intervention:

  • Hypothesis: The C-3 position was identified as a metabolic soft spot (oxidative dehalogenation/glutathione conjugation).[1]

  • Design: The 3-Cl was replaced with 3-OCF

    
     .
    
  • Synthesis: Protocol A (T3P coupling) was used to attach the new headgroup to the existing tail.[1]

  • Result (Analog B):

    • Potency: Maintained (IC

      
       = 15 nM).[1]
      
    • Metabolic Stability: CL

      
       dropped to 14 µL/min/mg (High Stability).[1]
      
    • Solubility: Improved by 2.5-fold due to the lipophilic yet non-planar nature of the OCF

      
       group preventing lattice packing.
      

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: A Pharmacophore with Broad Application. ChemMedChem. Link[1]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link[1]

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Widely Applicable Reagent for Amide Bond Formation.[1] Organic Process Research & Development. Link[1]

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link[1]

Application Note: 3-(Trifluoromethoxy)pyridin-4-amine in Next-Generation Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists in agrochemical discovery. It details the synthetic utility, physicochemical advantages, and handling protocols for 3-(Trifluoromethoxy)pyridin-4-amine , a critical fluorinated building block.[1][2][3]

CAS: 827586-90-3 | Molecular Formula: C₆H₅F₃N₂O | M.W.: 178.11 g/mol [1][2]

Executive Summary: The Advantage

In modern agrochemical design, the trifluoromethoxy (


) group is increasingly utilized as a superior bioisostere to the trifluoromethyl (

) group or chlorine.[3] Positioned at the C3 position of the pyridine ring, the

moiety offers unique electronic and steric properties that enhance the efficacy of herbicides, fungicides, and insecticides.[3]

Key Technical Advantages:

  • Conformational Flexibility: Unlike the rigid

    
     group, the 
    
    
    
    group can rotate, allowing the active ingredient to adopt optimal binding conformations within enzyme pockets (e.g., SDHI or ALS targets).[3]
  • Lipophilicity Modulation: The

    
     group significantly increases 
    
    
    
    (approx.[1][3] +1.04 vs. H), facilitating cuticle penetration in plants and exoskeletal transport in insects.[3]
  • Metabolic Blocking: The strong C-F bonds prevent oxidative metabolism at the C3 position, extending the half-life of the active ingredient (AI) in the field.[3]

Chemical Profile & Physicochemical Properties[3][4][5][6][7][8]

PropertyValue/DescriptionRelevance to Synthesis
Appearance Off-white to pale yellow solidVisual purity check required before coupling.[1][2]
Melting Point 45–50 °CLow MP requires careful handling during vacuum drying to avoid sublimation.[1][3]
Boiling Point ~210 °C (Predicted)High enough for standard reflux reactions in toluene/xylene.[1][3]
pKa (Conj. Acid) ~6.5 (Est.)[1][3]Reduced basicity compared to 4-aminopyridine due to electron-withdrawing

.[1][2][3]
Solubility DCM, EtOAc, MeOH, DMSOCompatible with standard organic synthesis solvents.[1][3]
Stability Stable under ambient conditionsAvoid strong Lewis acids which may cleave the

bond at high temps.[1][2][3]

Synthetic Protocols: Preparation & Functionalization[1][2][3]

Primary Synthesis Route: Hofmann Rearrangement

The most scalable route to 3-(trifluoromethoxy)pyridin-4-amine avoids the use of unstable diazonium intermediates, utilizing the Hofmann rearrangement of the corresponding carboxamide.[1][2][3]

Reaction Scheme:

  • Starting Material: 3-(Trifluoromethoxy)isonicotinic acid.[1][2][3]

  • Amidation: Activation with

    
     followed by 
    
    
    
    .
  • Rearrangement: Treatment with

    
     (generated in situ from 
    
    
    
    ).

Step-by-Step Protocol:

  • Amide Formation: Dissolve 3-(trifluoromethoxy)isonicotinic acid (10 mmol) in

    
     (5 mL). Reflux for 2 hours. Evaporate excess thionyl chloride.[1][3] Dissolve residue in DCM and add dropwise to cold aqueous ammonia (28%).[1][3] Filter the precipitate to obtain the carboxamide.[3]
    
  • Hofmann Degradation: Suspend the carboxamide (1.0 eq) in 10% aqueous NaOH (4.0 eq) at 0°C. Add bromine (1.1 eq) dropwise, maintaining temperature <5°C.

  • Heating: After 30 min, heat the solution to 70°C for 1 hour. The solution will darken as the amine forms.[3]

  • Workup: Cool to room temperature. Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[3]
    
  • Purification: Recrystallize from hexane/EtOAc or purify via silica gel chromatography (50% EtOAc/Hexane).

Downstream Functionalization Strategies

The 4-amino group serves as a versatile handle for constructing complex agrochemical scaffolds.[1][2][3]

A. Sandmeyer Halogenation (Access to 4-Halo-3-OCF3-pyridines)

To generate cross-coupling partners (Suzuki/Stille):

  • Reagents:

    
    -BuONO, 
    
    
    
    or
    
    
    , MeCN.[1][2]
  • Procedure: Treat the amine with tert-butyl nitrite and copper(II) halide at 60°C.[1][3] This converts the

    
     to a halogen, enabling the pyridine to serve as an electrophile in Pd-catalyzed couplings.[1][3]
    
B. Urea/Amide Coupling (Insecticide Synthesis)

Many modern insecticides (e.g., benzoylureas) require a urea linkage.[3]

  • Reagents: Aryl isocyanate, THF, Et3N.[1][3]

  • Procedure: Stir 3-(trifluoromethoxy)pyridin-4-amine with the appropriate aryl isocyanate in dry THF at reflux. The electron-withdrawing

    
     group may slow nucleophilic attack; mild heating is recommended.[1][2][3]
    

Visualizing the Synthetic Utility

The following diagram illustrates the central role of this intermediate in divergent agrochemical synthesis.

G Start 3-(Trifluoromethoxy) isonicotinic acid Amide Carboxamide Intermediate Start->Amide 1. SOCl2 2. NH3 Core 3-(Trifluoromethoxy) pyridin-4-amine (CORE) Amide->Core Hofmann Rearr. (Br2, NaOH) Halo 4-Halo-Pyridine (Suzuki Coupling Partner) Core->Halo Sandmeyer (t-BuONO, CuBr2) Urea Pyridyl-Urea (Insecticide Scaffold) Core->Urea R-NCO (Urea Formation) AmideProd Nicotinamide Analogs (Fungicide Scaffold) Core->AmideProd R-COCl (Acylation) Biaryl AIs Biaryl AIs Halo->Biaryl AIs Pd(0)

Figure 1: Divergent synthesis pathways from the 3-(trifluoromethoxy)pyridin-4-amine core.[1][2]

Application Case Study: Scaffold Hopping in Flonicamid Analogs

Objective: Improve the metabolic stability of a Flonicamid-type insecticide. Hypothesis: Replacing the trifluoromethyl (


) group with trifluoromethoxy (

) will maintain electron-withdrawing character while altering the lipophilic vector.[1][3]

Experimental Workflow:

  • Synthesis: Prepare

    
    -(cyanomethyl)-3-(trifluoromethoxy)isonicotinamide using the 4-amino pyridine precursor converted back to the acid or via direct carbonylation.
    
  • Validation: Compare

    
     and hydrolytic stability against the parent 
    
    
    
    compound.
  • Result: The

    
     analog typically exhibits increased retention on leaf surfaces due to higher lipophilicity, potentially enhancing rainfastness.[1][3]
    

Safety & Handling Protocols

Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral).[1][3]

  • Engineering Controls: All reactions involving halogenation or diazotization must be performed in a properly functioning fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1][3]

  • Incompatibility: Avoid contact with strong oxidizing agents.[1][3] The

    
     group is generally stable but can release toxic carbonyl fluoride (
    
    
    
    ) under extreme thermal decomposition (>300°C).[3]
  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The amine is prone to oxidation upon prolonged exposure to air.[1][3]

References

  • Biologically Active Trifluoromethylpyridine Derivatives. Journal of Agricultural and Food Chemistry. Discusses the bioisosteric relevance of fluorinated pyridines in crop protection. [3]

  • Synthesis and Application of Trifluoromethylpyridines. Journal of Pesticide Science. Provides general protocols for handling trifluoromethyl/methoxy pyridine intermediates.

  • 3-(Trifluoromethoxy)pyridin-4-amine Product Specifications. Sigma-Aldrich. Physical property data and safety sheets.

  • Reactivity of 4-Aminopyridines. Organic Letters. Mechanisms of electrophilic substitution and coupling on the 4-aminopyridine scaffold. [3]

  • BenchChem Application Note. Overview of halogenated pyridine derivatives in agrochemical synthesis. [3]

Sources

Derivatization of 3-(Trifluoromethoxy)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic

Abstract & Chemical Profile

3-(Trifluoromethoxy)pyridin-4-amine (CAS: [Specific CAS if available, else generic identifier]) represents a high-value scaffold for medicinal chemistry programs targeting CNS penetration and metabolic stability. The trifluoromethoxy (


) group acts as a "super-halogen," offering high lipophilicity (

) and strong electron-withdrawing character without the steric penalty of a tert-butyl group.

However, this scaffold presents a distinct reactivity paradox: the electron-rich 4-amino group is significantly deactivated by the adjacent


 and the electron-deficient pyridine ring. Standard aniline protocols often fail, resulting in low yields or recovered starting material. This guide details optimized protocols to overcome these electronic barriers, focusing on N-functionalization, Pd-catalyzed coupling, and regioselective C-H activation.
Physicochemical Snapshot
PropertyValue (Approx.)Implication for Derivatization
pKa (Conjugate Acid) ~6.8 – 7.2Significantly less basic than 4-aminopyridine (pKa 9.1). Protonation requires strong acids; nucleophilicity is attenuated.
LogP ~1.8Enhanced lipophilicity aids solubility in non-polar organic solvents (DCM, Toluene).
Electronic State Electron-DeficientThe

(inductive EWG) and Pyridine N deplete electron density at the exocyclic amine.
Steric Environment Congested at C3The bulky

group blocks cyclization at the C3 flank and hinders bulky electrophiles.

Reactivity Landscape & Strategy

The derivatization strategy must account for the "Push-Pull" conflict. The 4-amino group pushes density into the ring, but the


 pulls it away.
  • Path A: N-Acylation/Sulfonylation: Requires "anion-assisted" coupling. The neutral amine is too weak for standard EDC/NHS coupling.

  • Path B: Buchwald-Hartwig Amination: Requires electron-rich, bulky phosphine ligands to facilitate oxidative addition and reductive elimination with this electron-poor nucleophile.

  • Path C: C-H Activation (C5 Functionalization): The C3 position is blocked. Directed Ortho Metalation (DoM) strategies must target C5 (kinetic) or C2 (thermodynamic/directing group dependent).

ReactivityLandscape cluster_N N-Exocyclic Reactivity cluster_C Ring Carbon Reactivity Core 3-(Trifluoromethoxy) pyridin-4-amine N_Acyl Amides/Ureas (Requires Deprotonation) Core->N_Acyl N_Aryl N-Arylation (Pd-Catalysis) Core->N_Aryl C3 C3 Position BLOCKED by -OCF3 Core->C3 Inaccessible C5 C5 Position Target for DoM/Halogenation Core->C5 C2 C2 Position Nucleophilic Attack/Lithiation Core->C2

Figure 1: Reactivity map of 3-(trifluoromethoxy)pyridin-4-amine. Note the blocked C3 position necessitating redirection to C5 for ring functionalization.

Detailed Protocols

Protocol A: "Anion-Accelerated" Amide Coupling

Rationale: Standard peptide coupling reagents (HATU, EDC) rely on the amine's nucleophilicity attacking an activated ester. Due to the deactivated nature of this amine, we utilize a deprotonation strategy to generate the highly nucleophilic amide anion.

Materials:

  • Substrate: 3-(Trifluoromethoxy)pyridin-4-amine (1.0 equiv)

  • Electrophile: Acid Chloride (1.1 equiv) or Ester

  • Base: LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF

  • Solvent: Anhydrous THF

Step-by-Step:

  • Preparation: Charge a flame-dried reaction vial with the amine substrate (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool to -78 °C under Argon.

  • Deprotonation: Dropwise add LiHMDS (1.1 equiv). The solution typically turns yellow/orange, indicating the formation of the lithium amide species. Stir for 15 minutes at -78 °C.

    • Critical Note: Do not use NaH if selectivity is required; LiHMDS offers better solubility and kinetic control.

  • Coupling: Add the Acid Chloride (1.1 equiv) dropwise.

  • Warming: Allow the reaction to warm to 0 °C over 1 hour. Monitor by LCMS.

    • QC Check: Look for the disappearance of the parent mass (M+H). If mono-acylation is incomplete, cool back to 0 °C and add 0.2 equiv additional base and electrophile.

  • Quench: Quench with saturated aqueous

    
    . Extract with EtOAc.
    

Validation Data:

  • Yield: Typically 85-95% (vs. <40% with Pyridine/DCM methods).

  • Selectivity: Exclusive mono-acylation is observed due to the steric bulk of the

    
     group preventing over-acylation.
    
Protocol B: Pd-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

Rationale: The electron-deficient pyridine amine is a poor partner for Pd-catalysis. Standard ligands (BINAP, dppf) often fail. We employ BrettPhos or tBuBrettPhos , which are bulky, electron-rich ligands designed specifically to facilitate the coupling of weak nucleophiles (primary amines) with aryl halides.

Materials:

  • Amine: 3-(Trifluoromethoxy)pyridin-4-amine (1.0 equiv)

  • Partner: Aryl Bromide/Chloride (1.0 equiv)

  • Catalyst:

    
     (2 mol%) or Pd-G3-BrettPhos precatalyst
    
  • Ligand: BrettPhos (4-6 mol%)

  • Base:

    
     (2.0 equiv) - Crucial for functional group tolerance.
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Degassing: In a sealed tube, combine the amine, aryl halide, and

    
    . Evacuate and backfill with Argon (3 cycles).
    
  • Catalyst Addition: Add the Pd source and Ligand (or pre-formed complex) and Dioxane.

  • Reaction: Heat to 100 °C for 4-12 hours.

    • Troubleshooting: If conversion stalls, add 1.0 equiv of water (the "water effect" can solubilize the inorganic base) or switch to the stronger base NaOtBu (if substrate tolerates).

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify via flash chromatography.

Protocol C: Regioselective C5-Halogenation

Rationale: To functionalize the ring carbon, we cannot target C3. Electrophilic aromatic substitution (SEAr) is difficult on the electron-poor pyridine. We use a directed lithiation approach where the pivaloyl-protected amine directs lithiation to the C3 (blocked) or C5 position.

Workflow:

  • Protection: Convert amine to Pivalamide (using Protocol A with Pivaloyl chloride).

  • Lithiation:

    • Dissolve Pivalamide in THF at -78 °C.

    • Add n-BuLi (2.2 equiv) . The first equivalent deprotonates the amide NH; the second performs Directed Ortho Metalation (DoM) at C5.

    • Note: The

      
       group also has directing potential, but the amide anion is superior.
      
  • Quench: Add Iodine (

    
    ) or Hexachloroethane (
    
    
    
    ) to install a halogen at C5.
  • Deprotection: Acidic hydrolysis (6N HCl, reflux) removes the pivaloyl group.

Result: 3-(Trifluoromethoxy)-5-iodo-pyridin-4-amine. This intermediate is a "Universal Synthon" allowing orthogonal coupling at C5 (Suzuki) and N4 (Buchwald).

Experimental Workflow Visualization

Workflow cluster_P1 Protocol A: Amidation cluster_P2 Protocol C: C5-Functionalization Start Starting Material: 3-(OCF3)pyridin-4-amine Step1 1. LiHMDS (-78°C) 2. R-COCl Start->Step1 Step2A 1. PivCl (Protect) Start->Step2A Prod1 Product: N-Acyl Derivative Step1->Prod1 Step2B 2. nBuLi (2.2 eq) 3. Electrophile (I2) Step2A->Step2B Step2C 4. HCl (Deprotect) Step2B->Step2C Prod2 Product: 5-Iodo-3-(OCF3)-pyridin-4-amine Step2C->Prod2 Warning QC CHECK: Verify Regiochemistry via 1H NMR (C2-H vs C6-H coupling) Prod2->Warning

Figure 2: Parallel workflows for N-functionalization and C-ring modification.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Schlosser, M. (2005). The 2× 3 "toolbox" of organometallic methods for regiochemically exhaustive functionalization. Angewandte Chemie International Edition, 44(3), 376-393. Link

  • Leroux, F. R., Moghaddam, M. S., & Colobert, F. (2009). Trifluoromethoxy-substituted anilines and pyridines: Synthesis and functionalization. Organic Letters, 11(20), 4656-4659. Link

Scale-up synthesis of 3-(Trifluoromethoxy)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scale-up Synthesis of 3-(Trifluoromethoxy)pyridin-4-amine

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 3-(Trifluoromethoxy)pyridin-4-amine, a key building block in contemporary drug discovery. Recognizing the increasing importance of trifluoromethoxylated moieties in modulating the physicochemical properties of bioactive molecules, this guide presents a robust and scalable synthetic route. The protocol is designed for researchers, chemists, and process engineers in the pharmaceutical and agrochemical industries. We delve into the underlying chemical principles, provide a detailed step-by-step laboratory and scale-up protocol, and address critical considerations for process safety and optimization. The information is grounded in established chemical literature and safety practices to ensure reliability and reproducibility.

Introduction: The Significance of 3-(Trifluoromethoxy)pyridin-4-amine

The trifluoromethoxy (-OCF3) group has emerged as a highly sought-after functional group in medicinal chemistry. Its unique electronic properties and high lipophilicity can significantly enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates. The pyridine scaffold is also a privileged structure in numerous approved drugs. The combination of these two moieties in 3-(Trifluoromethoxy)pyridin-4-amine makes it a valuable intermediate for the synthesis of novel therapeutics and agrochemicals.

The synthesis of trifluoromethoxylated heterocycles, however, presents unique challenges, particularly when transitioning from laboratory to production scale.[1] This application note outlines a plausible and scalable synthetic strategy, focusing on practical implementation and safety.

Proposed Synthetic Strategy

A multi-step synthesis commencing from a readily available starting material is proposed. The chosen route allows for controlled introduction of the key functional groups and is amenable to scale-up. The overall workflow is depicted below.

Synthetic Workflow A 4-Amino-3-hydroxypyridine B N-(3-hydroxypyridin-4-yl)acetamide (Amine Protection) A->B Acetic Anhydride C N-(3-(trifluoromethoxy)pyridin-4-yl)acetamide (Trifluoromethoxylation) B->C Trifluoromethoxylation Reagent D 3-(Trifluoromethoxy)pyridin-4-amine (Deprotection) C->D Acidic Hydrolysis

Caption: Overall synthetic workflow for 3-(Trifluoromethoxy)pyridin-4-amine.

Laboratory-Scale Synthesis Protocol

This section details the experimental procedures for the synthesis of 3-(Trifluoromethoxy)pyridin-4-amine at a laboratory scale (1-10 g).

Step 1: Protection of the Amino Group - Synthesis of N-(3-hydroxypyridin-4-yl)acetamide

The protection of the primary amine is crucial to prevent side reactions in the subsequent trifluoromethoxylation step. Acetylation is a common and effective method for this purpose.

  • Procedure:

    • To a stirred solution of 4-amino-3-hydroxypyridine (1.0 eq) in a suitable solvent such as acetic acid or pyridine, add acetic anhydride (1.1 eq) dropwise at 0-5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

    • Upon completion, quench the reaction by the slow addition of water.

    • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield N-(3-hydroxypyridin-4-yl)acetamide.

Step 2: Trifluoromethoxylation - Synthesis of N-(3-(trifluoromethoxy)pyridin-4-yl)acetamide

This is a critical step where the trifluoromethoxy group is introduced. Several reagents can be employed for this transformation, and the choice may depend on availability and safety considerations. A modern approach involves the use of electrophilic trifluoromethoxylating agents.

  • Procedure:

    • In a well-ventilated fume hood, dissolve N-(3-hydroxypyridin-4-yl)acetamide (1.0 eq) and a suitable base (e.g., potassium carbonate, 2.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).

    • Add a trifluoromethoxylating reagent (e.g., 2,6-dichloro-1-trifluoromethyl-1H-benzo[d][3][4][5]triazole, 1.2 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature or gentle heating (40-50 °C) for 12-24 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction by TLC or HPLC.[6]

    • After completion, cool the reaction mixture and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain N-(3-(trifluoromethoxy)pyridin-4-yl)acetamide.

Step 3: Deprotection - Synthesis of 3-(Trifluoromethoxy)pyridin-4-amine

The final step involves the removal of the acetyl protecting group to yield the target compound.

  • Procedure:

    • Suspend N-(3-(trifluoromethoxy)pyridin-4-yl)acetamide (1.0 eq) in a mixture of water and a water-miscible co-solvent like ethanol.

    • Add a strong acid, such as hydrochloric acid (3-6 M), and heat the mixture to reflux (80-100 °C) for 4-8 hours.

    • Monitor the deprotection by TLC or HPLC.

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium hydroxide solution) to a pH of 8-9.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • The crude product can be further purified by recrystallization or column chromatography to yield pure 3-(Trifluoromethoxy)pyridin-4-amine.

Process Development and Scale-up Considerations

Transitioning the laboratory-scale synthesis to a pilot plant or manufacturing scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

ScaleUp_Considerations cluster_0 Key Scale-Up Parameters cluster_1 Process Optimization A Thermal Management (Exotherm Control) F Solvent Selection (Recovery & Reuse) A->F B Mass Transfer (Mixing Efficiency) H Cycle Time Reduction B->H C Reagent Addition (Control & Safety) G Stoichiometry Optimization (Cost & Yield) C->G D Work-up & Isolation (Phase Separation, Crystallization) D->H E Safety & Hazard Analysis (HAZOP) E->A E->C

Caption: Interconnected considerations for process scale-up.

Thermal Management
  • Exothermicity: The acetylation (Step 1) and neutralization steps can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.

  • Mitigation:

    • Use jacketed reactors with efficient heat transfer fluids.

    • Implement controlled (slow) addition of reagents.

    • Monitor the internal reaction temperature continuously with probes.

    • For highly exothermic steps, consider semi-batch or continuous flow processing.

Mass Transfer and Mixing
  • Homogeneity: Inadequate mixing can lead to localized "hot spots," reduced yields, and increased impurity formation. This is particularly critical in heterogeneous mixtures (e.g., suspensions).

  • Mitigation:

    • Select appropriate reactor geometry and agitator design (e.g., pitched-blade turbine, anchor stirrer).

    • Determine the optimal agitation speed through experimental studies (e.g., using power per unit volume calculations).

Reagent Addition and Work-up
  • Controlled Addition: The dropwise or portion-wise addition of reagents in the lab becomes a critical parameter at scale. Addition rates must be carefully controlled to manage reaction temperature and selectivity.

  • Phase Separation: Large-scale liquid-liquid extractions can be challenging. Issues like emulsion formation can slow down the process. The choice of solvent and mixing intensity during extraction should be optimized.

  • Crystallization and Filtration: The cooling profile during crystallization will affect crystal size and purity. The choice of filtration equipment (e.g., Nutsche filter, centrifuge) will depend on the scale and the nature of the solid product.

Safety and Hazard Analysis
  • Material Hazards: Trifluoromethoxy-containing compounds and their reagents can be hazardous.[7][8][9][10] A thorough review of the Safety Data Sheets (SDS) for all materials is mandatory.

  • Process Hazards: A Hazard and Operability (HAZOP) study should be conducted to identify potential process deviations and their consequences. This includes considering thermal runaway, pressure build-up, and exposure risks.

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety glasses, and lab coats, must be worn at all times.[11] For larger scale operations, respiratory protection may be necessary.

Scale-up Synthesis Protocol (Illustrative 1 kg Scale)

This section provides a hypothetical but practical protocol for the synthesis of approximately 1 kg of 3-(Trifluoromethoxy)pyridin-4-amine.

Equipment
  • 20 L jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel.

  • 50 L jacketed glass reactor for work-up and crystallization.

  • Appropriate filtration equipment (e.g., Buchner funnel or small Nutsche filter).

  • Vacuum oven.

Reagent Quantities (Illustrative)
Reagent/SolventStep 1Step 2Step 3
Starting Material1.0 kg1.3 kg (from Step 1)1.7 kg (from Step 2)
Acetic Anhydride1.0 L--
Acetic Acid8 L--
Trifluoromethoxylating Agent-1.8 kg-
Potassium Carbonate-2.0 kg-
Acetonitrile-15 L-
Hydrochloric Acid (6M)--10 L
Sodium Hydroxide (50%)--As needed for pH
Ethyl Acetate-20 L20 L
Step-by-Step Procedure

Step 1: N-(3-hydroxypyridin-4-yl)acetamide

  • Charge the 20 L reactor with 4-amino-3-hydroxypyridine (1.0 kg) and acetic acid (8 L).

  • Cool the reactor jacket to 0-5 °C.

  • Slowly add acetic anhydride (1.0 L) via the addition funnel over 1-2 hours, maintaining the internal temperature below 15 °C.

  • After the addition is complete, allow the mixture to warm to 20-25 °C and stir for 3 hours.

  • Take a sample for in-process control (IPC) by HPLC to confirm reaction completion.

  • Transfer the reaction mixture to the 50 L reactor containing water (20 L).

  • Neutralize by the controlled addition of 50% sodium hydroxide solution to pH 7-8, keeping the temperature below 25 °C.

  • Filter the resulting slurry, wash the cake with water (2 x 5 L), and dry in a vacuum oven at 50 °C.

Step 2: N-(3-(trifluoromethoxy)pyridin-4-yl)acetamide

  • Charge the 20 L reactor with the product from Step 1 (approx. 1.3 kg), potassium carbonate (2.0 kg), and acetonitrile (15 L).

  • Stir the suspension and add the trifluoromethoxylating reagent (1.8 kg) in portions over 1 hour.

  • Heat the reactor jacket to 50 °C and maintain for 18 hours.

  • Perform IPC by HPLC to check for completion.

  • Cool the reactor to 20-25 °C and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate (20 L) and wash with water (2 x 10 L) and brine (10 L).

  • Dry the organic layer over sodium sulfate, filter, and concentrate to obtain the crude product. This may be used directly in the next step or purified if necessary.

Step 3: 3-(Trifluoromethoxy)pyridin-4-amine

  • Charge the 20 L reactor with the crude product from Step 2 (approx. 1.7 kg) and 6 M hydrochloric acid (10 L).

  • Heat the mixture to reflux (approx. 100 °C) for 6 hours.

  • IPC by HPLC to confirm deprotection.

  • Cool to 20-25 °C and transfer to the 50 L reactor.

  • Carefully neutralize with 50% sodium hydroxide to pH 8-9, maintaining the temperature below 30 °C.

  • Extract the aqueous layer with ethyl acetate (2 x 10 L).

  • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate to a solid.

  • Recrystallize the solid from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the final product.

Characterization and Quality Control

Ensuring the identity, purity, and quality of the final product is paramount. A suite of analytical techniques should be employed.

QC_Workflow cluster_0 Analytical Methods A Crude Product B Purified Product A->B Purification C Identity Confirmation B->C D Purity Assessment B->D E Final Product Release C->E NMR 1H, 13C, 19F NMR C->NMR MS Mass Spectrometry C->MS D->E HPLC HPLC (Purity, Assay) D->HPLC GC GC (Residual Solvents) D->GC

Sources

3-(Trifluoromethoxy)pyridin-4-amine reaction mechanism

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Insights and Synthetic Protocols for 3-(Trifluoromethoxy)pyridin-4-amine

Executive Summary & Bioisosteric Significance

3-(Trifluoromethoxy)pyridin-4-amine is a high-value scaffold in modern medicinal chemistry, serving as a critical intermediate for kinase inhibitors and GPCR ligands. Its structural importance stems from the trifluoromethoxy (-OCF₃) group , which acts as a superior bioisostere to the methoxy (-OCH₃) group.

While sterically similar to a methoxy group, the -OCF₃ moiety imparts drastically different electronic and physicochemical properties:

  • Metabolic Stability: The strong C-F bonds prevent oxidative metabolism (O-demethylation) common to methoxy groups.

  • Lipophilicity: It significantly increases

    
    , enhancing membrane permeability and blood-brain barrier (BBB) penetration.
    
  • Electronic Modulation: It functions as a strong electron-withdrawing group (EWG) by induction ($ \sigma_I = 0.55 $) but a weak electron donor by resonance, altering the basicity of the adjacent amine and the pyridine nitrogen.

This guide provides a mechanistic breakdown of its reactivity and validated protocols for its synthesis and downstream functionalization.

Mechanistic Profiling: The Electronic Landscape

Understanding the reactivity of 3-(Trifluoromethoxy)pyridin-4-amine requires analyzing the "push-pull" dynamics between three functional centers: the pyridine nitrogen, the 4-amino group, and the 3-trifluoromethoxy group.

Electronic Tug-of-War
  • Pyridine Nitrogen (N1): Acts as an electron sink, withdrawing density from the ring, making C2, C4, and C6 electron-deficient.

  • 4-Amino Group: A strong mesomeric donor (+M), pushing electron density primarily to C3 and C5 (ortho) and N1 (para).

  • 3-OCF₃ Group:

    • Inductive Effect (-I): Strongly withdraws electrons from C3, lowering the pKa of the 4-amino group and the pyridine nitrogen.

    • Resonance Effect (+R): Weakly donates into the ring, but this is often negligible compared to the inductive withdrawal due to the twisted conformation of the -OCF₃ group orthogonal to the aromatic plane.

Impact on Reactivity:

  • Nucleophilicity: The 4-NH₂ is less nucleophilic than in 4-aminopyridine due to the -I effect of the -OCF₃.

  • Basicity: The pyridine nitrogen is significantly less basic (estimated pKa ~6.0–6.5) compared to 4-aminopyridine (pKa 9.17), reducing the risk of protonation in mild acidic conditions but increasing the risk of catalyst poisoning by binding to soft metals (Pd, Cu) in cross-couplings.

Pathway Visualization

ElectronicEffects Molecule 3-(Trifluoromethoxy) pyridin-4-amine OCF3 3-OCF3 Group (Inductive Withdrawal) Molecule->OCF3 Amine 4-NH2 Group (Mesomeric Donor) Molecule->Amine PyridineN Pyridine Nitrogen (Electron Sink) Molecule->PyridineN Reactivity Reactivity Profile: 1. Lowered Nucleophilicity 2. C5 Position Activated for EAS 3. N1 Reduced Basicity OCF3->Reactivity Deactivates Ring Lowers pKa Amine->Reactivity Directs Ortho (C3, C5) PyridineN->Reactivity Deactivates Ring

Figure 1: Electronic interplay determining the reactivity profile.[1] The OCF3 group acts as a "modulator," tempering the donation of the amine.

Synthetic Protocol: Preparation of the Scaffold

Objective: Synthesis of 3-(trifluoromethoxy)pyridin-4-amine via reduction of the nitro precursor. Context: Direct trifluoromethoxylation of 4-aminopyridine is often regioselective poor. The preferred route involves constructing the OCF3 moiety on a nitropyridine core, followed by reduction.

Protocol A: Hydrogenation of 4-Nitro-3-(trifluoromethoxy)pyridine

Reagents:

  • Substrate: 4-Nitro-3-(trifluoromethoxy)pyridine (1.0 equiv)

  • Catalyst: 10% Pd/C (5 wt% loading)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen Source: H₂ gas (balloon or 1 atm)

Step-by-Step Methodology:

  • Preparation: In a clean autoclave or round-bottom flask, dissolve 4-nitro-3-(trifluoromethoxy)pyridine (e.g., 10 mmol) in anhydrous MeOH (50 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (100 mg) under an inert atmosphere (Argon or Nitrogen) to prevent ignition of methanol vapors.

  • Purging: Seal the vessel. Purge with Nitrogen (3x), then with Hydrogen (3x).

  • Reaction: Stir vigorously at room temperature (25°C) under H₂ atmosphere (1 atm is usually sufficient; 3 bar for faster kinetics). Monitor via LC-MS for the disappearance of the nitro peak (M+H shifts from precursor to Product M+H = 179.1).

  • Workup:

    • Purge the system with Nitrogen.

    • Filter the mixture through a Celite® pad to remove the Pd/C catalyst. Caution: Pd/C is pyrophoric when dry. Keep wet.

    • Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purification: If necessary, recrystallize from Hexane/EtOAc or purify via flash chromatography (DCM/MeOH 95:5).

Yield Expectation: >90% Key Quality Attribute: Product should appear as a white to off-white solid.

Functionalization Protocol: Buchwald-Hartwig Coupling

Objective: Coupling 3-(trifluoromethoxy)pyridin-4-amine with an aryl chloride. Challenge: The reduced nucleophilicity of the amine and the potential for the pyridine nitrogen to chelate Palladium makes this reaction difficult compared to standard anilines.

Protocol B: Pd-Catalyzed C-N Cross-Coupling

Mechanism: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[2] The key challenge is the Oxidative Addition (often slow with electron-rich aryl chlorides) and Amine Coordination . We utilize BrettPhos , a bulky, electron-rich ligand designed to prevent catalyst poisoning by the pyridine nitrogen and facilitate reductive elimination.

BuchwaldCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Cl insertion) Pd0->OxAdd Ar-Cl Coord Amine Coordination (Rate Limiting Step) OxAdd->Coord H2N-Py-OCF3 Deprot Deprotonation (Base: NaOtBu) Coord->Deprot - HCl RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle optimized for electron-deficient aminopyridines.

Reagents:

  • Amine: 3-(Trifluoromethoxy)pyridin-4-amine (1.0 equiv)

  • Electrophile: Aryl Chloride (1.0 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%) or BrettPhos Pd G3 Precatalyst (2-5 mol%)

  • Ligand: BrettPhos (4-6 mol%) - Crucial for this substrate class.

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)

  • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under Argon.

  • Solids Addition: Add the Amine (1.0 equiv), Aryl Chloride (1.0 equiv), Base (NaOtBu, 1.4 equiv), and Precatalyst (BrettPhos Pd G3, 2 mol%).

    • Note: If using Pd₂(dba)₃ + Ligand, premix them in solvent for 5 mins before adding.

  • Solvent: Add anhydrous 1,4-Dioxane (concentration 0.2 M).

  • Degassing: Sparge with Argon for 5 minutes.

  • Reaction: Seal the vial and heat to 90–100°C for 4–12 hours.

  • Monitoring: Check LC-MS. Look for the coupled product mass. If conversion stalls, add more catalyst (1 mol%).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography. Note: Pyridine derivatives can streak on silica; add 1% Triethylamine to the eluent.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by Pyridine NSwitch to BrettPhos or tBuXPhos (bulkier ligands prevent N-binding). Increase temp to 110°C.
Protodehalogenation Hydride source in reactionEnsure solvent is anhydrous. Avoid alcohols.
Bis-arylation Amine is too nucleophilic (rare here)Use excess amine (1.2 equiv) relative to Aryl Chloride.
Poor Solubility High polarity of aminopyridineSwitch solvent to t-Amyl Alcohol or use a phase transfer catalyst.

References

  • Synthesis and Properties of Trifluoromethoxy-Coated Compounds Leroux, F. R., et al. "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility."[1] ChemMedChem, 2018.

  • Buchwald-Hartwig Coupling of Aminopyridines Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Electronic Effects of Fluorinated Substituents Hansch, C., et al.[3] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991.

  • General Protocol for Nitro Reduction Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988.

Sources

Using 3-(Trifluoromethoxy)pyridin-4-amine in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-(Trifluoromethoxy)pyridin-4-amine in Cross-Coupling Architectures

Executive Summary & Chemical Profile

3-(Trifluoromethoxy)pyridin-4-amine represents a high-value scaffold in modern medicinal chemistry.[1] The trifluoromethoxy (


) group is a superior pharmacophore, offering a unique combination of high lipophilicity (

), metabolic stability, and an orthogonal conformational preference relative to the aromatic ring.[1] However, the integration of this moiety into complex drug candidates is complicated by the electronic and coordinating nature of the aminopyridine core.

This guide details the "best practice" protocols for utilizing this amine in palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig) and functional group interconversions.[1]

Chemical Profile & Challenges
FeaturePropertySynthetic Implication
Electronic Effect

is strongly electron-withdrawing (

).[1]
Reduces nucleophilicity of the 4-

, requiring highly active catalyst systems.[1]
Coordination Pyridine Nitrogen (

).[1]
Competes with phosphine ligands for Pd centers (catalyst poisoning), necessitating bulky ligands.[1]
Solubility Moderate (Polar/Lipophilic balance).Compatible with standard non-polar (Toluene) and polar aprotic (Dioxane, DMF) solvents.
Toxicity 4-AP derivative.High Toxicity Warning: 4-aminopyridines are potent potassium channel blockers. Handle with extreme caution.

Critical Mechanistic Insight: The "Catalyst Poisoning" Trap

Before attempting cross-coupling, researchers must understand the failure mode common to this substrate.[1] The pyridine nitrogen (


 hybridized) is often more Lewis basic than the exocyclic amine, particularly when the exocyclic amine is deactivated by the 

group.[1]

The Solution: Use sterically demanding, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos , RuPhos ).[1] These ligands serve two functions:

  • Steric Bulk: Prevents the formation of off-cycle resting states where the pyridine nitrogen binds to the palladium.

  • Electron Density: Facilitates the oxidative addition of the aryl halide partner, which is often the rate-determining step when coupling with electron-poor nucleophiles.[1]

CatalystPoisoning Pd_L Active Catalyst [L-Pd(0)] Dead_Complex Inactive Complex (Catalyst Poisoning) Pd_L->Dead_Complex No Steric Bulk (Pd binds Pyridine N) Product_Cycle Productive Cycle (Oxidative Addition) Pd_L->Product_Cycle Bulky Ligand (BrettPhos) Pyridine Substrate: 3-(OCF3)pyridin-4-amine Pyridine->Dead_Complex Pyridine->Product_Cycle Amine binds Pd(II)

Figure 1: Mechanistic divergence between productive coupling and catalyst poisoning. Bulky ligands are essential to enforce the productive pathway.

Protocol 1: Buchwald-Hartwig Amination (C-N Bond Formation)[1][2]

This protocol is optimized for coupling 3-(trifluoromethoxy)pyridin-4-amine with aryl bromides or chlorides.

Reaction Class: Pd-Catalyzed C-N Cross-Coupling Scale: 1.0 mmol (Adaptable)

Reagents & Materials
  • Nucleophile: 3-(Trifluoromethoxy)pyridin-4-amine (1.0 equiv)[1]

  • Electrophile: Aryl Bromide/Chloride (1.0 - 1.2 equiv)[1]

  • Catalyst Precursor:

    
     (2 mol%) or 
    
    
    
    (4 mol%)[1]
  • Ligand: BrettPhos (for primary amines) or RuPhos (universal).[1] (Use 1:1 or 1:2 Pd:Ligand ratio).[1]

  • Base:

    
     (Sodium tert-butoxide) (1.4 equiv) - Critical for activation.[1]
    
  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration).

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a resealable Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vessel with:

    • 
       (18 mg, 0.02 mmol)[1]
      
    • BrettPhos (21 mg, 0.04 mmol)[1]

    • 
       (135 mg, 1.4 mmol)[1]
      
    • 3-(Trifluoromethoxy)pyridin-4-amine (178 mg, 1.0 mmol)[1]

    • Aryl Halide (if solid) (1.0 mmol)[1]

  • Purge: Cap the vessel and purge with inert gas for 5 minutes (vacuum/backfill cycle x3).

  • Solvent Addition: Add anhydrous 1,4-Dioxane (5 mL) via syringe. If the aryl halide is liquid, add it at this stage.[1]

  • Activation: Stir at room temperature for 1-2 minutes. The solution should turn a dark red/brown color, indicating active catalyst formation.[1]

  • Heating: Place the vessel in a pre-heated oil block at 100°C . Stir vigorously for 4–12 hours.

    • Note: Monitor via LC-MS. If conversion stalls, add a second portion of catalyst/ligand (1 mol%).[1]

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black and salts. Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Author’s Note on Base Selection: If the electrophile contains base-sensitive functional groups (e.g., esters), substitute


 with 

(2.0 equiv) and switch solvent to

or increase temperature/time.[1]

Protocol 2: The "Reverse" Strategy (Sandmeyer Conversion)

In cases where the 4-amine is the available starting material but an electrophile is required (e.g., for Suzuki coupling to attach a carbon chain), the amine must be converted to a halide.[1]

Transformation: Amino (


) 

Bromo (

) Mechanism: Radical Substitution (Sandmeyer-type)[1]
Step-by-Step Methodology
  • Setup: Use a round-bottom flask with a reflux condenser.

  • Reagents:

    • 3-(Trifluoromethoxy)pyridin-4-amine (1.0 equiv)[1]

    • 
       (Copper(II) bromide) (1.5 equiv)[1]
      
    • 
       (tert-Butyl nitrite) (1.5 equiv)[1]
      
    • Solvent: Acetonitrile (

      
      )
      
  • Procedure:

    • Dissolve

      
       and 
      
      
      
      in Acetonitrile at 0°C.
    • Add the aminopyridine dropwise (as a solution in

      
      ).
      
    • Allow to warm to room temperature, then heat to 60°C for 2 hours.

    • Observation: Evolution of

      
       gas indicates reaction progress.
      
  • Workup: Quench with 20% aqueous HCl (to break Cu-pyridine complexes). Extract with EtOAc.

  • Result: Yields 4-bromo-3-(trifluoromethoxy)pyridine , a potent electrophile for Suzuki-Miyaura coupling.[1]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning.Switch to BrettPhos G3 Precatalyst . Precatalysts ensure rapid initiation without relying on in-situ reduction.
Dehalogenation of Partner

-Hydride Elimination.
Use Toluene instead of Dioxane; lower temperature to 80°C.
Starting Material Recovery Poor Oxidative Addition.The amine is too electron-poor.[1] Ensure the Aryl Halide is an Iodide or Bromide (avoid Chlorides unless activated).[1]

Workflow Visualization

Workflow Start Starting Material: 3-(Trifluoromethoxy)pyridin-4-amine Decision Target Structure? Start->Decision Path_N N-Aryl Derivative (Kinase Inhibitor Core) Decision->Path_N Need C-N Bond Path_C C-Aryl/Alkyl Derivative (Biaryl Scaffold) Decision->Path_C Need C-C Bond Process_N Protocol 1: Buchwald-Hartwig Pd2(dba)3 + BrettPhos NaOtBu, 100°C Path_N->Process_N Process_C1 Step 1: Sandmeyer Reaction tBuONO + CuBr2 --> 4-Bromo Intermediate Path_C->Process_C1 Process_C2 Step 2: Suzuki-Miyaura Pd(dppf)Cl2, Ar-B(OH)2 Process_C1->Process_C2

Figure 2: Decision tree for functionalizing the 3-(trifluoromethoxy)pyridin-4-amine scaffold.

References

  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link[1]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link[1]

  • Leroux, F. R., et al. (2005).[1] "Trifluoromethoxy-substituted anilines and pyridines: Synthesis and physicochemical properties." ChemBioChem. Link[1]

  • Paul, F., et al. (1994).[1] "Palladium-catalyzed coupling reactions of aryl chlorides with amines." Journal of the American Chemical Society.[2] (Foundational work on catalyst poisoning by pyridine types). Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Trifluoromethoxy)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(Trifluoromethoxy)pyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and improve reaction yields. The trifluoromethoxy group offers unique electronic properties and metabolic stability, making this scaffold highly valuable in medicinal chemistry. However, its synthesis can present several challenges. This document provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during the synthesis.

I. Overview of Synthetic Strategies

The synthesis of 3-(Trifluoromethoxy)pyridin-4-amine typically involves two key transformations: the introduction of the trifluoromethoxy group onto the pyridine ring and the subsequent installation of the amine at the 4-position. The order of these steps can vary, leading to different synthetic routes, each with its own set of challenges and optimization points.

Two common retrosynthetic approaches are outlined below:

retrosynthesis cluster_route1 Route 1: Late-stage Amination cluster_route2 Route 2: Curtius Rearrangement target 3-(Trifluoromethoxy)pyridin-4-amine route1_intermediate 3-(Trifluoromethoxy)-4-halopyridine target->route1_intermediate Amination (e.g., SNAr, Buchwald-Hartwig) route2_intermediate 3-(Trifluoromethoxy)isonicotinic acid target->route2_intermediate Curtius Rearrangement route1_precursor 3-(Trifluoromethoxy)pyridine route1_intermediate->route1_precursor Halogenation route2_precursor 3-Hydroxyisonicotinic acid route2_intermediate->route2_precursor Trifluoromethoxylation

Caption: Retrosynthetic analysis of 3-(Trifluoromethoxy)pyridin-4-amine.

II. Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of 3-(Trifluoromethoxy)pyridin-4-amine, providing explanations and actionable solutions.

Problem 1: Low Yield in the Trifluoromethoxylation of 3-Hydroxypyridine Derivatives

Question: I am attempting to synthesize a 3-(trifluoromethoxy)pyridine intermediate from a 3-hydroxypyridine precursor, but the yield is consistently low. What are the likely causes and how can I improve it?

Answer:

The direct trifluoromethoxylation of hydroxypyridines is a challenging transformation. Unlike simple alkoxide formation, the generation of a trifluoromethoxide anion and its subsequent reaction with an aryl halide is not a straightforward SNAr reaction.[1][2] The trifluoromethoxy group is typically installed using specialized reagents and reaction conditions.

Causality and Solutions:

  • Inefficient Reagent Choice: Standard trifluoromethylating agents are often ineffective for this transformation. The synthesis of trifluoromethoxylated heteroarenes is a significant challenge in organic synthesis.[1][2]

    • Recommended Solution: Employ reagents specifically designed for trifluoromethoxylation. A successful approach involves the O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives followed by a thermally induced rearrangement.[2] This multi-step process, while longer, is often more reliable for this class of compounds.

  • Side Reactions: The harsh conditions sometimes employed for trifluoromethoxylation can lead to decomposition of the starting material or the product.

    • Recommended Solution: Optimize reaction conditions by carefully controlling temperature and reaction time. A milder, silver-mediated C-H trifluoromethoxylation of pyridines has been reported and could be a viable alternative, though it may have different regioselectivity.

Experimental Protocol: Two-Step Trifluoromethoxylation via N-Hydroxylamine Intermediate

  • Formation of the N-Hydroxylamine Precursor:

    • Reduce the corresponding nitro-pyridine to the N-pyridinyl-N-hydroxylamine. Be aware that over-reduction to the aminopyridine is a common side product.[1]

    • Protect the resulting hydroxylamine, for example, with an acetyl or methoxycarbonyl group.

  • O-Trifluoromethylation and Rearrangement:

    • React the protected N-pyridinyl-N-hydroxylamine with a trifluoromethyl source, such as Togni's reagent, to form the N-OCF3 intermediate.

    • Induce rearrangement through thermal means to yield the desired 3-(trifluoromethoxy)pyridine.[2]

Problem 2: Poor Yield in the Amination of a 3-(Trifluoromethoxy)-4-halopyridine

Question: My nucleophilic aromatic substitution (SNAr) reaction of 3-(trifluoromethoxy)-4-chloropyridine with an ammonia source is giving low yields of the desired 4-aminopyridine. What factors could be contributing to this?

Answer:

While the 4-position of the pyridine ring is activated towards nucleophilic attack, the electronic properties of the trifluoromethoxy group and the reaction conditions can significantly impact the efficiency of the amination step.

Causality and Solutions:

  • Insufficient Ring Activation: The trifluoromethoxy group is electron-withdrawing, which should activate the ring for nucleophilic attack. However, its effect might be less pronounced than a nitro group, for example.

    • Recommended Solution: If using a less reactive halo-pyridine (e.g., chloro), consider switching to a more reactive leaving group like bromo or iodo.

  • Reaction Conditions: The choice of ammonia source, solvent, temperature, and pressure are critical for a successful amination.

    • Recommended Solution:

      • Ammonia Source: Aqueous or methanolic ammonia can be used, but for difficult substrates, anhydrous ammonia in an autoclave at elevated pressure and temperature often gives better results.

      • Solvent: Polar aprotic solvents like DMSO or DMF can facilitate SNAr reactions.

      • Temperature: The reaction may require heating to proceed at a reasonable rate. Microwave-assisted synthesis can also be explored to shorten reaction times and potentially improve yields.

Table 1: Comparison of Amination Conditions for Halopyridines

Ammonia SourceSolventTemperature (°C)PressureTypical Yield RangeReference
Aqueous AmmoniaDioxane120-150Sealed Tube40-60%General SNAr
Methanolic AmmoniaMethanol100-130Autoclave50-75%General SNAr
Anhydrous AmmoniaDMSO80-120Autoclave70-90%General SNAr
  • Alternative Amination Methods: If direct amination with ammonia is problematic, consider alternative strategies.

    • Recommended Solution:

      • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and can be effective for amination of aryl halides. Use a suitable ammonia surrogate like benzophenone imine, followed by hydrolysis.

      • Reductive Amination: If a corresponding 4-oxo or 4-formyl pyridine derivative is accessible, reductive amination could be a viable route.

Problem 3: Low Yield and Side Products in the Curtius Rearrangement of 3-(Trifluoromethoxy)isonicotinic Acid

Question: I am using a Curtius rearrangement to convert 3-(trifluoromethoxy)isonicotinic acid to the corresponding amine, but the yield is low and I am observing several side products. How can I optimize this reaction?

Answer:

The Curtius rearrangement is a powerful method for converting carboxylic acids to primary amines.[3][4] However, the efficiency of the reaction depends on the clean formation of the acyl azide and its subsequent rearrangement to the isocyanate, followed by trapping with a nucleophile.[5][6]

Causality and Solutions:

  • Incomplete Acyl Azide Formation: The first step, the conversion of the carboxylic acid to the acyl azide, is critical. Incomplete conversion will lead to a lower overall yield.

    • Recommended Solution:

      • Use diphenylphosphoryl azide (DPPA) in the presence of a non-nucleophilic base like triethylamine (TEA). Ensure all reagents are anhydrous.

      • Monitor the formation of the acyl azide by IR spectroscopy (a characteristic peak around 2140 cm-1).[5]

  • Inefficient Rearrangement or Isocyanate Trapping: The rearrangement of the acyl azide to the isocyanate requires thermal energy. If the temperature is too low, the reaction will be slow or incomplete. If it is too high, side reactions can occur. The highly reactive isocyanate must be efficiently trapped to prevent polymerization or other undesired reactions.

    • Recommended Solution:

      • Temperature Control: Gradually heat the reaction mixture to reflux and monitor the disappearance of the acyl azide peak and the appearance of the isocyanate peak (~2270 cm-1) by IR.[5]

      • Trapping Agent: To obtain the amine, the isocyanate is typically trapped with water or an alcohol (to form a carbamate intermediate) followed by hydrolysis. For a one-pot procedure, the rearrangement can be performed in the presence of a trapping agent like tert-butanol to form the Boc-protected amine, which can then be deprotected.

Experimental Protocol: Optimized Curtius Rearrangement

  • To a stirred solution of 3-(trifluoromethoxy)isonicotinic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.2 eq).

  • Slowly add diphenylphosphoryl azide (DPPA) (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of the acyl azide.

  • Heat the mixture to reflux (approximately 110 °C) and monitor the reaction by IR spectroscopy.

  • Once the rearrangement is complete, cool the reaction and add a suitable nucleophile (e.g., water, tert-butanol) to trap the isocyanate.

  • Hydrolyze the resulting carbamate or urea derivative under acidic or basic conditions to obtain the final amine.

curtius_rearrangement start 3-(Trifluoromethoxy)isonicotinic acid acyl_azide Acyl Azide Intermediate start->acyl_azide + DPPA, TEA isocyanate Isocyanate Intermediate acyl_azide->isocyanate Heat (reflux) - N2 carbamate Carbamate (if trapped with alcohol) isocyanate->carbamate + R-OH amine 3-(Trifluoromethoxy)pyridin-4-amine isocyanate->amine + H2O, then hydrolysis carbamate->amine Hydrolysis

Caption: Workflow for the Curtius Rearrangement.

III. Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final product, 3-(Trifluoromethoxy)pyridin-4-amine?

A1: The purification of aminopyridines can be challenging due to their basicity and potential for binding to silica gel.

  • Column Chromatography: If necessary, use a deactivated silica gel (e.g., by pre-treating with a triethylamine solution) to minimize tailing and product loss. A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine is often effective.[7]

  • Acid-Base Extraction: An effective method for purifying amines is to perform an acid-base extraction. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO3) and extract the purified amine back into an organic solvent.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure product.

Q2: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A2: Yes, several reagents used in these synthetic routes require special handling:

  • Azides: Acyl azides and reagents like DPPA are potentially explosive, especially when heated. Handle them with care, behind a blast shield, and avoid contact with heavy metals.[5]

  • Isocyanates: The isocyanate intermediate formed during the Curtius rearrangement is a reactive and potentially sensitizing compound. Work in a well-ventilated fume hood and avoid inhalation and skin contact.[5]

  • Anhydrous Reagents and Solvents: Many of these reactions are sensitive to moisture. Ensure that all glassware is oven-dried and that anhydrous solvents and reagents are used where specified.

Q3: Can I introduce the amine group first and then perform the trifluoromethoxylation?

A3: This is generally not a recommended route. The amino group is a strong activating group for electrophilic substitution and can interfere with many trifluoromethoxylation reactions. Additionally, the amino group may be incompatible with the reagents and conditions required for trifluoromethoxylation, leading to undesired side reactions or decomposition. It is usually more strategic to install the more sensitive or reactive functional groups later in the synthetic sequence.

IV. References

  • CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents. (URL not available)

  • Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PubMed. [Link]

  • Synthesis of 3‐amino‐6‐trifluoromethyl pyrazolo[3,4‐b]pyridines 11 to... - ResearchGate. [Link]

  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - NIH. [Link]

  • (PDF) Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent. [Link]

  • Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC - NIH. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. [Link]

  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing). [Link]

  • Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation - ChemRxiv. [Link]

  • Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - PMC - NIH. [Link]

  • Purine and Related Compound Purification Strategies - Teledyne Labs. [Link]

  • Curtius rearrangement - Wikipedia. [Link]

  • A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes | Organic Letters - ACS Publications. [Link]

  • Organophotoredox-Driven Three-Component Synthesis of β-Trifluoromethyl β-Amino Ketones | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Advances in the Development of Trifluoromethoxylation Reagents - MDPI. [Link]

  • Selective Amination of Trihalopyridines - Sci-Hub. [Link]

  • The Hofmann and Curtius Rearrangements - Master Organic Chemistry. [Link]

  • Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers. [Link]

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC. [Link]

  • Trichloroacetic acid fueled practical amine purifications - PMC - PubMed Central - NIH. [Link]

  • Selective Trifluoromethylation of Pyridines - ChemistryViews. [Link]

  • Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis - ACS Publications. [Link]

  • Synthesis of Fluorinated Amines: A Personal Account | ACS Organic & Inorganic Au. [Link]

  • Curtius Rearrangement - Chemistry Steps. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids - Semantic Scholar. [Link]

  • Hydrocarbon-Involved Sulfoxide Deoxygenation via Bifunctional Iron-Enabled Electron Buffering and Ligand-to-Metal Charge Transfer. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]

  • Amination of halopyrimidines and 4-chloroquinazoline. [a] - ResearchGate. [Link]

  • Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity - RSC Publishing. [Link]

  • Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds - American Chemical Society. [Link]

Sources

Technical Support Center: Purification of 3-(Trifluoromethoxy)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

User Query: “I am observing tailing on TLC, difficulty separating regioisomers, and color degradation during the storage of 3-(trifluoromethoxy)pyridin-4-amine. How do I purify this effectively?”

Scientist’s Analysis: This molecule presents a "push-pull" electronic challenge. The 4-amino group is strongly electron-donating (resonance), making the pyridine nitrogen basic.[1] However, the 3-trifluoromethoxy (


) group is inductively electron-withdrawing and highly lipophilic.

Common purification failures stem from:

  • Silanol Interaction: The basic pyridine nitrogen interacts with acidic silanols on silica gel, causing streaking.

  • Lipophilicity Mismatch: The

    
     group makes the molecule significantly more soluble in non-polar solvents than typical aminopyridines, complicating standard recrystallization.
    
  • Oxidative Instability: Electron-rich aminopyridines are prone to N-oxide formation or oxidative coupling (browning) if exposed to air/light.[1]

Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]
PropertyValue (Approx.)Implication for Purification
Molecular Formula

MW: 178.11 g/mol
pKa (Pyridine N) ~6.8 - 7.5Basic enough for acid-extraction, but weaker than 4-aminopyridine (pKa 9.1).[1]
LogP ~1.8 - 2.1Moderate lipophilicity; soluble in DCM, EtOAc, TBME.
State Solid / Low-melt solidLikely to oil out if recrystallization solvent is too polar.

Troubleshooting Guides (Q&A Format)

Issue A: "My compound streaks on silica columns and co-elutes with impurities."

Diagnosis: You are fighting the "Silanol Effect." The basic nitrogen of the pyridine ring is hydrogen-bonding to the acidic protons of the silica stationary phase. This causes peak broadening (tailing), which masks impurities.[1]

Protocol: The "Amine-Modified" Chromatography System Do not use standard Hexane/EtOAc. You must passivate the silica.

  • Step 1: Pre-treatment. Flush your column with mobile phase containing 1% Triethylamine (TEA) or 1%

    
     before loading the sample.[1]
    
  • Step 2: The Mobile Phase.

    • Base Solvent: Dichloromethane (DCM) is superior to Hexane for solubility.[1]

    • Eluent: 0.5% to 5% Methanol in DCM (with 0.5%

      
       or TEA).[1]
      
  • Alternative: Switch to Neutral Alumina (Brockmann Grade III).[1] Alumina is less acidic than silica and often resolves aminopyridines without streaking.

Issue B: "I have non-basic impurities (starting material) I can't remove."

Diagnosis: If your synthesis involved a nucleophilic substitution (e.g., on a chloropyridine) or a rearrangement, you likely have neutral precursors remaining.[1] Chromatography is inefficient here. You need a chemoselective pH switch .

Protocol: The Self-Validating Acid-Base Extraction This method uses the pKa difference to "switch" the molecule's solubility phase.

  • Logic: At pH 1, the amine is protonated (

    
    ) and water-soluble.[1] Neutral impurities remain organic. At pH 12, the amine is free base (
    
    
    
    ) and organic-soluble.[1]

AcidBaseExtraction Start Crude Mixture (Dissolved in DCM/EtOAc) AcidStep Add 1M HCl (aq) Agitate & Separate Start->AcidStep OrgLayer1 Organic Layer 1 (Contains Neutral Impurities) AcidStep->OrgLayer1 Top/Bottom Layer AqLayer1 Aqueous Layer 1 (Contains Product Salt pH < 2) AcidStep->AqLayer1 Product Layer WashStep Wash Aqueous with Fresh DCM AqLayer1->WashStep OrgLayer2 Organic Wash (Discard) WashStep->OrgLayer2 AqLayer2 Clean Aqueous Phase WashStep->AqLayer2 BaseStep Basify to pH > 12 (Use 2M NaOH or NH4OH) AqLayer2->BaseStep ExtractStep Extract into DCM (x3) BaseStep->ExtractStep FinalOrg Final Organic Layer (Dry over Na2SO4) ExtractStep->FinalOrg Product Recovered FinalAq Waste Aqueous ExtractStep->FinalAq

Figure 1: Chemoselective Acid-Base Extraction Workflow. This protocol isolates the basic aminopyridine from non-basic synthetic precursors.

Issue C: "The solid turns brown after a few days."

Diagnosis: Aminopyridines are electron-rich.[2] The amino group facilitates oxidation of the ring or the nitrogen itself, leading to highly colored diazo or N-oxide impurities (even at ppm levels).[1]

Protocol: Stabilization & Storage

  • The "Salt" Trick: If you do not need the free base immediately, convert it to the Hydrochloride (HCl) or Tosylate (TsOH) salt.[1]

    • Procedure: Dissolve free base in

      
      , add 1.0 eq of 4M HCl in Dioxane. Filter the white precipitate.
      
    • Why? Protonating the amine removes the electron density that drives oxidation. Salts are shelf-stable for years.

  • Argon Flush: If storing as a free base, flush the vial with Argon and store at -20°C.

Advanced Purification: Crystallization

If chromatography is not viable (scale > 10g), use recrystallization.[1] The


 group makes this tricky because it increases solubility in standard "anti-solvents."

Recommended Solvent Systems:

  • Heptane / Toluene:

    • Dissolve in minimum hot Toluene (60°C).

    • Add Heptane dropwise until cloudiness persists.

    • Cool slowly to 4°C.

  • Water / Ethanol (The "Reverse" Method):

    • Note: Only works if the impurity profile is highly lipophilic.

    • Dissolve in warm Ethanol. Add water until turbid. The lipophilic

      
       product will crystallize out, leaving polar salts in solution.
      

Chromatography Decision Tree

Use this logic flow to select the correct stationary phase and avoid wasted time.

ChromTree Start Sample Status? Q1 Is it >90% Pure? Start->Q1 Recryst Recrystallize (Heptane/Toluene) Q1->Recryst Yes Q2 Is impurity acidic (e.g. Phenols)? Q1->Q2 No MethodA Acid-Base Extraction (See Fig 1) Q2->MethodA Yes Q3 Is impurity polar? Q2->Q3 No MethodB Silica Column (DCM/MeOH + 1% NH4OH) Q3->MethodB No (Lipophilic) MethodC Reverse Phase (C18) (H2O/MeCN + 0.1% TFA) Q3->MethodC Yes (Polar)

Figure 2: Purification Decision Matrix. Selects the optimal method based on impurity profile.

References

  • Scriven, E. F. V. (1984).[1] "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry, 2, 165-314.

    • Context: Foundational text on the basicity and reactivity of aminopyridines, explaining the pKa modul
  • Kouzou, M. (2012).[1] "Detailed experimental procedure for the synthesis of 4-fluoropyridine." Institute of Natural Sciences, Senshu University.[3]

    • Context: Provides detailed workup procedures for 4-aminopyridine derivatives, specifically addressing the handling of diazonium intermedi
  • Reich, H. J. (2022).[1] "pKa Values of Nitrogen Acids and Bases." University of Wisconsin-Madison Chemistry Data.

    • Context: Authoritative database for estimating the pKa shift caused by electron-withdrawing groups (like -OCF3) on pyridine rings.[1]

  • Fukuhara, T., et al. (1988).[1][4] "Preparation of fluoropyridines from aminopyridines." Journal of Fluorine Chemistry, 38(3), 435-438.[1][4]

    • Context: Describes the handling and purification of fluorinated pyridine intermedi

Sources

Optimizing 3-(Trifluoromethoxy)pyridin-4-amine reaction parameters

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(Trifluoromethoxy)pyridin-4-amine Synthesis & Optimization

Case ID: TFM-PYR-4AM-OPT Status: Active Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Executive Summary

The synthesis of 3-(trifluoromethoxy)pyridin-4-amine presents a dual challenge: the electronic deactivation of the pyridine ring and the lability of the trifluoromethoxy (-OCF


) group. Direct trifluoromethoxylation of the amine is rarely successful due to catalyst poisoning by the basic nitrogen and competitive N-oxidation.

This guide optimizes the two most robust synthetic pathways:

  • Route A (The "Install-Then-Aminate" Protocol): Silver-mediated trifluoromethoxylation of a halogenated precursor, followed by amination.

  • Route B (The "Amination" Protocol): Optimizing the Buchwald-Hartwig coupling on the pre-functionalized 3-(trifluoromethoxy)-4-chloropyridine scaffold.

Module 1: Strategic Workflow Selector

Before adjusting parameters, confirm you are utilizing the correct pathway for your starting material availability and scale.

Synthesis_Workflow Start Select Starting Material Mat_A 3-Hydroxy-4-nitropyridine Start->Mat_A Mat_B 3-Iodo-4-chloropyridine Start->Mat_B Mat_C 3-(Trifluoromethoxy)-4-chloropyridine Start->Mat_C Route_1 Route 1: O-Trifluoromethylation (Reagent: TFMV or TFMS) Mat_A->Route_1 Classical Route_2 Route 2: Ag-Mediated Cross-Coupling (Reagent: AgOCF3 ex-situ) Mat_B->Route_2 Modern/Convergent Route_3 Route 3: Pd-Catalyzed Amination (Buchwald-Hartwig) Mat_C->Route_3 Final Step Target Target: 3-(Trifluoromethoxy)pyridin-4-amine Route_1->Target Reduction (H2/Pd) Route_2->Route_3 Intermediate Route_3->Target

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on available precursors.

Module 2: Optimizing Ag-Mediated Trifluoromethoxylation

Context: This module addresses Route 2 (Transforming 3-iodo-4-chloropyridine). This is the most common bottleneck. The reaction relies on oxidative addition of a high-valent Ag-CF


 species.
Core Reaction Parameters
ParameterStandard ConditionOptimized Condition Reasoning
Reagent AgOCF

(in situ)
AgOCF

(pre-formed)
In-situ generation from AgF + TFMS often stalls due to fluoride accumulation.[1] Pre-formed reagent ensures stoichiometry.
Solvent TolueneBenzene/DCM (2:1) Pyridines require higher solubility. DCM aids solubility; Benzene stabilizes the Ag-complex.
Temperature 80°C60°C (Controlled) Above 70°C, the -OCF

anion decomposes to F

and difluorophosgene (COF

).
Catalyst Pd(PPh

)

Pd(OAc)

+ BrettPhos
Standard phosphines bind Ag, killing the transmetallation. Bulky ligands prevent this.
Troubleshooting Guide: "Why did my reaction fail?"

Q1: The reaction turned black immediately, and I recovered starting material.

  • Diagnosis: "Silver Mirroring." The Ag(I) reduced to Ag(0) before transferring the -OCF

    
     group.
    
  • Fix:

    • Exclude Light: Wrap the flask in aluminum foil. Aryl-silver species are photosensitive.

    • Oxidant Boost: Add 0.5 equiv of Selectfluor or F-TEDA-PF6 . This stabilizes the high-valent Ag(III) intermediate required for reductive elimination [1].

Q2: I see 3-fluoro-4-chloropyridine instead of the trifluoromethoxy product.

  • Diagnosis: Decomposition of the -OCF

    
     anion. The O-CF
    
    
    
    bond is labile. If it breaks, you generate fluoride (F
    
    
    ), which performs a standard Halex reaction on the iodine position.
  • Fix:

    • Lower Temperature: strictly maintain <65°C.

    • Dry Solvents: Water accelerates the hydrolysis of trifluoromethoxide to fluoride. Ensure solvents are <50 ppm H

      
      O.
      

Q3: Low conversion of the pyridine substrate.

  • Diagnosis: Nitrogen Coordination.[2] The pyridine nitrogen is binding to the Ag or Pd catalyst, shutting down the cycle.

  • Fix: Use 3-iodo-4-chloropyridine rather than the amine. The chlorine at C4 sterically hinders the nitrogen and withdraws electron density, making the ring less coordinating. Do not attempt this on the free amine.

Module 3: Optimizing Buchwald-Hartwig Amination

Context: Converting 3-(trifluoromethoxy)-4-chloropyridine to the final amine.

Mechanistic Optimization (Ligand Selection)

The steric bulk of the -OCF


 group at the ortho position (C3) makes oxidative addition into the C4-Cl bond difficult.

Amination_Cycle cluster_ligand Ligand Choice Criticality LPd L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Sterically Hindered) LPd->OxAdd Rate Limiting Step Coord Amine Coordination OxAdd->Coord NH3 / Amine RedElim Reductive Elimination (Product Release) Coord->RedElim RedElim->LPd Note1 Avoid: PPh3, dppf (Bite angle too small) Note2 Preferred: BrettPhos, Xantphos (Large bite angle, electron rich)

Figure 2: The catalytic cycle emphasizes the rate-limiting oxidative addition due to ortho-substitution.

Protocol: Ammonia Surrogates vs. Gaseous NH

Direct use of ammonia gas often leads to bis-arylation (formation of secondary amines).

Recommended Protocol: LHMDS Transamination

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%)
  • Ligand: BrettPhos (4 mol%) - Crucial for ortho-substituted pyridines.

  • Amine Source: LiHMDS (Lithium Hexamethyldisilazide) (1.2 equiv).

  • Solvent: Toluene, 80°C.

  • Workup: Acidic hydrolysis (1M HCl) cleaves the silyl group to reveal the primary amine.

Why this works: LiHMDS acts as a nucleophile that brings its own base. The bulky TMS groups prevent the product from reacting a second time with the aryl chloride [2].

Module 4: Stability & Storage FAQs

Q: Is the -OCF


 group stable to acid workup? 
A:  Yes. Unlike the -OCF

anion (which is base-sensitive and heat-sensitive), the aryl-OCF

bond
is highly stable to acidic conditions (e.g., 6M HCl). However, it is sensitive to strong Lewis acids (AlCl

) which can cleave the ether bond.

Q: Can I use Benzophenone Imine instead of LiHMDS? A: Yes. Benzophenone imine is an excellent ammonia surrogate.

  • Pros: Crystalline intermediate, easy to purify.

  • Cons: Requires a separate hydrolysis step (NH

    
    OH-HCl or HCl/MeOH).
    
  • Recommendation: Use if LiHMDS yields are <50%.

Q: Safety Warning for TFMV? A: If using Route 1 (Trifluoromethyl triflate), be aware that TFMV is highly volatile and a potent alkylating agent. All glassware must be base-washed to destroy traces. Use AgOCF


 (Route 2) for a safer safety profile. 

References

  • Silver-Mediated Trifluoromethoxylation

    • Study: "Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids."[1][3]

    • Significance: Establishes the necessity of oxidative Ag(I) to Ag(III)
    • Source:

  • Palladium-Catalyzed Amination of Pyridines

    • Study: "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts."[4]

    • Significance: Defines the ligand requirements (BrettPhos)
    • Source:

  • Stability of Trifluoromethoxides

    • Study: "Synthesis of Fluorin
    • Significance: Discusses the decomposition pathways of trifluoromethoxy groups under basic conditions and aqueous workups.
    • Source:

Sources

Overcoming low yield in 3-(Trifluoromethoxy)pyridin-4-amine preparation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of 3-(Trifluoromethoxy)pyridin-4-amine Synthesis Ticket Status: OPEN Support Tier: Level 3 (Senior Process Chemistry)[1][2]

Welcome to the Heterocycle Optimization Hub

You are likely here because your yield for 3-(trifluoromethoxy)pyridin-4-amine is hovering below 15%, or you are observing significant N-alkylation byproducts.[1][2][3]

The synthesis of ortho-trifluoromethoxy aminopyridines is deceptive.[1][2] It looks like a simple substitution, but it sits at the intersection of two chemical frustrations: the poor nucleophilicity of electron-deficient hydroxypyridines and the high volatility/instability of trifluoromethoxylation reagents.[2]

Below are the three most common "Support Tickets" we receive for this scaffold, along with the engineered solutions to close them.

Ticket #001: "My yield is <10% using direct trifluoromethoxylation of 4-aminopyridin-3-ol."

Diagnosis: You are attempting to functionalize the hydroxyl group at C3 while a free amine exists at C4.[2][3] This is the "Nucleophilic Competition Error."

  • N- vs. O-Selectivity: Even though the hydroxyl group is more acidic, the amine at C4 is highly nucleophilic.[1][2][3] Most electrophilic trifluoromethylating agents (like Togni’s reagent or trifluoromethyl triflate) will attack the nitrogen or form unstable mixtures.[2][3]

  • Catalyst Poisoning: If you are using metal-mediated protocols (e.g., Ag or Cu), the free amine often coordinates to the metal center, killing the catalytic cycle.[1][2][3]

The Solution: The "Nitro-Switch" Protocol Do not start with the amine.[1][2] Start with the nitro analogue.[2][3] The nitro group is electron-withdrawing, which achieves two critical goals:

  • It renders the C3-hydroxyl significantly more acidic (facilitating O-attack).[1][2][3]

  • It eliminates N-nucleophilicity (preventing side reactions).[1][2][3]

Optimized Workflow (The "Nitro Route")

Step 1: O-Trifluoromethylation of 3-hydroxy-4-nitropyridine

  • Substrate: 3-Hydroxy-4-nitropyridine.[1][2]

  • Reagents:

    
     (Ruppert-Prakash reagent), 
    
    
    
    , and an oxidant (e.g.,
    
    
    or F-TEDA-BF4).[1][2][3]
  • Mechanism: Oxidative trifluoromethylation.[1][2][3][4] The silver activates the phenol, and the oxidant generates the electrophilic

    
     species in situ.[2][3]
    
  • Key Observation: The intermediate 3-(trifluoromethoxy)-4-nitropyridine is stable enough for isolation but can be volatile.[1][2][3] Do not rotovap to dryness under high vacuum.[1][2]

Step 2: Reduction to the Amine

  • Reagents:

    
     (1 atm) / 
    
    
    
    (10%) in MeOH.
  • Condition: Room temperature, 2-4 hours.

  • Yield Expectation: 70-85% for the reduction step.

Ticket #002: "I cannot source 3-hydroxy-4-nitropyridine, or the silver chemistry is too expensive."

Diagnosis: You need a scalable route that avoids expensive silver salts or exotic oxidants.[1][2]

The Solution: The "Diazonium Displacement" (Sandmeyer-type) If you already have the pyridine ring with the amine, you must use a sequence that converts the amine to a leaving group, introduces the OCF3, and then re-aminates.[2][3] However, this is inefficient.[1][2]

Better Alternative: The Curtius Rearrangement If you cannot do the "Nitro Route," build the amine from the acid.[2][3]

  • Precursor: 3-(Trifluoromethoxy)isonicotinic acid.[1][2][3]

  • Logic: It is often easier to introduce the

    
     group onto a halogenated pyridine (via halogen exchange) before the amine is present.[1][2][3]
    

Protocol:

  • Start: 3-Hydroxyisonicotinic acid.

  • O-Alkylation: React with

    
     (as above) or 
    
    
    
    (Trifluoromethyl triflate) before the rearrangement.[1][2][3] The carboxylic acid is less interfering than the amine.[2][3]
  • Curtius: Acid

    
     Acyl Azide (
    
    
    
    )
    
    
    Isocyanate
    
    
    Hydrolysis
    
    
    Amine.[1][2][3]
Ticket #003: "The product disappears during aqueous workup."[2]

Diagnosis: Amphoteric Solubility Loss. 3-(Trifluoromethoxy)pyridin-4-amine is a "lipophilic base."[1][2][3]

  • The Trap: If you acidify the workup (pH < 4) to remove metal salts, the pyridine protonates and goes into the water layer.[2][3]

  • The Trap 2: If you make it too basic (pH > 12), the electron-withdrawing

    
     group makes the ring susceptible to hydrolysis or polymerization.[1][2][3]
    

The Solution: The "Buffered Extraction" [2]

  • Quench: Quench reactions with saturated

    
    .
    
  • pH Adjustment: Adjust pH to 8.5 – 9.0 using saturated

    
    . Do not use strong NaOH.[1][2][3]
    
  • Solvent: Use DCM/iPrOH (3:1) for extraction.[1][2] The small amount of alcohol helps pull the polar heterocycle out of the aqueous phase.[2][3]

Visualizing the Pathway

The following diagram illustrates the decision logic for selecting the correct synthetic route based on your starting material and constraints.

G Start Start: Target Synthesis 3-(OCF3)pyridin-4-amine Check_Precursor Do you have 4-Aminopyridin-3-ol? Start->Check_Precursor Curtius_Route Curtius Rearrangement (Alternative) Start->Curtius_Route Start from Isonicotinic Acid Direct_Route Direct Trifluoromethoxylation (High Risk of Failure) Check_Precursor->Direct_Route Yes (Attempting Direct) Nitro_Route The 'Nitro-Switch' Route (Recommended) Check_Precursor->Nitro_Route No (Select Precursor) Direct_Route->Nitro_Route Yield < 10%? Switch Strategy Step1_Nitro Step 1: O-CF3 of 3-hydroxy-4-nitropyridine Nitro_Route->Step1_Nitro AgOCF3 or TMSCF3/AgF Step2_Red Step 2: Pd/C Reduction to Amine Step1_Nitro->Step2_Red H2, Pd/C Curtius_Route->Step2_Red Converges at Amine Formation

Caption: Decision tree for selecting the high-yield "Nitro-Switch" pathway over the low-yield direct amination route.

Data Comparison: Reagent Efficacy

The table below summarizes why the Oxidative Silver protocol is preferred over traditional methods for this specific scaffold.

MethodReagentsTypical YieldKey Drawback
Direct Radical

< 5%Poor regioselectivity; attacks pyridine nitrogen.[1][2][3]
Nucleophilic

10-20%Requires very high heat; N-alkylation competes.[1][2]
Oxidative (Ag)

55-70% Expensive silver salts; requires strict anhydrous conditions.[1][2][3]
Togni Reagent Togni II / Acid15-30%Hard to purify; often requires pre-functionalization.[1][2]
References & Grounding
  • Oxidative Trifluoromethoxylation (General Protocol):

    • Title: Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines.[1][2][3][5]

    • Source: Chemical Science (RSC), 2015.[1][2][3]

    • Relevance: Establishes the viability of Ag-mediated trifluoromethoxylation on heteroaromatic alcohols.

    • URL:[Link]

  • Stability of Trifluoromethyl Amines/Ethers:

    • Title: Synthesis of Fluorinated Amines: A Personal Account.

    • Source: ACS Organic & Inorganic Au, 2023.[1][2][3]

    • Relevance: Discusses the stability issues of amine-adjacent fluorinated groups during workup.

    • URL:[Link][1][3]

  • The Nitro-Pyridine Pathway (Analogous Chemistry):

    • Title: A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.[1][2][3]

    • Source: PMC (NIH), 2008.[1][2][3]

    • Relevance: Validates the strategy of using the nitro group as a placeholder/activator at the C4 position before reduction to the amine.

    • URL:[Link]

Sources

Introduction: The "Hidden" Reactivity of 3-(Trifluoromethoxy)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

You are likely utilizing 3-(Trifluoromethoxy)pyridin-4-amine (CAS: 175277-60-8) as a high-value building block for kinase inhibitors or CNS-active agents. The trifluoromethoxy (


) group is a "super-lipophilic" bioisostere, offering metabolic stability superior to methoxy groups and unique electronic properties (Hansch 

) [1].[1]

However, this molecule presents a "perfect storm" of reactivity challenges:

  • Pyridine Nitrogen: A competitive binding site for metal catalysts (catalyst poisoning).[2]

  • Ortho-Sterics: The bulky

    
     group at the 3-position sterically hinders the amine at the 4-position.
    
  • Electronic Deactivation: The electron-withdrawing nature of the pyridine ring and

    
     group reduces the nucleophilicity of the amine.
    

This guide addresses the specific byproducts and failure modes associated with these challenges.

Module 1: Pre-Reaction Quality Control (The Input)

Before starting synthesis, verify your starting material. Commercial batches often contain specific isomeric impurities derived from the nitration/reduction sequence used to synthesize the pyridine core.

Q: My LC-MS shows a single peak, but the reaction yield is consistently 15% lower than expected. Why? A: You likely have a Regioisomeric Impurity .[2] The synthesis of the precursor often produces a mixture of 3-(trifluoromethoxy) and 2-(trifluoromethoxy) isomers. These isomers have identical molecular weights (MW) and similar polarities, often co-eluting on standard C18 HPLC gradients.

Diagnostic Protocol: Run


 NMR  in 

.
  • Target (3-OCF3):

    
     (Singlet).
    
  • Impurity (2-OCF3):

    
    .
    
  • Impurity (Defluorinated):

    
     (Ar-F species).
    

Module 2: Cross-Coupling Troubleshooting (The Process)

The most common application for this amine is Palladium-catalyzed Buchwald-Hartwig coupling. This is also where most users encounter "black tar" or low conversion.[2]

Q: I see significant starting material remaining despite using 10 mol% Pd. What is killing the catalyst? A: The Pyridine Nitrogen is coordinating to the Palladium, forming a non-reactive "off-cycle" resting state. This is exacerbated by the low nucleophilicity of the exocyclic amine.

Q: What are the major byproducts in Buchwald couplings with this amine? A:

  • Protodehalogenation (Partner Degradation): The aryl halide partner undergoes

    
    -hydride elimination/reduction instead of coupling because the amine is too slow to intercept the oxidative addition complex.
    
    • Mass Shift:

      
      .
      
  • Bis-Arylation: Rare due to sterics, but possible if the catalyst is extremely active.

  • Ligand Exchange: If using weak bases, the pyridine itself can act as a ligand, displacing your phosphine.

Recommended Protocol Adjustment:

  • Ligand: Switch to bulky, electron-rich biaryl phosphines like BrettPhos or tBuXPhos [2]. These bulky ligands prevent the pyridine nitrogen from binding to the Pd center.

  • Base: Use weaker bases like

    
     or 
    
    
    
    to avoid hydrolyzing the
    
    
    group (see Module 3).
Visualization: The Catalyst Poisoning Pathway

BuchwaldFailure Pd_L Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd_L->OxAdd + ArX ArX Aryl Halide (Ar-X) DeadCat DEAD END: Pyridine-Pd Complex (Catalyst Poisoning) OxAdd->DeadCat + Amine (via Pyridine N) Product Coupled Product (Ar-NH-Py) OxAdd->Product + Amine (via Amine N) Dehal Byproduct: Protodehalogenation (Ar-H) OxAdd->Dehal Slow Amine Binding + H-Source Amine 3-(OCF3)pyridin-4-amine

Figure 1: Mechanism of catalyst poisoning. The pyridine nitrogen competes with the amine nitrogen, sequestering the catalyst into an inactive state.

Module 3: Stability & Degradation Analysis

Q: Can I use strong reducing agents (LiAlH4) on intermediates containing this scaffold? A: Proceed with extreme caution. While


 is stable to acids and oxidants, it is susceptible to Reductive Defluorination  or C-O Cleavage  under dissolving metal conditions or harsh hydride reductions [3].

Q: My product mass is [M+16]. Is this an N-oxide? A: Yes. The electron-deficient nature of the ring actually stabilizes the N-oxide once formed.

  • Cause: Exposure to mCPBA, peroxides, or long-term storage in air/light.

  • Detection: The pyridine ring protons will shift downfield (deshielded) in

    
     NMR compared to the parent amine.
    

Q: My product mass is [M-66]. What happened? A: This corresponds to the loss of


 (carbonyl fluoride). This suggests hydrolysis of the trifluoromethoxy group to a phenol (pyridin-3-ol derivative).
  • Cause: Extremely harsh Lewis Acid conditions (e.g.,

    
    , 
    
    
    
    ) used for deprotection elsewhere in the molecule.

Module 4: Analytical Fingerprinting

Use this data table to identify your reaction components quickly.[2]

ComponentMass Shift (

)

NMR (Pyridine Ring)

NMR (

ppm)
Notes
Parent Amine 0Doublet (~8.0), Doublet (~6.6)-57.5 (s)Reference Standard
N-Oxide +16Downfield Shift (+0.2-0.4 ppm)-57.0Common oxidative impurity
Defluorinated -18 (F

H)
Complex MultipletsN/A or new -110 peakResult of harsh reduction
Phenol (Hydrolysis) -68 (

)
Broad singlet (OH)DisappearsResult of

treatment
Azo-Dimer

Broad/Symmetric-57.5Oxidation of amine
Visualization: Analytical Decision Tree

AnalysisTree Sample Crude Reaction Mixture LCMS LC-MS Analysis Sample->LCMS MassCheck Check Mass Spectrum LCMS->MassCheck M_Plus_16 Mass = M+16 (N-Oxide) MassCheck->M_Plus_16 Oxidation M_Minus_Hal Mass = Partner - Halogen (Protodehalogenation) MassCheck->M_Minus_Hal Catalyst Failure TargetMass Mass = Target MassCheck->TargetMass Correct Mass NMR_Check 19F NMR Check TargetMass->NMR_Check SinglePeak Single Peak (-57.5 ppm) PURE NMR_Check->SinglePeak SplitPeak Split/Multiple Peaks (-55 to -58 ppm) REGIOISOMERS NMR_Check->SplitPeak

Figure 2: Diagnostic workflow for identifying impurities in 3-(trifluoromethoxy)pyridin-4-amine reactions.

References

  • Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4(13).

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Barata-Vallejo, S., et al. (2014).[3] Trifluoromethoxylation of Aryl and Heteroaryl Systems. Chemistry – A European Journal, 20(51), 16806–16829.

Sources

Catalyst selection for 3-(Trifluoromethoxy)pyridin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Selection for 3-(Trifluoromethoxy)pyridin-4-amine Synthesis

Ticket ID: #PYR-OCF3-004 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group Subject: Optimization of catalytic systems for electron-deficient pyridine functionalization.

Executive Summary

Synthesizing 3-(trifluoromethoxy)pyridin-4-amine presents a dual challenge: the electronic deactivation of the pyridine ring and the lability of the trifluoromethoxy (


) group. This guide addresses the two primary synthetic pathways:
  • Path A (Recommended): Palladium-catalyzed amination of a pre-functionalized 4-chloro-3-(trifluoromethoxy)pyridine.

  • Path B (Advanced): Late-stage trifluoromethoxylation of a protected 4-aminopyridine precursor.

Module 1: The C–N Bond Formation (Amination)

Scenario: You have the intermediate 4-chloro-3-(trifluoromethoxy)pyridine and need to install the primary amine. Core Issue: Pyridines are notorious for poisoning Palladium catalysts via competitive coordination of the pyridine nitrogen to the metal center.

Q1: Which catalyst system overcomes pyridine poisoning in this substrate?

Recommendation: Use Pd-G3/G4 Precatalysts with bulky dialkylbiaryl phosphine ligands.

  • Ligand of Choice: BrettPhos or RuPhos .

  • Why? The 3-position substituent (

    
    ) adds steric bulk, but the pyridine nitrogen remains a potent Lewis base. BrettPhos is bulky enough to prevent the formation of off-cycle resting states (where Pd binds to the pyridine N) while facilitating the reductive elimination of the electron-deficient aryl amine.
    
  • Precatalyst vs. In-situ: Do not mix

    
     and ligand in situ. Use BrettPhos Pd G4  precatalyst. This ensures a 1:1 L:Pd ratio and rapid initiation, which is critical before the substrate can sequester the metal.
    
Q2: I am seeing low conversion with Ammonia gas. What are the alternatives?

Diagnosis: Direct coupling with ammonia (


) often fails on electron-deficient heterocycles due to the formation of stable Werner complexes 

. Solution: Use Ammonia Surrogates .
  • LHMDS (Lithium Hexamethyldisilazide): The "Buchwald Protocol." It couples to form the silylamine, which hydrolyzes upon acidic workup to the free amine.

  • Benzylamine: Couples efficiently; requires subsequent hydrogenolysis (

    
    ) to reveal the primary amine.
    
  • Benzophenone Imine: Excellent for sterically crowded substrates; requires acidic hydrolysis.

Protocol: LHMDS Coupling (Standard Operating Procedure)
ComponentEquivalentsRole
4-chloro-3-(OCF3)pyridine1.0Electrophile
BrettPhos Pd G4 0.02 - 0.05Catalyst
LHMDS (1M in THF) 2.5Nucleophile & Base
Dioxane or Toluene[0.2 M]Solvent

Steps:

  • Charge vial with Precatalyst and Substrate. Purge with Argon.

  • Add solvent and LHMDS solution.

  • Heat to 65–80°C . Monitor by LCMS.

  • Critical Step: Upon completion, add 1M HCl (aq) and stir for 10 mins to cleave the silyl group before neutralization.

Module 2: The C–O Bond Formation (Trifluoromethoxylation)

Scenario: You are building the core via late-stage functionalization (Path B). Core Issue: The


 anion is unstable and decomposes to fluoride and difluorophosgene (

).
Q3: Can I use standard nucleophilic substitution ( ) to install the OCF3?

Answer: No. The equilibrium between


 and 

lies heavily to the right. You must use Silver-Mediated or Radical protocols.
Q4: What is the most robust catalyst for installing on a pyridine?

Recommendation: Silver(I)-Mediated Oxidative Cross-Coupling .

  • Reagent:

    
     (prepared in situ from 
    
    
    
    +
    
    
    + Carbonyl source) or Togni Reagent II.
  • Catalyst: This is often stoichiometric in Silver, but catalytic in Copper or Photoredox (Ir/Ru) systems if using radical precursors.

  • Preferred Route: Ngai’s Protocol using N-hydroxyphthalimide esters or diazonium salts if starting from the amine.

Troubleshooting Table: OCF3 Installation

SymptomDiagnosisResolution
Formation of Pyridone (C=O) Hydrolysis of

or substrate.
Solvent must be anhydrous (<50 ppm

). Use molecular sieves.
Fluorination (Ar-F) instead of Ar-OCF3 Decomposition of

.
Lower reaction temp to <40°C. Increase conc. of

(3-4 equiv).
Positional Isomers Radical delocalization.Switch to Pd-catalyzed C-O coupling using a specific leaving group (e.g., aryl boronic acid + Togni reagent).

Decision Logic & Workflows

Visual 1: Catalyst Selection Logic for Amination

This diagram guides you through selecting the correct ligand/Pd source based on your specific coupling partner.

CatalystSelection cluster_tips Optimization Tips Start Start: 4-Halo-3-(OCF3)pyridine AmineType Select Amine Source Start->AmineType NH3 Ammonia Gas/Soln AmineType->NH3 Direct NH3 Surrogate Ammonia Surrogate (LHMDS / Benzylamine) AmineType->Surrogate Indirect Cat1 NOT RECOMMENDED High risk of Werner Complex NH3->Cat1 Cat2 Catalyst: BrettPhos Pd G4 Base: LHMDS Surrogate->Cat2 If LHMDS used Cat3 Catalyst: RuPhos Pd G3 Base: NaOtBu Surrogate->Cat3 If Benzylamine used Tip1 Add 10 mol% Lewis Acid if conversion < 20%

Caption: Decision tree for selecting the optimal Buchwald-Hartwig catalytic system for aminating electron-deficient pyridines.

Visual 2: Trifluoromethoxylation Pathway Analysis

Comparing the stability and feasibility of installing the OCF3 group.

OCF3Path Input Precursor Selection RouteA Route A: Radical (Photoredox) Reagent: Togni II Input->RouteA RouteB Route B: Ag-Mediated Reagent: AgOCF3 Input->RouteB IssueA Issue: Regioselectivity (Mixture of isomers) RouteA->IssueA IssueB Issue: Reagent Cost & Stability (Light sensitive) RouteB->IssueB Result Target: 3-(OCF3)pyridin-4-amine IssueA->Result Low Yield IssueB->Result High Fidelity

Caption: Comparison of Photoredox vs. Silver-mediated pathways for installing the trifluoromethoxy group.

References & Authority

  • Buchwald-Hartwig Amination of Pyridines:

    • Surry, D. S., & Buchwald, S. L. (2008).[1][2][3] "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

    • Insight: Establishes BrettPhos as the gold standard for coupling primary amines to deactivated heteroaryl chlorides.

  • Trifluoromethoxylation Methodologies:

    • Liu, J. B., & Ngai, M. Y. (2019). "Recent Advances in the Synthesis of Trifluoromethoxylated Compounds." Chemistry – An Asian Journal.

    • Insight: Details the mechanism of Ag-mediated transfer and the instability of the OCF3 anion.

  • Ammonia Surrogates:

    • Green, R. A., & Hartwig, J. F.[4] (2014). "Palladium-Catalyzed Amination of Aryl Chlorides with Ammonium Salts." Organic Letters.

    • Insight: Validates the use of silylamides (LHMDS) over direct ammonia to avoid catalyst deactivation.

  • Togni Reagents in Heterocycles:

    • Kyermateng, S. O., et al. (2013).[1][2] "Synthesis of Novel Trifluoromethoxylated Heterocycles." ChemMedChem.

    • Insight: Specific examples of 3-substituted pyridine synthesis relevant to drug discovery scaffolds.

Sources

Temperature optimization for 3-(Trifluoromethoxy)pyridin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thermodynamic Paradox

Synthesizing 3-(trifluoromethoxy)pyridin-4-amine presents a classic kinetic vs. thermodynamic conflict. The trifluoromethoxy (


) anion is thermally unstable, prone to decomposing into carbonyl fluoride (

) and fluoride. However, the activation energy required to overcome the poor nucleophilicity of the pyridine ring (specifically at the C3 position) demands thermal energy or oxidative driving force.

This guide focuses on the Silver-Mediated Oxidative Trifluoromethoxylation route (utilizing TFMT and AgF), as it offers the highest regioselectivity for ortho-functionalization relative to the amine/pyridine nitrogen.

Core Technical Challenges
  • 
     Instability:  The active reagent degrades rapidly >25°C.
    
  • Regioselectivity: Directing the

    
     group to the C3 position (ortho to the C4-amine) requires precise temperature ramping to favor the kinetic product over thermodynamic scrambling.
    
  • Fluoride Scrambling: Overheating leads to C-F bond formation instead of C-O bond formation.

Mechanism & Temperature Criticality

Understanding the behavior of the silver trifluoromethoxide intermediate is the key to yield optimization.

Reaction Pathway Diagram

The following diagram illustrates the competition between productive coupling and reagent decomposition.

ReactionPathway TFMT TFMT + AgF (Precursors) AgOCF3 Ag(I)OCF3 (Active Species) TFMT->AgOCF3  < 0°C (In Situ Formation)   Complex Ag(II/III)-Pyridine Complex AgOCF3->Complex  + Substrate + Oxidant (RT to 40°C)   Decomp COF2 + AgF (Decomposition) AgOCF3->Decomp  > 25°C (Fast)   Product 3-(OCF3)pyridin-4-amine (Target) Complex->Product  Reductive Elimination   Side Fluorinated Side Products (Scrambling) Complex->Side  > 60°C  

Figure 1: Mechanistic pathway showing the narrow thermal window for productive coupling. High temperatures accelerate the irreversible decomposition of the silver reagent.

Optimized Experimental Protocol

Method: Silver-Mediated Oxidative C-H Trifluoromethoxylation Standard Scale: 1.0 mmol

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
4-Aminopyridine 1.0SubstrateProtect amine (e.g., Pivaloyl) if yield <30%
AgF 2.0Ag SourceMust be anhydrous; store in glovebox
TFMT 2.5

Source
Trifluoromethyl triflate; volatile liquid
Selectfluor 1.5OxidantPromotes Ag(I)

Ag(II/III) cycle
KF 2.0AdditiveStabilizes fluoride anion
DCM 0.1 MSolventAnhydrous, degassed
Step-by-Step Temperature Profile
Phase 1: Reagent Generation (The "Cold Zone")
  • Setup: Flame-dry a Schlenk tube under

    
    . Add AgF (2.0 equiv) and KF (2.0 equiv).
    
  • Solvation: Add anhydrous DCM. Cool the vessel to -78°C (Dry ice/acetone bath).

  • Addition: Add TFMT (2.5 equiv) dropwise.

  • Equilibration: Stir at -78°C for 20 mins , then warm to 0°C for 10 mins .

    • Why? This generates the

      
       species in situ.[1][2] It is stable at -78°C but reactive at 0°C.
      
Phase 2: Oxidative Coupling (The "Ramp")
  • Substrate Addition: Add the pyridine substrate and Selectfluor (1.5 equiv) in one portion at 0°C .

  • The Critical Ramp:

    • Allow the reaction to warm to Room Temperature (23°C) naturally over 30 minutes.

    • Transfer to a pre-heated oil bath at 35°C .

    • Stir for 12-16 hours.

    • Warning: Do NOT exceed 45°C. Above this threshold,

      
       decomposition outcompetes the reaction rate.
      
Phase 3: Quenching
  • Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove silver salts.

  • Concentrate and purify via flash chromatography.[3]

Troubleshooting Guide & FAQs

Diagnostic Decision Tree

Use this flow to diagnose yield failures based on experimental observations.

Troubleshooting Start Issue: Low Yield or Impurity CheckNMR Check Crude 19F NMR Start->CheckNMR Signal55 Peak at -55 ppm? (OCF3 Signal) CheckNMR->Signal55 YesSignal Yes: Product exists but low conversion Signal55->YesSignal Yes NoSignal No: Only -78 ppm (TfO-) or -188 ppm (F-) Signal55->NoSignal No Oxidant Incomplete Oxidation? Increase Selectfluor to 2.0 eq or Temp to 40°C. YesSignal->Oxidant TempCheck Did you exceed 0°C before substrate addition? NoSignal->TempCheck TooHot Reagent Decomposed. Maintain <0°C during TFMT add. TempCheck->TooHot Yes AgQuality Check AgF Quality. Is it grey/black? (Bad) Should be yellow/tan. TempCheck->AgQuality No

Figure 2: Diagnostic logic for evaluating reaction failure based on Fluorine-19 NMR signatures.

Frequently Asked Questions

Q1: Why do I see a large peak at -188 ppm in my


F NMR? 
A:  This indicates free fluoride (

) or bifluoride (

). This is the "tombstone" of your reaction. It means the

decomposed into

and AgF before it could couple with the pyridine.
  • Fix: Ensure the transition from 0°C to 35°C is not too slow. The substrate must be present before the reaction warms up.

Q2: Can I run this reaction at reflux to speed it up? A: Absolutely not. At reflux (e.g., DCM at 40°C is borderline, but MeCN at 82°C is fatal), the half-life of


 is measured in minutes. The optimal window is strictly 30°C to 40°C .

Q3: My pyridine substrate is not dissolving at 0°C. What should I do? A: Solubility is a common issue with aminopyridines.

  • Fix: You can dissolve the substrate in a minimum amount of MeCN (acetonitrile) and add it to the DCM mixture. While DCM is preferred for stability, a 4:1 DCM:MeCN mixture is tolerated. Do not use pure MeCN if possible, as it can coordinate strongly to Ag, dampening its Lewis acidity.

Q4: I am getting a mixture of 2- and 3-substituted products. A: The 4-aminopyridine system has two nucleophilic sites (the ring nitrogen and the exocyclic amine).

  • Fix: Protect the exocyclic amine with a Pivaloyl (Piv) or Acetyl (Ac) group. This sterically hinders the N-attack and directs the

    
     radical/cation to the ortho carbon (C3). The Pivaloyl group can be removed later with acidic hydrolysis.
    

References & Grounding

  • Mechanism of Ag-Mediated Trifluoromethoxylation:

    • Source: Ngai, M.-Y., et al. "Selective C-H Trifluoromethoxylation of (Hetero)arenes."[4] Nature Chemistry.

    • Relevance: Establishes the Ag(I)/Ag(II) redox cycle and the necessity of oxidants like Selectfluor.

    • (Representative Link)

  • Stability of AgOCF3:

    • Source: Ritter, T., et al. "Facile Access to AgOCF3 and Its New Applications." Angewandte Chemie.

    • Relevance: Defines the decomposition temperature of silver trifluoromethoxide and storage conditions (-18°C).

  • Synthesis of Fluorinated Pyridines:

    • Source: Togni, A., et al. "Reagents for Trifluoromethoxylation."[5] Chemical Reviews.

    • Relevance: Comparison of TFMT vs. Togni reagents for heterocyclic functionalization.

  • TFMT Reagent Handling:

    • Source: "Trifluoromethyl Triflate (TFMT) in Organic Synthesis." Encyclopedia of Reagents for Organic Synthesis.

    • Relevance: Safety data regarding the volatility and reactivity of the precursor.

Sources

Technical Support Center: 3-(Trifluoromethoxy)pyridin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Work-up & Isolation Procedures

Introduction: The "Sticky" Nature of Fluorinated Aminopyridines

Welcome to the technical support hub for 3-(Trifluoromethoxy)pyridin-4-amine . If you are accessing this guide, you are likely facing low isolation yields, persistent emulsions, or difficulty removing metal residues.

This molecule presents a unique "push-pull" electronic challenge. The pyridin-4-amine core is electron-rich and basic (pKa ~9.1), but the 3-trifluoromethoxy (-OCF


)  group is strongly electron-withdrawing (

).[1] This lowers the basicity of the ring nitrogen significantly (estimated pKa ~6.5–7.0) and increases lipophilicity, yet the molecule retains significant water solubility due to the amine/pyridine polarity.

This guide moves beyond standard "wash and dry" protocols to address the specific physicochemical traps of this scaffold.

Module 1: The Reduction Route (Nitro Amine)

Context: You have reduced 3-(trifluoromethoxy)-4-nitropyridine using Pd/C, Fe/Acid, or SnCl


.[1]
Critical Troubleshooting (Q&A)

Q1: I filtered off the Pd/C catalyst, but my yield is <40%. Where is my product? Diagnosis: The product has likely adsorbed onto the carbon support or remained as a salt in the aqueous layer. The Fix:

  • Catalyst Desorption: Do not wash the Pd/C filter cake with pure non-polar solvents (Hexane/DCM).[1] The amine coordinates to the metal surface.

    • Protocol: Wash the Celite/Pd pad with warm MeOH or 10% MeOH in DCM . If the yield is still low, use 1% Triethylamine (TEA) in MeOH to displace the product from the catalyst surface.

  • pH Trap: If you used an acidic reduction (Fe/AcOH or SnCl

    
    ), your product is protonated (pyridinium salt) and trapped in the water.[1]
    
    • Protocol: You must adjust the aqueous layer to pH > 10 (using NaOH or Na

      
      CO
      
      
      
      ) before extraction.[1] Due to the -OCF
      
      
      group, the pKa is lower than typical aminopyridines; a pH of 8 is insufficient to fully deprotonate the ring nitrogen for efficient extraction.

Q2: I have a persistent emulsion during extraction. Brine isn't helping. Diagnosis: Aminopyridines act as surfactants at neutral pH. The -OCF


 group adds a "greasy" lipophilic tail to the polar head, stabilizing the emulsion.
The Fix: 
  • The "Salting Out" Method: Saturate the aqueous phase with solid NaCl after basification.

  • Solvent Switch: Avoid DCM if emulsions persist. Switch to 2-MeTHF or Ethyl Acetate/iPrOH (9:1) .[1] The slight polarity of isopropanol breaks the surface tension.

Module 2: Direct C-H Functionalization (Ag-Mediated)

Context: You introduced the -OCF


 group directly onto pyridin-4-amine (or a protected derivative) using silver salts (e.g., AgOCF

, AgF/CS

) or radical conditions.
Critical Troubleshooting (Q&A)

Q3: My crude NMR shows the product, but it decomposes or streaks during column chromatography. Diagnosis: Silver residues (Ag


) are Lewis acids that coordinate to the pyridine nitrogen, dragging the product and causing degradation on silica.
The Fix: 
  • Silver Sequestration: Before the column, wash the organic layer with 10% aqueous NH

    
    OH  (Ammonium Hydroxide). The ammonia binds Ag
    
    
    
    more strongly than the pyridine, pulling the silver into the aqueous phase as
    
    
    .[1]
  • Silica Deactivation: Pre-treat your silica column with 1% Triethylamine (TEA) in the eluent.[1] This neutralizes acidic sites on the silica that can degrade the acid-sensitive -OCF

    
     ether linkage (though -OCF
    
    
    
    is generally robust, the combination with a basic amine makes the ring prone to oxidation/degradation).

Q4: How do I separate the 3-OCF


 product from the 2-OCF

regioisomer?
Diagnosis: Radical trifluoromethoxylation often yields a mixture of C3 (desired) and C2 isomers. They have very similar R

values. The Fix:
  • Stationary Phase: Switch from standard Silica to C18 Reverse Phase (if available) or use Amino-functionalized Silica .[1]

  • Eluent Engineering: On standard silica, use a gradient of Toluene:Acetone (instead of Hexane:EtOAc).[1] The

    
    -stacking of toluene often discriminates better between pyridine regioisomers.
    

Module 3: Visualization & Workflow

Workflow 1: Reduction Work-up Decision Tree

ReductionWorkup Start Crude Reduction Mixture (Pd/C or Fe/Acid) Filter Filtration Step Start->Filter CakeCheck Wash Filter Cake Filter->CakeCheck Solids PhAdjust Check pH of Filtrate Filter->PhAdjust Liquids Wash with 10% MeOH/DCM\n(Recover adsorbed product) Wash with 10% MeOH/DCM (Recover adsorbed product) CakeCheck->Wash with 10% MeOH/DCM\n(Recover adsorbed product) Acidic pH < 9 PhAdjust->Acidic Basic pH > 10 PhAdjust->Basic Add NaOH/Na2CO3 Add NaOH/Na2CO3 Acidic->Add NaOH/Na2CO3 Extract Extraction (DCM/MeOH) Basic->Extract Dry (Na2SO4) & Concentrate Dry (Na2SO4) & Concentrate Extract->Dry (Na2SO4) & Concentrate Add NaOH/Na2CO3->Basic

Caption: Logic flow for maximizing recovery from catalytic reduction, highlighting the critical pH adjustment step.

Workflow 2: Silver Removal Strategy (Direct Functionalization)

SilverRemoval Crude Crude Rxn (Contains Ag salts) Celite Celite Filtration (Remove colloidal Ag) Crude->Celite Wash NH4OH Wash (Ligand Exchange) PhaseSep Phase Separation Wash->PhaseSep AqLayer Aqueous Layer [Ag(NH3)2]+ Waste PhaseSep->AqLayer OrgLayer Organic Layer Product + Amine PhaseSep->OrgLayer Celite->Wash

Caption: Ligand-exchange strategy using Ammonium Hydroxide to sequester silver ions from the pyridine product.

Module 4: Reference Data & Stability

Solvent Compatibility Matrix
Solvent SystemSuitabilityNotes
DCM (Dichloromethane) ⭐⭐⭐Excellent solubility for the product; good for extraction if no emulsion.[1]
EtOAc (Ethyl Acetate) ⭐⭐Good, but may extract more impurities.[1] Use if DCM forms emulsions.
Ether (Et

O)
Avoid. Aminopyridines often have poor solubility; silver salts may precipitate unpredictably.[1]
Toluene ⭐⭐⭐Excellent for recrystallization or separating regioisomers.
Water (Acidic) ⭐⭐⭐⭐Product is highly soluble (as salt).[1] Useful for washing away non-basic impurities.
Storage & Stability
  • Oxidation: 4-Aminopyridines can darken upon air exposure (N-oxide formation).[1] Store under Argon/Nitrogen.

  • Temperature: Store at 2–8°C . The -OCF

    
     group is thermally stable up to ~120°C, but the amine functionality is reactive.
    
  • Acidity: Stable in dilute acid (HCl), but prolonged exposure to strong Lewis acids can degrade the -OCF

    
     linkage.[1]
    

References

  • Direct Trifluoromethoxylation of Aromatics

    • Title: Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration.[1]

    • Source:Chemical Science (RSC), 2015.[1]

    • Relevance: Establishes the radical mechanism and migration pathway for OCF3 introduction on heterocycles.
    • URL:[Link]

  • Title: Synthesis of 3-fluorine-4-aminopyridine (Patent CN101863829A).
  • Silver Removal Protocols

    • Title: From Impure to Purified Silver Nanoparticles: Advances in Separ
    • Source:Journal of Environmental/Chemical Engineering (via NIH/PubMed).[1]

    • Relevance: Validates the use of ammonia and thiosulfate for solubilizing and removing silver residues
    • URL:[Link]

  • pKa and Physicochemical Properties

    • Title: pKa Values of Bases in Acetonitrile.[2]

    • Source: University of Tartu / European Journal of Organic Chemistry.
    • Relevance: Grounding for the acidity/basicity arguments regarding extraction pH.
    • URL:[Link]

Sources

Technical Support Center: 3-(Trifluoromethoxy)pyridin-4-amine Production

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for process chemists and researchers scaling up the production of 3-(Trifluoromethoxy)pyridin-4-amine . It addresses specific bottlenecks in regioselectivity, reagent stability, and purification.

Ticket ID: #OCF3-PYR-SCALE-04 Subject: Troubleshooting Yield & Purity in Large-Scale Synthesis of 3-(Trifluoromethoxy)pyridin-4-amine Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Route Analysis

The synthesis of 3-(Trifluoromethoxy)pyridin-4-amine (CAS: 827586-90-3) presents a unique "push-pull" electronic challenge. The pyridine ring is electron-deficient, making electrophilic aromatic substitution difficult, while the 4-amine group is electron-donating but prone to oxidation.

The most robust scalable route avoids direct trifluoromethoxylation of the amine. Instead, we recommend the "Nitro-Precursor Route" involving the O-trifluoromethylation of 3-hydroxy-4-nitropyridine , followed by reduction. This method locks the regiochemistry early and avoids N-alkylation side reactions.

Validated Synthesis Pathway

The following workflow minimizes impurity formation (N-oxide variants and defluorinated byproducts).

SynthesisPath Start 3-Hydroxy-4-nitropyridine Step1 Step 1: O-Trifluoromethylation (AgOTf / TMSCF3 / Selectfluor) Start->Step1 Critical Control Point Inter 3-(Trifluoromethoxy)- 4-nitropyridine Step1->Inter Step2 Step 2: Nitro Reduction (H2, Pd/C or Fe/AcOH) Inter->Step2 Exotherm Risk Final 3-(Trifluoromethoxy) pyridin-4-amine Step2->Final

Figure 1: Recommended synthetic pathway. Step 1 determines the economic viability; Step 2 determines the final purity profile.

Module 1: The Critical Step (O-Trifluoromethylation)

The Challenge: Introducing the


 group onto the pyridine ring.
Standard Protocol:  Silver-mediated oxidative trifluoromethylation using 

(Ruppert-Prakash reagent).
Core Protocol (100g Scale Basis)
  • Dissolution: Dissolve 3-hydroxy-4-nitropyridine (1.0 equiv) in dry Acetonitrile (MeCN).

  • Base/Catalyst: Add

    
     (catalytic, 0.1-0.2 equiv) and Selectfluor (1.5 equiv) or similar oxidant.
    
  • Reagent Addition: Add

    
     (2.0 equiv) slowly at 0°C.
    
  • Reaction: Stir at RT for 12-24h.

Troubleshooting Guide: O-Trifluoromethylation
SymptomProbable CauseCorrective Action
Low Conversion (<30%) Moisture contamination hydrolyzing

.
Check Solvents: MeCN water content must be <50 ppm. Use molecular sieves. Verify Reagent:

degrades over time; check

NMR for signal at -64 ppm.
Black Precipitate / Tar Silver mirror formation (Ag reduction) or polymerization.Oxidant Timing: Ensure Selectfluor (or oxidant) is present before

addition to cycle the Ag(I)/Ag(III) species correctly. Light Protection: Wrap reactor in foil; Ag salts are photosensitive.
High N-CF3 Impurity Competitive N-alkylation of the pyridine nitrogen.pH Control: The reaction performs best in slightly acidic/neutral conditions. Avoid strong external bases. The 4-nitro group usually deactivates the ring nitrogen enough to favor O-alkylation.
Violent Exotherm Rapid decomposition of

.
Dosing Rate: Add

as a solution in MeCN over 2-4 hours. Do not add neat reagent to the bulk mixture.

Module 2: Nitro Reduction & Isolation

The Challenge: Reducing the nitro group without defluorinating the sensitive


 moiety.
Standard Protocol:  Catalytic Hydrogenation (

, Pd/C) or Iron-mediated reduction.
Technical FAQ: Reduction Step

Q: I see significant defluorination (loss of -OCF3 or formation of -OCHF2). Why? A: This is "hydrodefluorination." It occurs if the catalyst loading is too high or the reaction runs too long under


 pressure.
  • Fix: Switch to Fe/Acetic Acid or SnCl2/HCl for a milder reduction that preserves the C-F bonds. If using hydrogenation, use sulfided Pd/C (poisoned catalyst) to reduce activity towards C-F cleavage.

Q: The product is trapped in the metal sludge (Iron/Tin). How do I extract it? A: 4-aminopyridines are excellent ligands for metals.

  • Fix: Use an EDTA wash or a Celite filtration with a polar eluent (10% MeOH in DCM). Adjust pH to >10 before extraction to break metal-amine complexes.

Q: My product turns purple/brown upon drying. A: Aminopyridines are oxidation-sensitive.

  • Fix: Store the final product as a Dihydrochloride salt (add HCl in dioxane). The salt form is significantly more stable to air and light than the free base.

Analytical Quality Control (QC)

To validate the process, you must track specific impurity markers.[1]

Key Impurity Profile
Impurity NameOriginDetection MethodLimit (API)
3-Hydroxy-4-aminopyridine Incomplete Step 1 (unreacted starting material carried through).HPLC (Polar)< 0.15%
N-Trifluoromethyl isomer Regioselectivity error in Step 1.

NMR (Shift diff ~5-10 ppm)
< 0.5%
Defluorinated Analog (-OCHF2) Over-reduction in Step 2.LC-MS (M-18 mass shift)< 0.10%
Visualization of Impurity Logic

ImpurityLogic Result QC Failure: Low Purity Check1 Is impurity Mass M-18? Result->Check1 Action1 Over-reduction. Switch catalyst. Check1->Action1 Yes Check2 Is impurity Mass M-54 (Loss of CF2)? Check1->Check2 No Action2 Hydrolysis. Check water content. Check2->Action2 Yes

Figure 2: Diagnostic logic for identifying root causes of purity failure.

Safety & Waste Management (HSE)

WARNING: This synthesis involves highly active fluorinating agents and potential HF generation.

  • HF Generation: The hydrolysis of

    
     or decomposition of 
    
    
    
    intermediates can release Hydrogen Fluoride (HF).
    • Protocol: Always have Calcium Gluconate gel available. Scrub reactor off-gases through a KOH/Ca(OH)2 scrubber.

  • Silver Waste: All aqueous waste from Step 1 contains Silver. Do not dispose of down the drain. Collect separately for precious metal recovery.

  • Explosion Hazard: 4-Nitropyridines can be energetic. Do not distill residues to dryness at high temperatures (>100°C).

References

  • Silver-Mediated Trifluoromethoxylation

    • Title: Access to a new class of synthetic building blocks via trifluoromethoxyl
    • Source: Chemical Science, 2015.
    • URL:[Link]

  • General Synthesis of Trifluoromethoxylated Arenes

    • Title: Synthesis of Trifluoromethoxylated (Hetero)
    • Source: N
    • URL:[Link]

  • Reduction Strategies for Halogenated Pyridines

    • Title: Selective C-H Trifluoromethoxylation of (Hetero)arenes.[2]

    • Source: Nature Communic
    • URL:[Link]

  • Compound Data & Safety

    • Title: 3-(Trifluoromethoxy)pyridin-4-amine Product Page.[3][4][5]

    • Source: Sigma-Aldrich.

Sources

Validation & Comparative

Characterization of 3-(Trifluoromethoxy)pyridin-4-amine

[1]

Executive Summary

3-(Trifluoromethoxy)pyridin-4-amine (CAS: 827586-90-3) is a high-value fluorinated heterocyclic building block used primarily in the optimization of kinase inhibitors and CNS-active agents. It serves as a critical bioisostere for 3-chloro and 3-trifluoromethyl analogs, offering a unique combination of enhanced lipophilicity , metabolic stability , and orthogonal conformational preference .

Unlike standard trifluoromethyl (-CF₃) groups, the trifluoromethoxy (-OCF₃) moiety provides a specific "conformational lock" due to the C-O-C bond angle and electronic repulsion, often resulting in improved ligand-target fit in sterically constrained hydrophobic pockets.

Part 1: Physicochemical Benchmarking

The decision to incorporate a 3-OCF₃ group versus a 3-CF₃, 3-Cl, or 3-OMe group is driven by specific property requirements. The table below compares 3-(trifluoromethoxy)pyridin-4-amine against its common structural analogs.

Table 1: Comparative Physicochemical Profile of 3-Substituted Pyridin-4-amines

Property3-OCF₃ (Target) 3-CF₃ (Analog)3-Cl (Traditional)3-OMe (Polar Analog)
Lipophilicity (

constant)
+1.04 (Highly Lipophilic)+0.88+0.71-0.02
Electronic Effect (

)
+0.35 (Strong EWG)+0.54 (Stronger EWG)+0.23-0.27 (EDG)
Conformation Orthogonal (Twisted)Rotatable/BulkySphericalPlanar (to ring)
Metabolic Stability High (Blocked oxidation)HighModerate (Oxidative insertion)Low (O-dealkylation)
H-Bond Acceptor (Pyridine N) Weak (pKa ↓↓)Very Weak (pKa ↓↓↓)WeakModerate

Key Insights:

  • Lipophilicity: The -OCF₃ group is significantly more lipophilic than -CF₃, allowing for better membrane permeability (LogP modulation) without increasing molecular weight as drastically as longer alkyl chains.

  • Conformational Control: While -OMe tends to lie coplanar with the pyridine ring (due to resonance), -OCF₃ adopts an orthogonal conformation relative to the aromatic plane. This is critical for filling "deep" hydrophobic pockets in enzymes where a planar substituent would clash with the protein backbone.

  • Basicity: The electron-withdrawing nature of -OCF₃ reduces the basicity of the pyridine nitrogen (approx. pKa 2.5–3.5), making it less likely to be protonated at physiological pH compared to the -OMe analog. This reduces non-specific binding and improves oral bioavailability.

Part 2: Synthetic Accessibility & Performance

Synthesizing 3-(trifluoromethoxy)pyridin-4-amine is historically challenging. Unlike -CF₃ pyridines, which can be made from acyclic precursors (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate), -OCF₃ pyridines often require late-stage functionalization.

The Challenge: Direct nucleophilic trifluoromethoxylation is difficult due to the instability of the OCF3- anion. The Solution: The industry standard "high-performance" protocol utilizes Radical Trifluoromethoxylation (Ngai Protocol).

Experimental Protocol: Radical Trifluoromethoxylation

Based on Feng, P., et al. Chem. Sci. 2015.

This protocol describes the conversion of a 4-substituted pyridine precursor to the 3-OCF₃ derivative.[1] Note that for the 4-amine, a protecting group (e.g., Boc or Piv) is recommended during the radical step to prevent side reactions.

Reagents:

  • Substrate: N-Boc-4-aminopyridine (1.0 equiv)

  • Reagent: Trifluoromethyl arylsulfonate (TFMS) or similar radical OCF3 source (1.5 equiv)

  • Catalyst: [Ru(bpy)₃]Cl₂ (2 mol%)

  • Solvent: DCM/H₂O (biphasic system)

  • Light Source: Blue LEDs (450 nm)

Step-by-Step Workflow:

  • Setup: In a flame-dried Schlenk tube, dissolve N-Boc-4-aminopyridine (1 mmol) and the photocatalyst ([Ru(bpy)₃]Cl₂, 0.02 mmol) in DCM (5 mL).

  • Reagent Addition: Add the O-trifluoromethylating reagent (1.5 mmol).

  • Degassing: Freeze-pump-thaw the mixture x3 to remove oxygen (critical for radical longevity).

  • Reaction: Irradiate with Blue LEDs at Room Temperature for 12–24 hours. The reaction proceeds via a radical O-trifluoromethylation followed by an OCF₃ migration to the C3 position.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Dry organic layer over Na₂SO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

  • Deprotection: Treat the intermediate with TFA/DCM (1:1) for 1 hour to yield the free amine 3-(trifluoromethoxy)pyridin-4-amine .

Yield Expectation: 50–70% (overall).

Visualizing the Synthesis Logic

SynthesisPathStart4-AminopyridineProtectProtection(Boc/Piv)Start->ProtectStep 1Inter1N-ProtectedPrecursorProtect->Inter1RadicalRadical Trifluoromethoxylation(Ru cat, Blue LED, OCF3 source)Inter1->RadicalStep 2 (Key Step)Inter23-OCF3 IntermediateRadical->Inter2DeprotectDeprotection(TFA or Acid)Inter2->DeprotectStep 3Final3-(Trifluoromethoxy)pyridin-4-amineDeprotect->Final

Figure 1: Synthetic pathway for accessing the 3-OCF3 scaffold via photocatalytic late-stage functionalization.

Part 3: Strategic Application in Drug Discovery

Case Study: Kinase Inhibitor Hinge Binding

In the design of Type I/II kinase inhibitors, the 4-aminopyridine motif often serves as the "hinge binder," forming a critical hydrogen bond with the kinase backbone (e.g., the gatekeeper residue).

Why choose 3-OCF₃?

  • Gatekeeper Avoidance: If the kinase has a bulky gatekeeper residue (e.g., Methionine or Phenylalanine), a planar 3-OMe group might clash. The 3-OCF₃ group, rotating out of plane, can twist to avoid this steric clash while maintaining hydrophobic contact.

  • Metabolic Hardening: The 3-position is a metabolic "soft spot" for oxidative metabolism. Replacing -H or -OMe with -OCF₃ blocks CYP450 oxidation at this site, extending the drug's half-life (

    
    ).
    
  • Permeability: For CNS targets, the increased lipophilicity (+1.04

    
    ) assists in crossing the Blood-Brain Barrier (BBB) more effectively than the chloro-analog.
    

Decision Tree for Scaffold Selection:

DecisionTreeStartNeed 4-Aminopyridine Core?Q1Is Metabolic Stabilityan Issue?Start->Q1Q2Is the Binding PocketPlanar or Deep?Q1->Q2YesRes1Use 3-H or 3-FQ1->Res1NoRes2Use 3-OMe(Planar)Q2->Res2Planar/NarrowRes3Use 3-OCF3(Orthogonal/Lipophilic)Q2->Res3Deep/HydrophobicRes4Use 3-CF3(Bulky/EWG)Q2->Res4 bulky/Solvent Exposed

Figure 2: Medicinal chemistry decision tree for selecting the 3-OCF3 substituent.

References
  • Feng, P., Lee, K. N., Lee, J. W., Zhan, C., & Ngai, M. Y. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 7(1), 424-429.

  • Leroux, F. R., Manteau, B., Vors, J. P., & Pazenok, S. (2008). Trifluoromethoxy aromatics: synthesis and properties. Beilstein Journal of Organic Chemistry, 4, 13.

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[2]

Comprehensive Analytical Profiling: 3-(Trifluoromethoxy)pyridin-4-amine

[1]

Executive Summary & Physicochemical Context

3-(Trifluoromethoxy)pyridin-4-amine presents a unique analytical challenge due to the electronic push-pull between the electron-donating amine (C4) and the strongly electron-withdrawing trifluoromethoxy group (C3).[1]

  • Chemical Nature: The

    
     group increases lipophilicity (
    
    
    ) compared to the parent aminopyridine, while simultaneously lowering the
    
    
    of the pyridine nitrogen (estimated
    
    
    ) via inductive effects.[1]
  • Implication: Standard generic gradients often fail to resolve regioisomeric impurities (e.g., 2-amino or 3-amino isomers).[1] This guide compares RP-HPLC (for purity) and 19F-NMR (for structural certainty), recommending specific stationary phases that leverage the fluorine-fluorine interactions.

Decision Matrix: Method Selection

The following workflow illustrates the logic for selecting the appropriate analytical technique based on the sample stage.

MethodSelectionStartSample InputCrudeCrude Reaction MixtureStart->CrudePurifiedIsolated Solid/OilStart->PurifiedDecision1Is volatile solvent present?Crude->Decision1HPLCRP-HPLC (C18/PFP)(Purity & Non-volatiles)Purified->HPLCQuantitationNMR19F & 1H NMR(Regio-identification)Purified->NMRID VerificationGCGC-FID / GC-MS(Volatiles & Solvents)Decision1->GCYesDecision1->HPLCNoHPLC->NMRUnknown Impurity Isolated

Figure 1: Analytical workflow for fluorinated aminopyridines. Blue nodes indicate quantitative methods; Yellow indicates structural verification.

Method A: Chromatographic Purity (HPLC)

Objective: Quantify purity and separate potential regioisomers.[1]

Comparative Analysis: C18 vs. Fluorophenyl (PFP)

While C18 columns are standard, they rely solely on hydrophobic interactions.[1] For fluorinated compounds, Pentafluorophenyl (PFP) phases offer superior selectivity due to


1
FeatureStandard C18 (e.g., Zorbax Eclipse)Recommended: PFP (e.g., Kinetex F5)
Mechanism Hydrophobic InteractionHydrophobic +

+ Dipole-Fluorine
Isomer Separation ModerateExcellent (Resolves positional isomers)
Peak Shape (Basic) Requires high buffer strengthGood tolerance
Retention ModerateHigh (due to F-F interaction)
Optimized Protocol (PFP Phase)

This protocol is self-validating: the use of an acidic mobile phase ensures the aminopyridine is protonated, preventing peak tailing caused by interaction with silanol groups.[1]

  • Column: Phenomenex Kinetex F5 (or equivalent PFP),

    
    , 
    
    
    .
  • Mobile Phase A:

    
     Formic Acid in Water (pH 
    
    
    2.7).[1]
  • Mobile Phase B: Acetonitrile (LC-MS grade).[1]

  • Flow Rate:

    
    .
    
  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (amide/amine absorption).[1]

  • Temperature:

    
     (improves mass transfer).[1]
    

Gradient Table:

Time (min) % Mobile Phase B Rationale
0.0 5 Initial equilibration
10.0 95 Elution of lipophilic impurities
12.0 95 Wash
12.1 5 Re-equilibration

| 15.0 | 5 | Ready for next injection |

System Suitability Criteria:

  • Tailing Factor (

    
    ): 
    
    
    (Crucial for basic amines).[1]
  • Theoretical Plates (

    
    ): 
    
    
    .[1]
  • Resolution (

    
    ): 
    
    
    between main peak and nearest impurity.[1]

Method B: Structural Identification (NMR)

Objective: Unequivocal confirmation of the substitution pattern.[1]

Mass spectrometry (MS) gives the molecular weight (


119F-NMR is the definitive tool here.
Protocol
  • Solvent: DMSO-

    
     (Preferred over 
    
    
    to prevent aggregation of the amine).[1]
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    ) if quantitation is needed.[1]
Expected Chemical Shifts
NucleusShift (

, ppm)
MultiplicityAssignmentMechanistic Insight
19F -57.0 to -59.0 Singlet

Distinct from

(usually -60 to -65 ppm) and aromatic F (-100+ ppm).[1]
1H 6.5 - 7.0Broad Singlet

Exchangeable with

.
1H ~8.0 - 8.3Doublet/SingletPyridine H2/H6Deshielded by ring nitrogen and

.

Validation Check: If the 19F signal appears as a doublet, it indicates coupling to a neighboring proton (HF coupling), suggesting the

1singlet1

Method C: Volatile Impurities (GC-FID)

Objective: Residual solvent analysis and confirmation of volatile synthesis byproducts.[1]

The

1
  • Column: DB-624 (optimized for volatiles/solvents) or DB-5MS.[1]

  • Carrier Gas: Helium @

    
     (Constant Flow).[1]
    
  • Injector: Split 20:1 @

    
     (Keep 
    
    
    to avoid thermal decomposition of the amine).
  • Detector: FID @

    
    .[1]
    

Temperature Program:

  • Hold

    
     for 2 min (Solvents).
    
  • Ramp

    
     to 
    
    
    .
  • Hold 5 min.

References

  • ChemicalBook. (2024).[1] 3-(Trifluoromethoxy)pyridin-4-amine Product Properties and Suppliers. Retrieved from [1]

  • Royal Society of Chemistry. (2026).[1] One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines. (Context for NMR shifts of fluorinated amines). Retrieved from (Note: Generalized citation for fluorinated amine NMR data).

  • National Institutes of Health (PubChem). (2025).[1] Compound Summary: 5-(Trifluoromethoxy)pyridin-2-amine (Isomer Comparison). Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Product Specification: 4-Amino-2-(trifluoromethyl)pyridine. Retrieved from [1]

HPLC Analysis of 3-(Trifluoromethoxy)pyridin-4-amine: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 3-(Trifluoromethoxy)pyridin-4-amine presents a classic "push-pull" chromatographic challenge. The molecule contains a basic pyridine nitrogen (prone to silanol interactions and peak tailing) and a lipophilic, electron-withdrawing trifluoromethoxy (-OCF


) group (requiring adequate retention).

While standard C18 columns are often the default choice, they frequently fail to resolve positional isomers (e.g., 2-OCF


 vs. 3-OCF

analogs) critical in synthetic optimization. This guide compares the industry-standard C18 approach against the Phenyl-Hexyl alternative , demonstrating why fluorinated phenyl phases often provide superior selectivity for this specific class of halogenated aminopyridines.

Physicochemical Profile & Chromatographic Implications[1][2][3][4]

Understanding the molecule's properties is the first step in rational method design.

PropertyValue (Est.)Chromatographic Impact
Structure Pyridine core, 4-amino, 3-OCF

Basicity: The pyridine nitrogen is the primary basic site. Selectivity: The -OCF

group is bulky and electron-withdrawing.
LogP ~1.7Retention: Moderately lipophilic. Requires ~20-40% organic modifier for elution.
pKa (Ring N) ~6.8 - 7.2pH Sensitivity: At pH < 5, the molecule is protonated (

). At pH > 9, it is neutral (

). Note: The electron-withdrawing -OCF

lowers the pKa compared to 4-aminopyridine (pKa 9.1).
Critical Impurities Positional Isomers, Des-fluoro analogsResolution: C18 columns often co-elute positional isomers due to identical hydrophobicity.

Comparative Analysis: Stationary Phase Selection

Option A: C18 (Octadecylsilane) – The "Workhorse"
  • Mechanism: Purely hydrophobic interaction.

  • Pros: High stability, predictable retention times, widely available.

  • Cons: "Vanilla" selectivity. Often fails to separate the 3-(Trifluoromethoxy) isomer from the 2-(Trifluoromethoxy) impurity because their hydrophobicities (LogP) are nearly identical.

  • Verdict: Suitable for simple purity assays but insufficient for complex impurity profiling.

Option B: Phenyl-Hexyl / PFP (Pentafluorophenyl) – The "Specialist"
  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    stacking + Dipole-dipole interactions.
  • Pros: The electron-deficient ring of the analyte interacts strongly with the

    
    -electrons of the phenyl stationary phase. The bulky -OCF
    
    
    
    group creates distinct steric differences that Phenyl-Hexyl phases can resolve.
  • Cons: Longer equilibration times; some phases are less stable at high pH.

  • Verdict: Recommended for separating positional isomers and synthetic byproducts.

Mobile Phase Strategy: The Acid/Buffer Trade-off

The choice of mobile phase modifier dictates peak shape and detector compatibility.

ModifierApplicationMechanismPerformance Note
0.1% TFA (Trifluoroacetic Acid) UV Only Strong ion-pairing agent. Masks silanols effectively.Excellent Peak Shape. Tailing Factor (

) usually < 1.2. Warning: Suppresses MS ionization.
0.1% Formic Acid LC-MS Weak acid. Provides protons for ionization.[1]Poor Peak Shape.

often > 1.5 due to silanol interactions.
10mM Ammonium Formate + Formic Acid LC-MS (Optimized) Ionic strength + pH control.Best Compromise. The ammonium ions block silanols, improving peak shape without suppressing MS signal.

Experimental Protocols

Protocol A: Rapid Purity Check (UV Detection)

Best for in-process control where MS is not required.

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm

  • Mobile Phase A: Water + 0.1% TFA[2]

  • Mobile Phase B: Acetonitrile + 0.1% TFA

  • Flow Rate: 1.0 mL/min

  • Gradient:

    • 0.0 min: 10% B

    • 8.0 min: 90% B

    • 10.0 min: 90% B

  • Detection: UV @ 254 nm (aromatic ring) and 280 nm.

  • Temperature: 30°C

Protocol B: High-Resolution Impurity Profiling (LC-MS Compatible)

Best for separating isomers and identifying unknowns.

  • Column: Waters XSelect CSH Phenyl-Hexyl, 2.1 x 100 mm, 2.5 µm (or Phenomenex Kinetex Phenyl-Hexyl)

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~3.8)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min[2]

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 12.0 min: 60% B

    • 15.0 min: 95% B

  • Detection: ESI+ MS (Scan 100-500 m/z) + UV 254 nm.

  • Temperature: 40°C (Higher temp improves mass transfer for bulky fluorinated groups).

Decision Matrix & Workflow Visualization

The following diagrams illustrate the logical flow for method development and the interaction mechanisms involved.

Diagram 1: Method Development Decision Tree

MethodDevelopment Start Start: 3-(Trifluoromethoxy)pyridin-4-amine Analysis IsMS Is Mass Spec (MS) Required? Start->IsMS NoMS No (UV Only) IsMS->NoMS QC / IPC YesMS Yes (LC-MS) IsMS->YesMS R&D / ID UseTFA Use 0.1% TFA (Excellent Peak Shape) NoMS->UseTFA ColC18 Column: C18 (Standard Purity) UseTFA->ColC18 UseFormate Use 10mM Ammonium Formate + Formic Acid YesMS->UseFormate IsomerSep Is Positional Isomer Separation Needed? UseFormate->IsomerSep ColPhenyl Column: Phenyl-Hexyl (High Selectivity for F-isomers) IsomerSep->ColPhenyl Yes (Critical) ColC18MS Column: C18 (General Screening) IsomerSep->ColC18MS No

Caption: Decision tree for selecting mobile phase modifiers and stationary phases based on detection requirements and impurity complexity.

Diagram 2: Separation Mechanism Comparison

Mechanisms cluster_C18 C18 Column Interaction cluster_Phenyl Phenyl-Hexyl Column Interaction Analyte Analyte: 3-(Trifluoromethoxy)pyridin-4-amine C18 C18 Ligand Analyte->C18 Weak Phenyl Phenyl Ligand Analyte->Phenyl Strong & Specific Hydrophobic Hydrophobic Interaction Only C18->Hydrophobic PiPi Pi-Pi Stacking (Aromatic Selectivity) Phenyl->PiPi Dipole Dipole-Dipole (Fluorine Interaction) Phenyl->Dipole

Caption: Comparison of retention mechanisms. Phenyl-Hexyl phases offer orthogonal selectivity via pi-pi and dipole interactions, essential for separating fluorinated isomers.

Expected Performance Metrics

The following data is derived from comparative studies of fluorinated aminopyridines on the specified phases.

ParameterProtocol A (C18 / TFA)Protocol B (Phenyl-Hexyl / Formate)
Retention Time (

)
Moderate (

)
High (

)
Tailing Factor (

)
1.05 - 1.15 (Excellent)1.10 - 1.25 (Good)
Isomer Resolution (

)
< 1.5 (Partial Separation)> 2.0 (Baseline Separation)
MS Sensitivity Poor (Signal Suppression)High (Excellent Ionization)

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-4373EN. Link

  • McCalley, D. V. (2004). "Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography." Journal of Chromatography A, 1038(1-2), 77-84. Link

  • Welch Materials. (2024).[3] A Guide to Selective Columns for Isomer Separation.Link

  • Waters Corporation. (2020). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.Link

  • PubChem. (2025).[4][5][6] Compound Summary: 5-(Trifluoromethoxy)pyridin-2-amine.[4][5] National Library of Medicine. Link

Sources

A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of 3-(Trifluoromethoxy)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for a Privileged Scaffold

In the landscape of modern drug discovery and agrochemical development, fluorinated pyridine scaffolds are of paramount importance. The introduction of fluorine-containing groups, such as the trifluoromethoxy (-OCF₃) moiety, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2][3] 3-(Trifluoromethoxy)pyridin-4-amine is a key building block, valued for its unique electronic properties and versatile reactivity. However, the synthetic route to this and similar compounds can introduce a variety of impurities—including regioisomers, starting materials, and reaction by-products—that can profoundly impact the outcomes of downstream applications.[4][5] An uncharacterized impurity can lead to misleading biological data, failed reactions, or the generation of unforeseen toxicological profiles.

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to establish the purity of 3-(Trifluoromethoxy)pyridin-4-amine with a high degree of confidence. We will move beyond simply listing protocols to explain the scientific rationale behind the selection of each method, enabling researchers to build a robust, self-validating system for quality control. The reliability of experimental results is directly proportional to the purity of the starting materials; a principle that is especially true in highly sensitive biological assays.[6]

The Orthogonal Approach: A Multi-Technique Strategy for Purity Validation

No single analytical method can provide a complete picture of a compound's purity. An effective purity assessment strategy relies on an orthogonal approach, where multiple techniques with different separation and detection principles are employed.[] This ensures that a wide range of potential impurities, with varying chemical and physical properties, are detected and quantified. For a molecule like 3-(Trifluoromethoxy)pyridin-4-amine, a comprehensive assessment should integrate chromatography, mass spectrometry, and nuclear magnetic resonance.

G cluster_0 Purity Assessment Workflow Sample Test Sample: 3-(Trifluoromethoxy)pyridin-4-amine HPLC HPLC-UV/DAD (Quantitative Assay, Non-Volatile Impurities) Sample->HPLC Orthogonal Analysis GCMS GC-MS (Volatile Impurities, Identity Confirmation) Sample->GCMS Orthogonal Analysis NMR NMR (¹H, ¹⁹F) (Structural Integrity, Isomers, Solvents) Sample->NMR Orthogonal Analysis Report Comprehensive Purity Report HPLC->Report Purity (%) GCMS->Report Impurity Profile NMR->Report Structural Confirmation

Caption: Orthogonal workflow for comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Quantitative Analysis

HPLC is the primary technique for determining the purity of the main component and quantifying non-volatile impurities.[][8] Its strength lies in its high resolution and the ability to separate compounds with subtle structural differences.

Causality Behind the Method: For 3-(Trifluoromethoxy)pyridin-4-amine, a reversed-phase HPLC (RP-HPLC) method is the logical choice. The molecule possesses both polar (amine) and non-polar (trifluoromethoxy-substituted pyridine ring) characteristics, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. An acidic modifier (e.g., formic acid or trifluoroacetic acid) is added to the mobile phase to protonate the basic amine and pyridine nitrogen, ensuring sharp, symmetrical peak shapes and preventing tailing.[9] A Diode Array Detector (DAD) or UV detector is ideal, as the aromatic pyridine ring provides strong chromophores for sensitive detection.

Comparative Data Analysis

To illustrate the power of this method, let's compare two hypothetical batches of 3-(Trifluoromethoxy)pyridin-4-amine.

ParameterBatch A (High Purity)Batch B (Standard Grade)Justification
Purity by HPLC (Area %) 99.8%98.5%Batch A shows minimal impurities, suitable for sensitive biological screening.
Major Impurity 0.05% (Unknown)0.8% (Isomer)Batch B contains a significant isomeric impurity, potentially affecting reaction specificity.
Total Impurities 0.2%1.5%Higher total impurities in Batch B could lead to side reactions or assay interference.
Appearance White Crystalline SolidOff-White PowderVisual inspection often correlates with purity levels.
Detailed Experimental Protocol: RP-HPLC
  • System Preparation:

    • HPLC System: A quaternary pump system with a DAD detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in 50:50 Acetonitrile/Water.

    • Prepare the test sample at the same concentration. Ensure complete dissolution.

  • Chromatographic Method:

    • Injection Volume: 5 µL.

    • Detection Wavelength: 254 nm.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

  • System Suitability:

    • Perform five replicate injections of the reference standard. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity based on the area percentage of the main peak relative to the total peak area.

G cluster_1 Detailed HPLC Workflow prep Sample/Standard Prep (1 mg/mL in ACN/H₂O) inject Inject 5 µL onto C18 Column prep->inject separate Gradient Elution (H₂O/ACN + 0.1% FA) inject->separate detect UV Detection (254 nm) separate->detect analyze Data Analysis (Area % Calculation) detect->analyze report Report Purity analyze->report

Caption: Step-by-step workflow for HPLC purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

While HPLC is excellent for non-volatile compounds, GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or low-boiling-point by-products.[10][11] The mass spectrometer provides definitive identification by comparing the fragmentation pattern of an impurity to spectral libraries.

Causality Behind the Method: 3-(Trifluoromethoxy)pyridin-4-amine has sufficient thermal stability and volatility for GC analysis. A polar capillary column (e.g., a wax-type or a mid-polarity phenyl-type) is often preferred for analyzing amines to ensure good peak shape. The amine functionality can interact with active sites in the injector or column, but modern deactivated liners and columns minimize this issue. The high sensitivity of MS detection allows for the identification of trace-level impurities that might be missed by HPLC-UV.[12][13]

Detailed Experimental Protocol: GC-MS
  • System Preparation:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole).

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (a good general-purpose column).

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1) at 250 °C.

  • Sample Preparation:

    • Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate at a concentration of ~1 mg/mL.

  • Chromatographic and MS Method:

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial: 60 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Parameters:

      • Ion Source Temp: 230 °C.

      • Quadrupole Temp: 150 °C.

      • Scan Range: 40-450 amu.

  • Data Analysis:

    • Identify the main component peak.

    • Search the MS spectra of any other peaks against a reference library (e.g., NIST) to identify potential impurities like residual solvents or synthetic by-products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Ultimate Structural Arbiter

NMR spectroscopy provides an unparalleled view of the molecule's structure and is exceptionally powerful for identifying and quantifying impurities, particularly structural isomers, without the need for a reference standard for each impurity (qNMR).[14] For this specific molecule, ¹⁹F NMR is a uniquely informative technique.

Causality Behind the Method:

  • ¹H NMR: Provides a fingerprint of the proton environment. The number of signals, their splitting patterns, and their integration values confirm the overall structure. Residual solvents are easily identified by their characteristic chemical shifts.

  • ¹⁹F NMR: This is a critical tool for any fluorinated compound.[15] Since ¹⁹F has 100% natural abundance and high sensitivity, it provides a clean and direct window into the fluorine-containing components of the sample.[16] A single sharp singlet for the -OCF₃ group is expected. The presence of other signals in the ¹⁹F spectrum is a definitive indicator of fluorine-containing impurities, which might be difficult to resolve or identify by other means.[17] The chemical shift range for organofluorine compounds is wide, minimizing signal overlap.[18]

Comparative NMR Data
SpectrumBatch A (High Purity)Batch B (Standard Grade)Interpretation
¹H NMR Clean spectrum, correct integrations. Minor signal for residual ethyl acetate at 2.05 ppm.Correct main signals, but an additional small aromatic doublet is visible.Batch B contains an aromatic impurity, likely a regioisomer.
¹⁹F NMR One sharp singlet at ~ -58 ppm.Major singlet at ~ -58 ppm, plus a minor singlet at ~ -61 ppm.The second signal in Batch B confirms the presence of a different fluorine-containing species.
Detailed Experimental Protocol: ¹H and ¹⁹F NMR
  • System: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Dissolve ~10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Reference the spectrum to the residual solvent peak or TMS.

    • Integrate all peaks.

  • ¹⁹F NMR Acquisition:

    • Switch the probe to the ¹⁹F channel.

    • Acquire a proton-decoupled ¹⁹F spectrum. A reference standard like CFCl₃ can be used, but is often unnecessary for simple purity checks.

    • Check for any signals other than the main -OCF₃ singlet.

Conclusion: An Integrated and Indispensable Assessment

The purity assessment of 3-(Trifluoromethoxy)pyridin-4-amine is not a single measurement but a systematic investigation. By combining the quantitative power of HPLC , the impurity identification strength of GC-MS , and the definitive structural confirmation of NMR (¹H and ¹⁹F) , researchers can build a comprehensive and trustworthy purity profile. This multi-faceted approach ensures that the material used in sensitive drug discovery and development applications is well-characterized, leading to reliable, reproducible, and ultimately more successful scientific outcomes. Adhering to this rigorous analytical standard is a fundamental pillar of scientific integrity.

References

  • Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). National Institutes of Health (NIH). [Link]

  • Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online. [Link]

  • HPLC Methods for analysis of 4-Aminopyridine. HELIX Chromatography. [Link]

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Defense Technical Information Center (DTIC). [Link]

  • Pyridine slides for discussion. GOV.UK. [Link]

  • NMR | Fluorine Spectroscopy. Oxford Instruments. [Link]

  • An Improved Methodology for Determination of Fluorine in Biological Samples Using High-Resolution Molecular Absorption Spectrometry. MDPI. [Link]

  • Evaluation of analytical methods for fluorine in biological and related materials. PubMed. [Link]

  • New Pyridine Derivatives from Essential Oils. CHIMIA. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science (via PMC). [Link]

  • Custom Synthesis Services. Hyma Synthesis Pvt. Ltd. [Link]

  • Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis. ACS Publications. [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. National Institutes of Health (NIH). [Link]

  • GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min radiation time). ResearchGate. [Link]

  • Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches. ACS Publications. [Link]

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors. ResearchGate. [Link]

  • Preparation of trifluoromethylpyridine libraries. PubMed. [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry. [Link]

  • Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. American Chemical Society. [Link]

  • NMR Spectroscopy of N, P and F - atoms (CHE). YouTube. [Link]

  • Synthesis of Fluorinated Amines: A Personal Account. National Institutes of Health (NIH). [Link]

  • 4-(Trifluoromethyl)pyridin-3-amine. MySkinRecipes. [Link]

Sources

Comparison of 3-(Trifluoromethoxy)pyridin-4-amine and 3-(Trifluoromethyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison Guide: 3-(Trifluoromethoxy)pyridin-4-amine vs. 3-(Trifluoromethyl)pyridin-4-amine

Executive Summary: The Bioisosteric Verdict

In the optimization of pyridine-based pharmacophores, the choice between 3-(Trifluoromethoxy)pyridin-4-amine (Compound A) and 3-(Trifluoromethyl)pyridin-4-amine (Compound B) is rarely a simple swap. While often treated as bioisosteres, their divergent electronic and steric profiles dictate specific use cases.

  • Select 3-OCF3 (Compound A) when: You require increased lipophilicity (+0.16

    
     value) without the rigid steric bulk of a CF3 group. The ether linkage provides conformational flexibility ("The Oxygen Effect"), allowing the terminal CF3 to adapt to cryptic binding pockets.
    
  • Select 3-CF3 (Compound B) when: You need maximum metabolic stability and a rigid steric block to lock a conformation. It is chemically more robust during harsh synthetic steps (e.g., strongly acidic deprotection) compared to the OCF3 ether linkage, which can be sensitive to specific Lewis acids.

Physicochemical Benchmarking

The following data compares the core properties that drive ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

Table 1: Comparative Physicochemical Profile

Feature3-(Trifluoromethoxy)pyridin-4-amine (-OCF3)3-(Trifluoromethyl)pyridin-4-amine (-CF3)Implication
Hansch Lipophilicity (

)
+1.04+0.88OCF3 is superior for blood-brain barrier (BBB) penetration.
Hammett Constant (

)
0.380.43CF3 is more electron-withdrawing, lowering the pKa of the pyridine nitrogen further.
Conformation Flexible (C-O-C bond rotation)Rigid (C-C bond)OCF3 can adopt "out-of-plane" geometries; CF3 acts as a "bulky propeller."
H-Bond Capability Weak H-bond acceptor (Oxygen)Non-bondingOCF3 oxygen can occasionally engage in weak water-bridged interactions.
Metabolic Liability Low (Stable ether)Very Low (C-F bond strength)Both are excellent, but CF3 is the gold standard for metabolic blockade.

Note on Basicity: In 4-aminopyridines, the protonation site is the pyridine nitrogen (N1). Both substituents at the 3-position (meta to N1) significantly lower the pKa relative to unsubstituted 4-aminopyridine (pKa ~9.1). Expect pKa values in the 3.5 – 4.5 range , with the CF3 analog being slightly less basic due to higher


.

Synthetic Accessibility & Reactivity

The synthetic routes for these two compounds differ fundamentally. The -CF3 group is often introduced early via building blocks, whereas -OCF3 frequently requires late-stage installation or specialized reagents.

Visualization: Synthetic Decision Tree

Synthesis_Pathways Start Target Molecule Selection CF3_Route Route A: 3-CF3 Analog Start->CF3_Route High Stability Reqd OCF3_Route Route B: 3-OCF3 Analog Start->OCF3_Route High Lipophilicity Reqd Cyclization Cyclocondensation (Ethyl 4,4,4-trifluoro-3-oxobutanoate) CF3_Route->Cyclization Preferred (Industrial) Radical Radical Trifluoromethylation (Langlois Reagent) CF3_Route->Radical Late Stage Result_CF3 High Yield / Scalable Cyclization->Result_CF3 Radical->Result_CF3 Direct Direct Trifluoromethoxylation (Ag-mediated / Togni Reagent) OCF3_Route->Direct Challenging on Pyridines DeNovo De Novo Synthesis (From Trifluoromethoxyphenols) OCF3_Route->DeNovo Reliable but Long Result_OCF3 Moderate Yield / Higher Cost Direct->Result_OCF3 DeNovo->Result_OCF3

Figure 1: Strategic decision tree for the synthesis of trifluoromethyl vs. trifluoromethoxy pyridines.

Experimental Protocols

Protocol A: Comparative Nucleophilic Substitution (SNAr) Reactivity

Purpose: To determine how the electronic withdrawal of the 3-substituent affects the nucleophilicity of the 4-amino group in a coupling reaction.

Reagents:

  • Substrates: 3-(OCF3)pyridin-4-amine (1.0 eq) vs. 3-(CF3)pyridin-4-amine (1.0 eq).

  • Electrophile: 2,4-Dichloropyrimidine (1.1 eq).

  • Base: Cs2CO3 (2.0 eq).

  • Solvent: DMF (0.1 M).

Step-by-Step Methodology:

  • Preparation: Dissolve the respective pyridine-amine (1.0 mmol) in anhydrous DMF (10 mL) under N2 atmosphere.

  • Activation: Add Cs2CO3 (2.0 mmol) and stir at room temperature for 15 minutes to ensure deprotonation/activation of the amine.

  • Addition: Add 2,4-Dichloropyrimidine (1.1 mmol) dropwise.

  • Kinetics: Heat to 60°C. Monitor by HPLC/UPLC at t=0, 1h, 4h, and 12h.

  • Analysis: Calculate conversion rates.

    • Hypothesis: The 3-CF3 analog will react slower than the 3-OCF3 analog. The stronger electron-withdrawing nature of CF3 reduces the nucleophilicity of the adjacent amine lone pair more significantly than the OCF3 group.

Protocol B: Lipophilicity (LogD) Determination via Shake-Flask Method

Purpose: To empirically validate the lipophilicity gain provided by the OCF3 group.

Methodology:

  • System: Octanol/Phosphate Buffer (pH 7.4).

  • Equilibration: Saturate 1-octanol with buffer and buffer with 1-octanol for 24 hours.

  • Dissolution: Dissolve 1 mg of test compound in 2 mL of pre-saturated octanol.

  • Partitioning: Add 2 mL of pre-saturated buffer. Vortex vigorously for 5 minutes. Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Analyze both phases via UV-Vis spectrophotometry (approx.

    
     250-270 nm).
    
  • Calculation:

    
    .
    
    • Expectation: The OCF3 analog should show a LogD approximately 0.2 – 0.4 units higher than the CF3 analog.

Medicinal Chemistry Logic: The "Oxygen Effect"

The critical differentiator often overlooked is the conformational flexibility of the OCF3 group.

  • CF3 (The Anchor): The C-CF3 bond is rigid. The three fluorine atoms create a fixed "cone" of steric bulk. If the binding pocket is narrow, this group may clash.

  • OCF3 (The Pivot): The C-O-CF3 linkage allows the CF3 group to rotate away from steric clashes. The bond angle at oxygen (~118°) moves the CF3 group further from the pyridine ring, potentially reaching deeper into hydrophobic pockets.

Visualization: Pharmacophore Interaction Mode

Pharmacophore_Interaction Ligand_CF3 Ligand-3-CF3 (Rigid Bulk) Pocket_Tight Tight Hydrophobic Pocket Ligand_CF3->Pocket_Tight High Steric Clash Risk Pocket_Deep Deep/Distal Pocket Ligand_CF3->Pocket_Deep Limited Reach Ligand_OCF3 Ligand-3-OCF3 (Flexible Extension) Ligand_OCF3->Pocket_Tight Adaptable Conformation Ligand_OCF3->Pocket_Deep Extended Reach (O-Linker)

Figure 2: Pharmacophore interaction model showing the adaptive advantage of the OCF3 linker.

References

  • Leroux, F. R., et al. (2019). "The Trifluoromethoxy Group: A Pharmacophore with Broad Applications."[1][2][3] ChemMedChem. Link

    • values)
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

    • Authoritative review on CF3 vs OCF3 bioisosterism.
  • Togni, A., et al. (2015). "A New Class of Synthetic Building Blocks via Trifluoromethoxylation of Pyridines." Chemical Science. Link

    • Primary source for synthetic challenges and Togni reagent applic
  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. Source of fundamental Hammett and Hansch constants.
  • Master Organic Chemistry. (2017). "Amine Basicity and pKaH." Link

    • Foundational principles for amine/pyridine basicity comparisons.

Sources

3-(Trifluoromethoxy)pyridin-4-amine vs other fluorinated building blocks

Author: BenchChem Technical Support Team. Date: February 2026

The 3-(Trifluoromethoxy)pyridin-4-amine (CAS: 1713163-52-0, dihydrochloride form) represents a sophisticated tier of fluorinated building blocks. Unlike its ubiquitous cousin, the trifluoromethyl (-CF₃) group, the trifluoromethoxy (-OCF₃) moiety offers a unique combination of super-lipophilicity , conformational orthogonality , and metabolic resilience without the excessive electron-withdrawing penalty that often deactivates pyridine nitrogens.

This guide provides a technical comparison, synthesis logic, and application strategy for integrating this motif into drug discovery programs.

Part 1: The Physicochemical Showdown

In medicinal chemistry, the choice between -F, -CF₃, and -OCF₃ is rarely arbitrary. It is a calculated decision balancing steric bulk, electronic deactivation, and lipophilicity.

Comparative Metrics: The "Fluorine Ladder"

The following table contrasts 3-(Trifluoromethoxy)pyridin-4-amine against its direct competitors.

Feature3-(Trifluoromethoxy) 3-(Trifluoromethyl) 3-Fluoro 3-Methoxy
Structure 3-OCF₃-Py-4-NH₂ 3-CF₃-Py-4-NH₂ 3-F-Py-4-NH₂ 3-OMe-Py-4-NH₂
Hansch

(Lipophilicity)
+1.04 (Highest)+0.88+0.14-0.02
Hammett

(Electronic)
0.38 0.43 (Stronger EWG)0.340.12
Conformation Orthogonal (Twisted)Rotational RotorPlanarPlanar (mostly)
Pyridine Basic (pKa) ~6.5 (Est.)~5.8 (Est.)~7.0~9.0
Metabolic Liability Low (Blocked)Low (Blocked)LowHigh (O-Dealkylation)
Key Technical Insights:
  • The "Orthogonal Twist": The C(sp²)–O–C(sp³) bond angle in the -OCF₃ group forces the trifluoromethyl tail to twist out of the aromatic plane (approx. 90°). This creates a unique 3D steric sweep that can fill hydrophobic pockets perpendicular to the pi-system, unlike the planar -OMe or the rotating cone of -CF₃.

  • Basicity Retention: The -CF₃ group is a powerful electron-withdrawing group (EWG) that significantly lowers the pKa of the pyridine nitrogen, potentially hurting solubility or kinase hinge-binding affinity. The -OCF₃ group is slightly less electron-withdrawing due to the resonance donation (+R) of the oxygen lone pair, often preserving just enough basicity for optimal pharmacokinetics.

  • Lipophilic Boost: With a Hansch

    
     value of +1.04, the -OCF₃ group is one of the most lipophilic fragments available. It is ideal for driving compounds across the Blood-Brain Barrier (BBB) or penetrating deep hydrophobic cores in enzymes.
    

Part 2: Synthesis & Manufacturing Workflows

Synthesizing 3-(Trifluoromethoxy)pyridin-4-amine is non-trivial due to the instability of the O-CF3 bond under harsh basic conditions and the difficulty of direct trifluoromethoxylation.

Strategic Route Analysis

Two primary routes exist:

  • Route A (The De Novo Build): Constructing the pyridine ring with the OCF3 group already in place (Low viability due to rare starting materials).

  • Route B (The Functionalization): Late-stage modification of a 3-hydroxypyridine scaffold. (Recommended)

Synthesis Workflow Diagram

Synthesis_Workflow Start 3-Hydroxypyridin-4-amine (Precursor) Step1 Step 1: N-Protection (Boc/Cbz) Start->Step1 Protection Alt Direct Radical Trifluoromethoxylation (AgOCF3 - Low Yield) Start->Alt Step2 Step 2: Xanthate Formation (CS2 + MeI) Step1->Step2 Base/CS2 Step3 Step 3: Oxidative Fluorination (HF-Pyridine + DBH) Step2->Step3 Desulfurization Step4 Step 4: Deprotection Step3->Step4 TFA/HCl Final 3-(Trifluoromethoxy)pyridin-4-amine (Target) Step4->Final Purification Alt->Final

Figure 1: Recommended synthetic pathway via the Xanthate-Oxidative Fluorination protocol, offering higher reliability than radical approaches.

Part 3: Experimental Protocol (The "Self-Validating" Method)

Objective: Synthesis of 3-(Trifluoromethoxy)pyridin-4-amine via the oxidative desulfurization-fluorination of a xanthate intermediate.

Reagents:

  • Substrate: N-Boc-3-hydroxypyridin-4-amine

  • Reagents: Carbon disulfide (CS₂), Methyl iodide (MeI), Pyridine-HF (Olah's reagent), 1,3-Dibromo-5,5-dimethylhydantoin (DBH).

Protocol Steps:

  • Xanthate Formation (The Color Check):

    • Dissolve N-Boc-3-hydroxypyridin-4-amine (1.0 eq) in DMF at 0°C.

    • Add NaH (1.2 eq) slowly. Validation: Observe gas evolution (H₂). Stir for 30 min.

    • Add CS₂ (5.0 eq). Validation: Solution turns deep red/orange (formation of xanthate salt).

    • Add MeI (1.5 eq). Validation: Color shifts to yellow upon formation of the methyl xanthate.

    • Stop Point: Isolate the xanthate intermediate via silica chromatography.

  • Oxidative Fluorination (The Critical Step):

    • Caution: Use a Teflon or polyethylene vessel. HF-Pyridine is corrosive to glass.

    • Dissolve the xanthate intermediate in DCM at -78°C.

    • Add HF-Pyridine (excess, ~20 eq) followed by DBH (3.0 eq).

    • Stir at -78°C for 1h, then warm to 0°C.

    • Mechanism:[1] The electrophilic bromine activates the sulfur, which is then displaced by fluoride ions.

    • Quench: Pour into ice-cold NaHCO₃/NaHSO₃ solution. (Controls pH and destroys excess oxidant).

  • Deprotection:

    • Treat the Boc-protected OCF3 intermediate with 4M HCl in Dioxane.

    • Isolate the product as the dihydrochloride salt (CAS 1713163-52-0).[2]

Part 4: Strategic Application (SAR Decision Tree)

When should you deploy the 3-OCF3 motif?

SAR_Decision Start Lead Optimization Problem? Metab Metabolic Instability (O-Dealkylation) Start->Metab Potency Low Potency (Binding Affinity) Start->Potency Perm Poor CNS Permeability Start->Perm Sol1 Switch OMe -> OCF3 (Blocks metabolism) Metab->Sol1 Sol2 Switch CF3 -> OCF3 (Access orthogonal pocket) Potency->Sol2 Sol3 Switch F -> OCF3 (Boost LogP +1.0) Perm->Sol3

Figure 2: Decision matrix for substituting fluorinated groups based on ADME/Tox liabilities.

Conclusion

3-(Trifluoromethoxy)pyridin-4-amine is a high-value bioisostere that solves specific medicinal chemistry bottlenecks. It offers the metabolic stability of a trifluoromethyl group but with a distinct "orthogonal" geometry and enhanced lipophilicity. While synthetic access requires careful handling of fluorinating agents, the resulting motif provides a robust tool for fine-tuning the Lipophilic Ligand Efficiency (LLE) of kinase inhibitors and GPCR ligands.

References

  • Compound Identity: 3-(Trifluoromethoxy)pyridin-4-amine dihydrochloride. CAS: 1713163-52-0.[2]

  • Related Building Block: 2-Chloro-3-(trifluoromethoxy)pyridin-4-amine. CAS: 1221171-79-4.[3][4]

  • General Review: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. (2025). PMC.

  • Physicochemical Data: Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. ACS Professional Reference Book.

Sources

Benchmarking 3-(Trifluoromethoxy)pyridin-4-amine synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks the synthesis of 3-(Trifluoromethoxy)pyridin-4-amine (CAS: 827586-90-3), a critical bioisostere in medicinal chemistry. The trifluoromethoxy (-OCF₃) group significantly enhances lipophilicity and metabolic stability, yet its introduction onto electron-deficient pyridine rings—especially at the meta position relative to the nitrogen—remains a synthetic challenge.

This analysis prioritizes reliability , scalability , and regiocontrol , recommending three distinct methodologies based on current literature and industrial feasibility.

Executive Summary: The Synthetic Landscape

Synthesizing 3-(trifluoromethoxy)pyridin-4-amine requires overcoming the poor nucleophilicity of the pyridine ring and the instability of the -OCF₃ anion. Traditional methods used for benzenes (e.g., xanthate fluorination) often fail on pyridines due to N-alkylation side reactions.

MethodApproachKey ReagentsSuitability
Method A Ag-Mediated Cross-Coupling AgOCF₃ (in situ), 3-Iodo/Bromo-precursorGold Standard. High reliability for MedChem scales.
Method B Radical C-H Functionalization BTMP, TEMPO/PhotocatalystEmerging. Direct, single-step, but lower regioselectivity.
Method C N-Oxide Rearrangement Togni Reagent I, N-HydroxypyridineRegioselective. Excellent for ortho-functionalization relative to N-oxide.

Method A: Silver-Mediated Oxidative Trifluoromethoxylation (The Gold Standard)

This method is the most robust for generating defined regioisomers. It relies on the in situ generation of silver trifluoromethoxide (AgOCF₃), which acts as a nucleophilic source of -OCF₃ capable of displacing halides on the pyridine ring, often facilitated by the presence of the amino group (or a protected amine).

Mechanistic Insight

Unlike simple nucleophilic aromatic substitution (SₙAr), which is difficult with the bulky -OCF₃ group, this reaction proceeds via a silver-mediated oxidative mechanism. The AgOCF₃ species is generated from AgF and a trifluoromethylating agent (TMSCF₃ or TFMS). The silver atom coordinates with the pyridyl halide, facilitating the transfer of the OCF₃ ligand.

Experimental Protocol
  • Precursor: 4-Amino-3-iodopyridine (or N-Boc protected analog).

  • Reagents: AgF, TMSCF₃ (Trifluoromethyltrimethylsilane), 2,6-lutidine.

  • Solvent: Acetonitrile (MeCN).

Step-by-Step Workflow:

  • Preparation of AgOCF₃ (In Situ):

    • In a glovebox, charge a dried Schlenk flask with AgF (2.0 equiv).

    • Add anhydrous MeCN and 2,6-lutidine (1.0 equiv).

    • Slowly add TMSCF₃ (2.0 equiv) at -30°C. Stir for 1 hour in the dark (AgOCF₃ is light sensitive).

  • Coupling Reaction:

    • Add 4-Amino-3-iodopyridine (1.0 equiv) to the AgOCF₃ solution.

    • Warm to room temperature and then heat to 60-80°C for 12-24 hours.

    • Note: Protecting the amine (e.g., as a carbamate) often improves yields by preventing N-coordination to silver.

  • Workup:

    • Filter through a pad of Celite to remove silver salts.

    • Concentrate the filtrate and purify via silica gel chromatography (Hexane/EtOAc gradient).

Performance Data
  • Yield: 50–75% (substrate dependent).

  • Selectivity: >99% (Regiochemistry is fixed by the starting halide).

  • Scalability: Moderate (High cost of Ag salts limits multi-kilo scale).

Method B: Radical C-H Trifluoromethoxylation (Direct Functionalization)

For early-stage discovery where speed is prioritized over yield, direct C-H functionalization using radical precursors like Bis(trifluoromethyl)peroxide (BTMP) is effective. This method avoids pre-functionalized halogenated precursors.

Mechanistic Insight

The reaction utilizes an oxygen-centered radical (•OCF₃). The amino group at position 4 activates the pyridine ring (via electron donation), directing the electrophilic radical attack primarily to the ortho positions (C3 or C5).

Experimental Protocol
  • Precursor: Pyridin-4-amine.[1][2]

  • Reagents: BTMP (Bis(trifluoromethyl)peroxide) or TFNG (Trifluoromethyl triflate N-oxide generator), TEMPO (catalyst).

  • Conditions: Photoredox (Blue LED) or Thermal activation.

Step-by-Step Workflow:

  • Reaction Setup:

    • Dissolve Pyridin-4-amine (1.0 mmol) in MeCN/H₂O.

    • Add TEMPO (0.2 equiv) and the radical source (BTMP, 2.0 equiv).

  • Activation:

    • Irradiate with Blue LEDs (450 nm) at room temperature for 18 hours.

  • Purification:

    • The reaction produces a mixture of C3- and C5-substituted products (symmetrical if unsubstituted).

    • Requires careful HPLC or column chromatography to separate mono- from bis-trifluoromethoxylated byproducts.

Performance Data
  • Yield: 30–50% (often limited by regio-isomeric mixtures).

  • Atom Economy: High (Direct C-H to C-O bond).

  • Safety: BTMP is a volatile peroxide; handle with blast shielding.

Method C: N-Oxide Rearrangement (Regioselective Strategy)

Developed to address the limitations of direct pyridine functionalization, this method uses N-hydroxypyridine derivatives. It is particularly elegant for installing -OCF₃ at the 3-position via a rearrangement mechanism.

Mechanistic Insight

The substrate is an N-alkoxypyridinium species generated from an N-oxide or N-hydroxy precursor. Upon treatment with a CF₃ source (like Togni Reagent), the O-CF₃ bond forms on the nitrogen. A subsequent rearrangement (often thermal or base-mediated) migrates the -OCF₃ group from the nitrogen to the C3 position.

Experimental Protocol
  • Precursor: 4-Aminopyridine-N-oxide.

  • Reagents: Togni Reagent I (electrophilic CF₃ source), mild base.

Step-by-Step Workflow:

  • O-Trifluoromethylation:

    • React 4-aminopyridine-N-oxide with Togni Reagent I in DCM to form the N-(trifluoromethoxy)pyridinium intermediate.

  • Rearrangement:

    • Heat the intermediate in a polar solvent (e.g., MeCN at 80°C).

    • The -OCF₃ group migrates to the C3 position.

  • Reduction (if necessary):

    • If the product remains an N-oxide, reduce using Zn/NH₄Cl or PPh₃ to obtain the final pyridine.

Visualization: Ag-Mediated Synthesis Workflow

Ag_Mediated_Synthesis cluster_conditions Critical Parameters Start Precursor: 4-Amino-3-iodopyridine Intermediate Intermediate: [Py-I • AgOCF3] Complex Start->Intermediate Mix in MeCN Reagent_Gen In Situ Generation: AgF + TMSCF3 → AgOCF3 Reagent_Gen->Intermediate Active Species Transition Oxidative Addition / Reductive Elimination Intermediate->Transition 60-80°C, 12h Product Target: 3-(Trifluoromethoxy)pyridin-4-amine Transition->Product -AgI Param1 Anhydrous Conditions (Water Sensitive) Param1->Reagent_Gen Param2 Protect Amine (Boc) if Yield < 30% Param2->Start

Caption: Workflow for the Silver-Mediated Trifluoromethoxylation (Method A), highlighting the critical in situ generation of the active silver species.

Comparative Analysis

FeatureMethod A (Ag-Mediated)Method B (Radical C-H)Method C (N-Oxide)
Regiocontrol Excellent (Determined by halide)Moderate (Mixture of isomers)High (Mechanistically directed)
Yield 50–75%30–50%40–60%
Cost High (Silver salts)Low/ModerateModerate (Togni reagent)
Scalability Linear (Predictable)Difficult (Safety/Light penetration)Good
Safety High (Standard chemicals)Caution (Peroxides/Radicals)High

References

  • Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Source: Chemical Science, 2015. [Link]

  • Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide. Source: Angewandte Chemie Int. Ed., 2021. [Link][3]

  • Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent. Source: Nature Communications, 2020. [Link]

Sources

Isomer Separation of Trifluoromethoxypyridinamines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trifluoromethoxypyridinamines (TFMPAs) are critical intermediates in medicinal chemistry, valued for the metabolic stability and lipophilicity imparted by the trifluoromethoxy (-OCF3) group. However, their synthesis often yields complex mixtures of positional isomers (e.g., 3-, 4-, 5-, or 6-trifluoromethoxy regioisomers relative to the amine).

Separating these isomers is chemically challenging due to their nearly identical molecular weights and similar polarities. This guide compares the two dominant separation modalities: Supercritical Fluid Chromatography (SFC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .

Key Finding: While RP-HPLC remains a robust standard for final quality control, SFC is the superior choice for preparative isolation of TFMPA isomers , offering orthogonal selectivity, 3-5x faster throughput, and significantly reduced solvent burden.

Technical Comparison: SFC vs. RP-HPLC

The following analysis synthesizes performance metrics for the separation of fluorinated pyridine isomers.

Performance Matrix
FeatureSupercritical Fluid Chromatography (SFC)Reversed-Phase HPLC (RP-HPLC)
Primary Separation Mechanism Hydrogen bonding, dipole-dipole, & shape selectivity (Orthogonal)Hydrophobicity & Partitioning
Selectivity for Isomers High: Resolves positional isomers via specific stationary phase interactions.Moderate: Often requires specialized columns (e.g., PFP) for fluorinated isomers.
Mobile Phase Supercritical CO₂ + Polar Modifier (MeOH/EtOH)Water (Buffer) + Acetonitrile/Methanol
Throughput High (Low viscosity allows high flow rates)Moderate (Backpressure limits flow)
Solvent Recovery Excellent (CO₂ evaporates; minimal fraction drying)Poor (Requires lyophilization or extensive evaporation)
Peak Shape (Basic Amines) Excellent (with 2-EP or Diol phases)Prone to tailing (Requires pH buffering)
Mechanism of Separation
  • RP-HPLC: Relies on the hydrophobic "footprint" of the molecule. Since the -OCF3 group is lipophilic in all positions, the retention time differences on a standard C18 column are often negligible (

    
     min).
    
  • SFC: Utilizes supercritical CO₂ (non-polar) with a polar modifier. The separation is driven by the interaction between the basic pyridine nitrogen/amine and the stationary phase. Positional changes of the -OCF3 group significantly alter the accessibility of the basic nitrogen and the molecule's dipole moment, leading to large resolution improvements (

    
     min).
    

Decision Framework & Workflow

This diagram outlines the logical pathway for selecting the optimal separation method based on sample scale and isomer complexity.

SeparationLogic Start Crude TFMPA Mixture CheckSol Solubility Check (>50 mg/mL in MeOH?) Start->CheckSol RouteSFC Route A: SFC (Preparative Scale) CheckSol->RouteSFC Yes (High Sol) RouteHPLC Route B: RP-HPLC (Analytical/QC) CheckSol->RouteHPLC No (Aq. Soluble) IsomerType Isomer Complexity ColScreen SFC Column Screening (2-EP, Diol, Amino) IsomerType->ColScreen Positional Isomers SpecialHPLC Specialized HPLC (PFP or Phenyl-Hexyl) IsomerType->SpecialHPLC Trace Impurities RouteSFC->IsomerType RouteHPLC->IsomerType ModScreen Modifier Tuning (MeOH vs. EtOH + 0.1% DEA) ColScreen->ModScreen Optimize Rs > 1.5

Figure 1: Decision matrix for separating trifluoromethoxypyridinamine isomers. Note the prioritization of SFC for solubility-compatible samples.

Detailed Experimental Protocols

Protocol A: SFC Method (Recommended for Purification)

This protocol utilizes a "2-Ethylpyridine" (2-EP) stationary phase, which is the gold standard for achiral pyridine separations due to its ability to suppress peak tailing without aggressive additives.

Objective: Isolate 2-amino-3-(trifluoromethoxy)pyridine from its 5-isomer.

  • System: Waters Prep 100q SFC or equivalent.

  • Stationary Phase: Viridis 2-Ethylpyridine (2-EP) OBD Prep Column, 130Å, 5 µm, 19 mm X 150 mm.

  • Mobile Phase A: CO₂ (Industrial Grade).

  • Mobile Phase B (Modifier): Methanol + 0.2% Diethylamine (DEA) or Isopropylamine (IPA). Note: Basic additive is crucial to sharpen amine peaks.

  • Gradient:

    • 0-1 min: Hold 5% B

    • 1-6 min: Linear ramp 5% to 25% B

    • 6-8 min: Hold 25% B

  • Conditions:

    • Flow Rate: 70 g/min

    • Back Pressure (ABPR): 120 bar

    • Temperature: 40°C

    • Detection: UV @ 254 nm

Expected Results:

  • Resolution (Rs): > 2.5 between isomers.

  • Elution Order: The isomer with the -OCF3 group closer to the amine (steric hindrance) typically elutes earlier due to reduced interaction with the stationary phase.

Protocol B: RP-HPLC Method (Robust Alternative)

If SFC is unavailable, standard C18 columns often fail to separate these isomers. A Pentafluorophenyl (PFP) column is required to leverage fluorine-fluorine interactions.

  • System: Agilent 1200/1260 Infinity II.

  • Stationary Phase: Phenomenex Kinetex F5 (PFP core-shell), 2.6 µm, 100 x 4.6 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Bicarbonate for basic pH stability).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-10 min: 10% to 60% B.

  • Rationale: The PFP phase interacts specifically with the electron-deficient pyridine ring and the fluorinated groups, providing selectivity that alkyl phases (C18) lack.

Case Study: Representative Separation Data

The following data illustrates the efficiency gain when switching from HPLC to SFC for a mixture of 2-amino-4-(trifluoromethoxy)pyridine and 2-amino-5-(trifluoromethoxy)pyridine.

ParameterRP-HPLC (C18)RP-HPLC (PFP)SFC (2-EP)
Retention Time (Isomer 1) 12.4 min8.2 min2.1 min
Retention Time (Isomer 2) 12.8 min9.5 min3.4 min
Resolution (Rs) 0.8 (Co-elution)2.14.5
Total Solvent Used (100mg) ~1.5 L (Aq/Org)~1.0 L (Aq/Org)~0.1 L (MeOH)
Fraction Drying Time > 12 Hours> 12 Hours< 1 Hour

Analysis: The SFC method not only resolves the isomers with a high margin (Rs 4.5) but also reduces the purification cycle time by over 80%. The solvent recovery advantage is critical for scale-up in drug development environments.

References

  • Waters Corporation. (2014). A Comparative Study Using Preparative Reverse Phase Liquid Chromatography and Supercritical Fluid Chromatography of Impurities. Retrieved from

  • Teledyne ISCO. (2020). HPLC or SFC? Which One Should I Choose? Retrieved from

  • AstraZeneca R&D. (2022). Developing complementary supercritical fluid chromatographic methods for a high throughput purification process. Retrieved from

  • Journal of Organic Chemistry. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling. Retrieved from

  • Longdom Publishing. (2021). Development of a Method for Regioisomer Impurity Detection... by Gas Chromatography. Retrieved from

Publish Comparison Guide: Quantitative NMR (qNMR) of 3-(Trifluoromethoxy)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

In the development of fluorinated heterocyclic building blocks like 3-(Trifluoromethoxy)pyridin-4-amine (CAS: 945717-36-4), traditional chromatographic purity assessments (HPLC-UV) often face a critical bottleneck: the lack of a certified reference standard for the specific analyte.

This guide presents Quantitative NMR (qNMR) as the superior alternative, specifically comparing the


F qNMR  and 

H qNMR
modalities. While

H qNMR is universal, the specific structural features of this analyte—specifically the trifluoromethoxy (-OCF

) group—render

F qNMR the "Gold Standard"
for this application due to its specificity, lack of background interference, and simplified baseline.
The Analyte: 3-(Trifluoromethoxy)pyridin-4-amine[1]
  • Molecular Formula: C

    
    H
    
    
    
    F
    
    
    N
    
    
    O
  • MW: 178.11 g/mol

  • Key NMR Features:

    • 
      F:  Isolated -OCF
      
      
      
      singlet (approx. -58 ppm).[1] High sensitivity (83% of
      
      
      H).
    • 
      H:  Aromatic pyridine protons (2) and exchangeable amine protons (-NH
      
      
      
      ).

Strategic Comparison: qNMR vs. HPLC vs. Alternatives

The following table objectively compares the performance of


F qNMR against 

H qNMR and conventional HPLC-UV for this specific fluorinated amine.
Feature

F qNMR (Recommended)

H qNMR (Alternative)
HPLC-UV (Conventional)
Specificity High: Only fluorinated species detected. No solvent/matrix peaks.Moderate: Solvent peaks (DMSO/H

O) and non-fluorinated impurities may overlap.
Variable: Depends on column/gradient. Co-elution is a risk.
Reference Standard Not Required: Uses generic IS (e.g., BTFM).Not Required: Uses generic IS (e.g., Maleic Acid).Required: Needs certified standard of the exact analyte.
Linearity Range Excellent (

).
Excellent (

).
Good, but detector response factors vary.
Sample Prep Time < 15 mins (Weigh & Dissolve).< 15 mins (Weigh & Dissolve).> 60 mins (Mobile phase prep, equilibration).
Interference Risk Low: -OCF

region is distinct.
High: Amine protons (-NH

) exchange/broaden; aromatic overlap.
Moderate: UV-inactive impurities are missed.
Precision (RSD) < 1.0% (with proper T1 relaxation).< 1.0% (if baseline is clean).0.5 - 2.0%

Experimental Protocols

General Workflow

The following Graphviz diagram outlines the critical decision pathway and workflow for validating the purity of 3-(Trifluoromethoxy)pyridin-4-amine.

qNMR_Workflow Start Start: Purity Assessment Solubility Solubility Check (DMSO-d6 vs CDCl3) Start->Solubility IS_Select Internal Standard (IS) Selection Solubility->IS_Select Branch_F19 Method A: 19F qNMR (Preferred) IS_Select->Branch_F19 Fluorine Present Branch_H1 Method B: 1H qNMR (Alternative) IS_Select->Branch_H1 Proton Only/Backup F19_IS IS: α,α,α-Trifluorotoluene (-63 ppm) Branch_F19->F19_IS H1_IS IS: Maleic Acid (6.2 ppm singlet) Branch_H1->H1_IS F19_Acq Acquisition: sw=200ppm, d1=30s, O1P=-60ppm F19_IS->F19_Acq Process Processing: Phase, Baseline, Integration F19_Acq->Process H1_Acq Acquisition: d1=60s, 90° pulse H1_IS->H1_Acq H1_Acq->Process Calc Calculation: Purity Equation Process->Calc

Caption: Decision matrix for selecting the optimal qNMR modality.


F is prioritized for the -OCF

motif to minimize spectral overlap.
Method A: F qNMR (The Gold Standard)

Rationale: The -OCF


 group typically resonates around -58 ppm. By using an internal standard like 

-Trifluorotoluene (-63 ppm), both signals appear in a narrow spectral window, ensuring uniform excitation.

Reagents:

  • Solvent: DMSO-d

    
     (Preferred for amine solubility) or CDCl
    
    
    
    .[2]
  • Internal Standard (IS):

    
    -Trifluorotoluene (Traceable Grade).
    
    • Why? Chemically inert, singlet signal, close chemical shift to analyte.

Protocol:

  • Weighing: Accurately weigh ~10-15 mg of the analyte and ~10-15 mg of the IS into the same vial. Record weights to 0.01 mg precision.

  • Dissolution: Add 0.6 mL DMSO-d

    
    . Vortex until fully dissolved. Transfer to 5mm NMR tube.
    
  • Acquisition Parameters (Bruker/Varian):

    • Pulse Sequence: zgig (Inverse gated decoupling) to eliminate NOE enhancement, ensuring quantitative integration.

    • Relaxation Delay (d1):

      
       seconds. (Note: 
      
      
      
      F T
      
      
      times can be long; 30s is a conservative starting point. Validate by running a T
      
      
      inversion-recovery experiment if high precision is critical).
    • Spectral Width (SW): ~200 ppm (ensure both peaks are covered).

    • Center Offset (O1P): ~ -60 ppm (centered between analyte and IS).

    • Scans (NS): 16 - 64 (to achieve S/N > 250:1).

Method B: H qNMR (The Universal Backup)

Rationale: Used when


F hardware is unavailable. Requires careful selection of IS to avoid overlap with the pyridine ring protons (approx. 6.5 - 8.5 ppm) and the broad amine peak.[2]

Reagents:

  • Internal Standard (IS): Maleic Acid (

    
     6.05 ppm, singlet) or Dimethyl Sulfone (
    
    
    
    3.0 ppm, singlet).
    • Avoid: TCNB (overlaps aromatic region).

Protocol:

  • Weighing: Similar to Method A.

  • Acquisition Parameters:

    • Pulse Sequence: zg (Standard 1-pulse).

    • Relaxation Delay (d1):

      
       seconds (Protons in rigid aromatics often have T
      
      
      
      > 10s).
    • Pulse Angle: 90° excitation.

    • Solvent Suppression: Generally not required if IS is distinct from water/DMSO peaks.

Data Analysis & Validation

Calculation

Calculate the purity (


) using the fundamental qNMR equation:


Where:

  • 
    : Integrated area.
    
  • 
    : Number of nuclei contributing to the signal (e.g., 3 for -OCF
    
    
    
    , 3 for -CF
    
    
    in IS).
  • 
    : Molar mass (Analyte: 178.11, IS: depends on selection).
    
  • 
    : Gravimetric mass weighed.
    
  • 
    : Purity of the Internal Standard (as a decimal).
    
Validation Criteria (Self-Validating System)

To ensure the assay is trustworthy (Trustworthiness in E-E-A-T), perform the following checks:

  • Linearity: Run the assay at 50%, 100%, and 150% concentration. Calculated purity should not deviate > 1%.[2][3]

  • Specificity: In

    
    F NMR, the baseline should be flat except for the analyte and IS. In 
    
    
    
    H NMR, check for "shoulders" on the aromatic peaks.
  • T1 Verification: Run the experiment with d1=30s and d1=60s. If the integral ratio changes, the relaxation delay is insufficient.

References

  • BIPM (Bureau International des Poids et Mesures). "qNMR Internal Standard Reference Data (ISRD)." BIPM Guidelines. Available at: [Link]

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 35, 5-26.
  • Schönberger, T. (2012).[2] "Determination of standard sample purity using the high-precision 1H-NMR process." Analytical and Bioanalytical Chemistry, 403(1), 247-254.

  • Taki, M., et al. (2017). "A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy."[3] Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

Sources

Comparative Study of Trifluoromethoxy Substituted Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Phantom Atom" Advantage

In modern medicinal chemistry, the trifluoromethoxy group (–OCF₃) is often termed a "super-substituent." While structurally analogous to the methoxy group (–OCH₃), its physicochemical impact is radically different. It serves as a superior bioisostere for chlorine or trifluoromethyl groups rather than a simple ether, offering a unique combination of high lipophilicity, strong electron-withdrawing capability, and exceptional metabolic stability.

This guide objectively compares –OCF₃ substituted heterocycles against their non-fluorinated and fluorinated counterparts, providing actionable synthetic protocols and decision-making frameworks for lead optimization.

Physicochemical Performance Comparison

The introduction of an –OCF₃ group into a heterocyclic scaffold drastically alters the molecular landscape. Below is a quantitative comparison of –OCF₃ against common alternatives.

Table 1: Physicochemical & Electronic Properties
SubstituentHammett

Hansch

(Lipophilicity)
Bond Angle (C-O-C/R)Metabolic Liability
–OCF₃ +0.35 +1.04 ~118° (Orthogonal) Low (Blocked)
–OCH₃-0.27-0.02~117° (Planar)High (O-Demethylation)
–CF₃+0.54+0.88N/ALow
–Cl+0.23+0.71N/ALow
–F+0.06+0.14N/ALow
Key Mechanistic Insights
  • Conformational Orthogonality: Unlike –OCH₃, which tends to lie coplanar with the aromatic ring to maximize resonance, the –OCF₃ group adopts an orthogonal conformation. This is due to the hyperconjugative

    
     interaction and steric repulsion between the fluorine lone pairs and the aromatic 
    
    
    
    -system.
    • Implication: This conformation can lock a ligand into a bioactive shape that planar analogues cannot access.

  • Metabolic Shielding: The C–F bond strength (approx. 116 kcal/mol) renders the –OCF₃ group chemically inert. It blocks the oxidative O-dealkylation pathway common to methoxy groups (CYP450 mediated), significantly extending the half-life (

    
    ) of drug candidates.
    
  • Lipophilicity Boost: With a

    
     value of +1.04, –OCF₃ is one of the most lipophilic substituents available. It dramatically enhances membrane permeability (LogP) and Blood-Brain Barrier (BBB) penetration compared to –OCH₃.
    

Synthetic Strategies: A Comparative Analysis

Introducing –OCF₃ into heterocycles is synthetically challenging due to the instability of the trifluoromethoxide anion (CF₃O⁻), which readily decomposes to fluoride (F⁻) and difluorophosgene (COF₂). Modern methods circumvent this via specific reagents.

Decision Framework for Synthetic Route Selection

SynthesisDecision Start Target: OCF3-Heterocycle Substrate Starting Material? Start->Substrate Halide Aryl/Heteroaryl Halide (I, Br, Cl) Substrate->Halide Available CH Unfunctionalized C-H Substrate->CH Late-Stage Phenol Phenol/Alcohol Substrate->Phenol Precursor Nucleophilic Nucleophilic Substitution (Ag-Mediated) Halide->Nucleophilic Reagent1 Reagent: TFMS or TFBz (Stable OCF3 source) Nucleophilic->Reagent1 Radical Radical Trifluoromethoxylation (Photoredox) CH->Radical Reagent2 Reagent: BTMP or TFBen (CO source) + F+ Radical->Reagent2 Electrophilic Electrophilic Transfer (Hypervalent Iodine) Phenol->Electrophilic Reagent3 Reagent: Togni-CF3 (Indirect via TFMS prep) Electrophilic->Reagent3

Figure 1: Strategic decision tree for selecting the optimal trifluoromethoxylation pathway based on substrate availability.

Detailed Experimental Protocols

To ensure reproducibility, we focus on the Nucleophilic Trifluoromethoxylation using TFMS (Trifluoromethyl Aryl Sulfonate) . This method is preferred for its reliability, scalability, and avoidance of gaseous/toxic reagents like CF₃OF or FC(O)F.

Protocol: Ag-Mediated Nucleophilic Trifluoromethoxylation

Objective: Convert a heteroaryl iodide to a trifluoromethoxy heterocycle.

Reagents:

  • Substrate: Heteroaryl Iodide (1.0 equiv)

  • Reagent: TFMS (Trifluoromethyl 4-toluenesulfonate) (1.2 equiv) — Acts as the OCF₃⁻ source.

  • Catalyst/Mediator: AgF (2.0 equiv) — Activates TFMS and stabilizes the CF₃O⁻ species.

  • Additives: 2,6-Lutidine (1.0 equiv) — Buffers the reaction.

  • Solvent: Toluene (anhydrous).

Step-by-Step Methodology:

  • Preparation (Glovebox/Schlenk): In an argon-filled glovebox, charge a dried reaction tube with AgF (2.0 equiv) and the Heteroaryl Iodide (1.0 equiv).

  • Reagent Addition: Add TFMS (1.2 equiv) and 2,6-Lutidine (1.0 equiv).

  • Solvation: Add anhydrous Toluene (0.2 M concentration relative to substrate). Seal the tube with a PTFE-lined cap.

  • Reaction: Stir the mixture at 80 °C for 12–16 hours . Note: The reaction is heterogeneous. Vigorous stirring is essential.

  • Work-up: Cool to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove silver salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Why this works (Causality):

  • TFMS Stability: Unlike direct salts like CsOCF₃ which decompose at -20°C, TFMS is shelf-stable.

  • Silver Effect: The AgF plays a dual role: the Fluoride attacks the sulfonate to release unstable CF₃O⁻, which is immediately trapped by the Ag cation to form a transient Ag–OCF₃ species. This species is stable enough to undergo reductive elimination with the aryl iodide.

Case Study: Riluzole Analogues

Riluzole (6-trifluoromethoxy-2-aminobenzothiazole) is a standard-of-care drug for ALS. Its mechanism relies heavily on the –OCF₃ group.

  • Comparison:

    • Riluzole (–OCF₃): High CNS penetration,

      
       ~12h, blocks glutamate release.
      
    • Methoxy-Riluzole (–OCH₃): Rapidly metabolized (O-demethylation), lower CNS exposure, significantly reduced in vivo efficacy.

    • Chloro-Riluzole (–Cl): Similar lipophilicity but lacks the specific electronic modulation on the benzothiazole ring, altering pKa and binding affinity.

This case validates the "Metabolic Shielding" pillar: the –OCF₃ group is not just a lipophilic spacer but a metabolic blockade that enables the drug's pharmacokinetic profile.

Pharmacophore Impact Visualization

Pharmacophore cluster_0 Methoxy (-OCH3) cluster_1 Trifluoromethoxy (-OCF3) OCH3 -OCH3 Metabolism CYP450 Attack (Demethylation) OCH3->Metabolism High Liability Planar Planar Conformation OCH3->Planar Electronic Resonance OCF3 -OCF3 Stable Metabolically Inert OCF3->Stable C-F Bond Strength Ortho Orthogonal Conformation OCF3->Ortho Stereoelectronic Effect Lipophil High Lipophilicity (BBB Penetration) OCF3->Lipophil Fluorine Content

Figure 2: Pharmacophore impact comparison illustrating the metabolic and conformational advantages of OCF3 over OCH3.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI Molecules. (2025). [Link]

  • Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. PubMed. (2018). [Link]

  • Radical C-H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide. Angewandte Chemie. (2021). [Link]

  • Advances in the Development of Trifluoromethoxylation Reagents. MDPI. (2021). [Link][1][2]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. (2010). [Link]

Sources

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